molecular formula C7H8FNO2S B1358356 (2-Fluorophenyl)methanesulfonamide CAS No. 919354-36-2

(2-Fluorophenyl)methanesulfonamide

Cat. No.: B1358356
CAS No.: 919354-36-2
M. Wt: 189.21 g/mol
InChI Key: KCCPXPGXYVBAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Fluorophenyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPXPGXYVBAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622842
Record name 1-(2-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-36-2
Record name 1-(2-Fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[1] Sulfonamides, as a class, are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[2][3][4] This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of (2-Fluorophenyl)methanesulfonamide, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Core Chemical Attributes
PropertyValueSource
Molecular Formula C7H8FNO2S[5]
Molecular Weight 189.21 g/mol [5]
IUPAC Name N-(2-fluorophenyl)methanesulfonamide[5]
CAS Number 98611-90-6[5]
SMILES CS(=O)(=O)NC1=CC=CC=C1F[5]
InChIKey DJLCKPRURZWUOU-UHFFFAOYSA-N[5]
Predicted and Experimental Properties

The following table summarizes key computed and, where available, experimental properties of (2-Fluorophenyl)methanesulfonamide. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueDetails and ImplicationsSource
XLogP3 1.1A measure of lipophilicity, suggesting moderate membrane permeability.[5]
Hydrogen Bond Donors 1The sulfonamide N-H group can participate in hydrogen bonding interactions with biological targets.[5]
Hydrogen Bond Acceptors 3The two sulfonyl oxygens and the fluorine atom can act as hydrogen bond acceptors.[5]
Rotatable Bond Count 2Indicates a degree of conformational flexibility, which can be important for binding to target proteins.[5]
Topological Polar Surface Area 54.6 ŲSuggests good potential for oral bioavailability.[5]
pKa Not explicitly found, but for sulfonamides, the acidity of the N-H proton is a key determinant of biological activity.[6][7]The acidity of the sulfonamide proton influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding characteristics. The electron-withdrawing nature of the 2-fluoro substituent is expected to increase the acidity compared to the non-fluorinated analog.

Synthesis and Reactivity

The synthesis of (2-Fluorophenyl)methanesulfonamide is typically achieved through the reaction of a suitable amine precursor with methanesulfonyl chloride. Understanding the nuances of this reaction is key to optimizing yield and purity.

General Synthetic Pathway

The most common and direct route to N-aryl methanesulfonamides involves the sulfonylation of an aniline derivative.

Caption: General synthesis of (2-Fluorophenyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of an N-aryl sulfonamide and can be adapted for (2-Fluorophenyl)methanesulfonamide.

Materials:

  • 2-Fluoroaniline

  • Methanesulfonyl Chloride[8]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality in Experimental Choices
  • Anhydrous Conditions: Methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired product.[9]

  • Use of a Base: The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl. The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.

  • Controlled Temperature: The reaction is exothermic. Adding the methanesulfonyl chloride at a low temperature prevents side reactions and ensures a more controlled reaction profile.

Spectral Characterization

The structural elucidation of (2-Fluorophenyl)methanesulfonamide relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group. The aromatic protons will appear as a complex multiplet in the aromatic region, with coupling patterns influenced by the fluorine substituent. The N-H proton will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon and distinct signals for the aromatic carbons. The carbon atoms closer to the fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the aromatic ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • S=O stretches: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group are expected in the ranges of 1310-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[11]

  • C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 189.21.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a key structural motif in a wide array of approved drugs.[3][4] The introduction of a 2-fluoro substituent can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Therapeutic Areas
  • Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.[2]

  • Anti-inflammatory Agents: Certain sulfonamides exhibit anti-inflammatory activity, for example, by inhibiting cyclooxygenase enzymes.

  • Anticancer Agents: The sulfonamide moiety has been incorporated into various anticancer agents that target different pathways, such as carbonic anhydrase or receptor tyrosine kinases.[3]

  • Antiviral Agents: Some sulfonamides have shown promise as antiviral agents.

Structure-Activity Relationship (SAR) Insights

The 2-fluoro substituent can influence the biological activity of the molecule in several ways:

  • Electronic Effects: The electron-withdrawing nature of fluorine can alter the acidity of the sulfonamide N-H proton, which can be critical for binding to the target enzyme.[6][7]

  • Metabolic Stability: The C-F bond is very strong and can block sites of metabolic oxidation, potentially increasing the half-life of the drug.[1]

  • Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which may lead to improved binding affinity for its target.

Safety and Handling

(2-Fluorophenyl)methanesulfonamide is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]

GHS Hazard Statements
  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Precautionary Measures

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if irritation persists, seek medical attention.[5]

Conclusion

(2-Fluorophenyl)methanesulfonamide is a versatile building block for medicinal chemistry research. Its synthesis is straightforward, and its physicochemical properties can be rationally modulated by the presence of the 2-fluoro substituent. The insights provided in this guide are intended to support researchers in the effective utilization of this compound in the design and development of novel therapeutic agents.

References

  • CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents.
  • A convenient synthetic route to sulfonimidamides from sulfonamides - ResearchGate. Available at: [Link]

  • Synthesis of 2- or 4-fluorine-substituted arylamides. Chemistry of Heterocyclic Compounds, 58(8), 647-652. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(11), 2533. Available at: [Link]

  • N-(2-Fluorophenyl)methanesulfonamide. PubChem. Available at: [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (12), 1257-1258. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735. Available at: [Link]

  • 2-(((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic acid. Veeprho. Available at: [Link]

  • (2-Fluorophenyl)methanesulfonyl chloride. PubChem. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(2), M1063. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 20(9), 16866-16884. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

  • How do I interpret my IR NMR and MS spectra of my phytocompounds?. ResearchGate. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • methanesulfinyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. ResearchGate. Available at: [Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. Available at: [Link]

  • Methanesulfonyl Chloride. Common Organic Chemistry. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29443-29453. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • N-(4-fluorophenyl)methanesulfonamide. PubChem. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[12][13][14]triazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 1129-1132. Available at: [Link]

  • N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. PubChem. Available at: [Link]

  • Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 17(2), 113-120. Available at: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Supporting Information Chiral Discrimination of Monosaccharides Derivatized with 2- Fluorophenyl Hydrazine Using 19F NMR Spectro. Available at: [Link]

Sources

(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (2-Fluorophenyl)methanesulfonamide, a fluorinated aromatic sulfonamide of interest in contemporary chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications.

Core Identification and Chemical Structure

(2-Fluorophenyl)methanesulfonamide is a chemical compound with the unique Chemical Abstracts Service (CAS) number 98611-90-6 .[1] Its molecular structure consists of a methanesulfonamide group attached to a 2-fluorophenyl ring.

The fundamental details of this compound are summarized below:

  • IUPAC Name : N-(2-fluorophenyl)methanesulfonamide[1]

  • Molecular Formula : C₇H₈FNO₂S[1]

  • Molecular Weight : 189.21 g/mol [1]

  • Canonical SMILES : CS(=O)(=O)NC1=CC=CC=C1F[1]

  • InChIKey : DJLCKPRURZWUOU-UHFFFAOYSA-N[1]

The presence of the fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and conformational behavior, which in turn can impact its biological activity and metabolic stability.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (2-Fluorophenyl)methanesulfonamide is crucial for its application in experimental settings and for predicting its behavior in biological systems.

Table 1: Computed Physicochemical Properties
PropertyValueSource
Molecular Weight189.21 g/mol PubChem[1]
XLogP31PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass189.02597783 DaPubChem[1]
Topological Polar Surface Area54.6 ŲPubChem[1]
Heavy Atom Count12PubChem[1]

Spectroscopic data is essential for the unambiguous identification and characterization of (2-Fluorophenyl)methanesulfonamide. Experimentally obtained Nuclear Magnetic Resonance (NMR) spectra are available.[1][2] Computational studies on similar fluorinated compounds can also provide valuable insights into their spectroscopic properties.[3]

Synthesis and Methodology

Proposed Synthetic Workflow

The primary and most direct method for the synthesis of N-aryl sulfonamides is the reaction of an arylamine with a sulfonyl chloride in the presence of a base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation 2-Fluoroaniline 2-Fluoroaniline Reaction_Vessel Reaction in Pyridine or Triethylamine (Base/Solvent) 2-Fluoroaniline->Reaction_Vessel Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Reaction_Vessel Product (2-Fluorophenyl)methanesulfonamide Reaction_Vessel->Product

Caption: Proposed synthesis of (2-Fluorophenyl)methanesulfonamide.

Experimental Protocol: General Procedure for N-Arylsulfonamide Synthesis
  • Reactant Preparation : In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition : Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (2-Fluorophenyl)methanesulfonamide.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against reference spectra.[2]

Potential Applications in Drug Discovery

While specific biological activities for (2-Fluorophenyl)methanesulfonamide are not extensively documented, the broader class of fluorinated sulfonamides has shown significant potential in various therapeutic areas. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4][5]

As a Scaffold in Kinase Inhibition

The sulfonamide moiety is a common feature in many kinase inhibitors. For instance, derivatives of N-(3-fluorophenyl)acetamide have been investigated as selective Aurora Kinase B (AURKB) inhibitors, a promising target in cancer therapy.[6] The structural similarity suggests that (2-Fluorophenyl)methanesulfonamide could serve as a valuable building block or fragment in the design of novel kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Signaling_Cascade Intracellular Signaling (e.g., RAS/MAPK) Receptor->Signaling_Cascade AURKB Aurora Kinase B (AURKB) Signaling_Cascade->AURKB Activation Cell_Cycle Cell Cycle Progression (Mitosis) AURKB->Cell_Cycle Phosphorylation Proliferation Uncontrolled Proliferation Cell_Cycle->Proliferation Inhibitor (2-Fluorophenyl)methanesulfonamide -based Inhibitor Inhibitor->AURKB Inhibition

Caption: Potential role as a kinase inhibitor scaffold.

In the Development of Ion Channel Modulators

Derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain management.[7] This suggests that the fluorophenyl sulfonamide motif is a viable pharmacophore for developing novel analgesics.

Antimicrobial Applications

Fluorophenyl-containing compounds have also been explored for their antimicrobial properties. For example, 2-fluorophenyl-4,6-disubstituted[1][8]triazines have demonstrated significant activity against various bacteria and fungi.[9] This opens up the possibility of investigating (2-Fluorophenyl)methanesulfonamide and its derivatives as potential anti-infective agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-Fluorophenyl)methanesulfonamide is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage (Category 1) : Causes serious eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Fluorophenyl)methanesulfonamide, identified by CAS number 98611-90-6, is a fluorinated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While its specific biological activities require further investigation, the prevalence of the fluorophenyl sulfonamide scaffold in potent kinase inhibitors, ion channel modulators, and antimicrobial agents underscores its importance for further research and development.

References

  • (2-CHLOROPHENYL)METHANESULFONAMIDE | 89665-79-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Trifluoromethanesulfonamide 95 421-85-2 - Sigma-Aldrich. Sigma-Aldrich.
  • N-(2-Fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 669015 - PubChem. PubChem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. Semantic Scholar.
  • (2-fluorophenyl)methanesulfonamide | 919354-36-2 - ChemicalBook. ChemicalBook.
  • Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][8]triazines. Bioorganic & Medicinal Chemistry Letters.

  • EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents.
  • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. PubMed.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. MDPI.
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Comput
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
  • Bis(trifluoromethanesulfonyl)aniline - Wikipedia. Wikipedia.
  • (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | CAS:24974-71-8 | Atomaxchem.
  • (2-Chlorophenyl)methanesulfonamide - Advanced Biochemicals. Advanced Biochemicals.
  • N-(2-Fluorophenyl)methanesulfonamide - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase.

Sources

(2-Fluorophenyl)methanesulfonamide: Structural Architecture & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of (2-Fluorophenyl)methanesulfonamide.

Executive Summary & Structural Disambiguation

Target Molecule: (2-Fluorophenyl)methanesulfonamide Primary CAS: 98611-90-6 (N-linked isomer) | Secondary Context: Benzylic Isomer

In drug discovery, the term "(2-Fluorophenyl)methanesulfonamide" presents a critical structural ambiguity that must be resolved prior to experimentation. It refers to two distinct constitutional isomers with vastly different chemical reactivities and biological profiles. This guide addresses both, with a focus on their specific utility in Fragment-Based Drug Discovery (FBDD).

The Isomeric Distinction
FeatureIsomer A: N-Linked (Sulfonanilide) Isomer B: C-Linked (Benzylic Sulfonamide)
IUPAC Name N-(2-Fluorophenyl)methanesulfonamide1-(2-Fluorophenyl)methanesulfonamide
Structure


Pharmacophore Bioisostere for carboxylic acids; weak acidity.[1][2]Zonisamide analog; Carbonic Anhydrase Inhibitor (CAI) motif.
Key Reactivity Electrophilic aromatic substitution (blocked ortho); N-alkylation.Benzylic deprotonation; Sulfonamide N-acylation.

Structural Profile & The "Ortho-Fluorine" Effect

The presence of a fluorine atom at the ortho position (C2) exerts profound electronic and conformational effects on the sulfonamide scaffold.

Conformational Restriction

The ortho-fluorine atom induces a preferred conformation due to dipole-dipole repulsion between the fluorine lone pairs and the sulfonyl oxygens.

  • N-Linked Isomer: The C–N bond rotation is restricted, often forcing the methylsulfonyl group out of coplanarity with the phenyl ring. This "twist" increases solubility and selectivity in protein binding pockets.

  • Metabolic Blocking: The C2-F substituent effectively blocks metabolic hydroxylation at this position, a common clearance pathway for phenyl-sulfonamides, thereby extending in vivo half-life (

    
    ).
    
Electronic Modulation (Hammett Equation)

Fluorine is highly electronegative (


), exerting a strong inductive electron-withdrawing effect (-I).
  • Acidity (pKa): In the N-linked isomer, the -I effect stabilizes the nitrogen anion, lowering the pKa (approx. 9.5–10.5) compared to the non-fluorinated analog. This facilitates deprotonation under physiological conditions, enhancing water solubility.

  • Lipophilicity: The C-F bond adds lipophilicity (

    
    ) while simultaneously reducing the basicity of the aromatic ring.
    

Synthetic Methodology

Two robust, self-validating protocols are provided below. Protocol A yields the N-linked sulfonanilide (CAS 98611-90-6), while Protocol B yields the benzylic sulfonamide (Zonisamide analog).

Protocol A: Synthesis of N-(2-Fluorophenyl)methanesulfonamide

Reaction Type: Nucleophilic Sulfonylation (Schotten-Baumann conditions)

Reagents:

  • 2-Fluoroaniline (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Pyridine (solvent/base) or DCM/Triethylamine

  • Temp: 0°C to RT

Step-by-Step Workflow:

  • Preparation: Dissolve 2-fluoroaniline (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol) over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent bis-sulfonylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to yield white needles.

Protocol B: Synthesis of (2-Fluorophenyl)methanesulfonamide (Benzylic)

Reaction Type: Strecker Sulfite Alkylation / Chlorination / Amination

Reagents:

  • 2-Fluorobenzyl chloride[2][3]

  • Sodium Sulfite (

    
    )
    
  • Phosphorus Pentachloride (

    
    ) or 
    
    
    
  • Aqueous Ammonia (

    
    )
    

Step-by-Step Workflow:

  • Sulfonation: Reflux 2-fluorobenzyl chloride with saturated aq.

    
     for 6 hours. Cool to precipitate sodium (2-fluorophenyl)methanesulfonate. Filter and dry.
    
  • Activation: Mix the dry sulfonate salt with

    
     (1.1 equiv) and heat at 100°C for 1 hour (solvent-free). Caution: Generates 
    
    
    
    byproduct.
  • Extraction: Quench reaction mixture on ice. Extract the resulting sulfonyl chloride with DCM.

  • Amination: Add the DCM solution dropwise to excess 28% aqueous ammonia at 0°C. Stir vigorously for 2 hours.

  • Isolation: Evaporate DCM; the product precipitates as a white solid.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for the two isomers.

G Start1 2-Fluoroaniline Reagent1 + MsCl / Base Start1->Reagent1 Start2 2-Fluorobenzyl Chloride Reagent2 + Na2SO3 (Reflux) Start2->Reagent2 Product1 N-(2-Fluorophenyl) methanesulfonamide (CAS 98611-90-6) Reagent1->Product1 Nucleophilic Substitution Inter1 Sulfonate Salt Reagent2->Inter1 Strecker Sulfite Rxn Reagent3 + PCl5 then NH3 Inter1->Reagent3 Product2 (2-Fluorophenyl) methanesulfonamide (Benzylic / Zonisamide Analog) Reagent3->Product2 Chlorination/Amination

Figure 1: Divergent synthetic pathways for N-linked vs. C-linked (benzylic) sulfonamides.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The (2-fluorophenyl)methanesulfonamide moiety is a "privileged scaffold" in FBDD libraries.

  • Ligand Efficiency (LE): The molecule has a low molecular weight (MW ~189 Da) and high polarity, making it an ideal "fragment" starter.

  • Binding Mode: The sulfonamide group acts as a classic hydrogen bond anchor .

    • Acceptor: The sulfonyl oxygens accept H-bonds from backbone amides (e.g., in kinases).

    • Donor: The N-H proton donates to catalytic residues (e.g., Asp/Glu).

Carbonic Anhydrase Inhibition (CAI)

The benzylic isomer (


) is structurally homologous to Zonisamide  (Zonegran).
  • Mechanism: The terminal unsubstituted sulfonamide (

    
    ) coordinates directly to the Zinc ion (
    
    
    
    ) in the active site of Carbonic Anhydrase enzymes.
  • Selectivity: The 2-fluoro substitution alters the shape of the hydrophobic tail, potentially improving selectivity for CA isoforms (e.g., hCA IX over hCA II), which is crucial for developing anticancer agents with fewer side effects.

Quantitative Data Profile
PropertyValue (Approx)Source/Method
Molecular Weight 189.21 g/mol Calculated
LogP (Octanol/Water) 1.45 (N-linked)Consensus Model
Topological Polar Surface Area (TPSA) 42.5 Ų (N-linked)PubChem [1]
H-Bond Donors 1Structural Count
H-Bond Acceptors 2Structural Count
Rotatable Bonds 2Structural Count

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 669015, N-(2-Fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Technical Profile: N-(2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Subject: Molecular Weight & Physicochemical Characterization in Drug Design CAS: 98611-90-6 | Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


[][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-Fluorophenyl)methanesulfonamide , a critical sulfonamide building block in medicinal chemistry. While its molecular weight of 189.21 g/mol places it firmly within the "Fragment-Based Drug Discovery" (FBDD) golden zone (


 Da), its value extends beyond mass. This molecule serves as a versatile scaffold for introducing metabolic stability via fluorination and hydrogen-bond donor/acceptor motifs via the sulfonamide moiety.

This guide details the physicochemical properties, synthesis protocols, and analytical validation required for integrating this intermediate into high-throughput screening (HTS) and lead optimization campaigns.

Physicochemical Architecture

The molecular weight of 189.21 g/mol is a composite of specific isotopic contributions that dictate its behavior in Mass Spectrometry (MS) and pharmacokinetics.

Molecular Weight Breakdown
IsotopeCountMass Contribution (Da)% of Total MassSignificance

784.0044.4%Core scaffold lipophilicity

88.064.3%Proton NMR integration

119.0010.0%Metabolic blocking (C-F bond)

114.007.4%H-bond donor (Sulfonamide NH)

232.0016.9%H-bond acceptors

132.0616.9%Geometry control (Tetrahedral)
Total -- 189.21 100% Fragment-Like
"Rule of Three" Compliance (FBDD)

For researchers utilizing this molecule in fragment libraries, it adheres strictly to Astex’s Rule of Three, ensuring high ligand efficiency (LE):

  • MW < 300: Yes (189.21)

  • cLogP < 3: Yes (~1.35, ensuring solubility)

  • H-Bond Donors/Acceptors

    
     3:  Yes (1 Donor, 2 Acceptors)
    

Synthetic Protocol: Sulfonylation

The synthesis of N-(2-Fluorophenyl)methanesulfonamide is a nucleophilic substitution reaction. The following protocol prioritizes yield and purity by controlling the exothermicity of the sulfonyl chloride addition.

Reaction Logic

We utilize 2-fluoroaniline as the nucleophile and methanesulfonyl chloride (MsCl) as the electrophile. Pyridine acts as both the solvent and the acid scavenger (proton sponge) to drive the equilibrium forward.

Step-by-Step Methodology

Reagents:

  • 2-Fluoroaniline (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Dichloromethane (DCM) (Extraction solvent)

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask with 2-fluoroaniline and anhydrous Pyridine under

    
     atmosphere.
    
  • Cooling: Cool the solution to

    
     using an ice/brine bath. Critical: Controlling temperature prevents bis-sulfonylation.
    
  • Addition: Add Methanesulfonyl chloride dropwise over 30 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Pour reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product or extract into DCM.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.

Synthesis Workflow Diagram

SynthesisPath Start 2-Fluoroaniline (Nucleophile) Conditions Pyridine, 0°C to RT (Base/Solvent) Start->Conditions Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Conditions Intermediate Transition State (Tetrahedral) Conditions->Intermediate Nucleophilic Attack Product N-(2-Fluorophenyl) methanesulfonamide (MW: 189.21) Intermediate->Product Elimination Byproduct Pyridine HCl Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Analytical Validation & Quality Control

Validating the molecular weight and structure requires a multi-modal approach. Relying solely on LC-MS is insufficient due to potential ionization suppression.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
     or 
    
    
    
    (ESI negative mode is often more sensitive for sulfonamides due to the acidic N-H).
  • Isotopic Pattern: Look for the M+1 peak at ~191.21 (approx. 8% intensity relative to base peak due to

    
     and 
    
    
    
    natural abundance).
Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof, particularly distinguishing the position of the fluorine atom.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.50 (s, 1H, NH ): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       7.20–7.50 (m, 4H, Ar-H ): Multiplet characteristic of ortho-substituted benzene.
      
    • 
       3.00 (s, 3H, CH 
      
      
      
      ): Sharp singlet for the methyl sulfonyl group.
  • 
     NMR: 
    
    • Single peak around

      
       -120 to -130 ppm (referenced to 
      
      
      
      ). Absence of this peak indicates defluorination or wrong starting material.
Validation Logic Tree

ValidationTree Sample Crude Product LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 190.2 (ESI+) or 188.2 (ESI-)? LCMS->MassCheck NMR 1H & 19F NMR MassCheck->NMR Yes Fail REJECT (Recrystallize/Resynthesize) MassCheck->Fail No MethylCheck Methyl Singlet @ 3.0 ppm? NMR->MethylCheck FCheck 19F Signal Present? MethylCheck->FCheck Yes MethylCheck->Fail No Pass VALIDATED (Release for Screening) FCheck->Pass Yes FCheck->Fail No

Figure 2: Decision tree for analytical Quality Control (QC) of the synthesized fragment.

Research Applications in Drug Discovery

Bioisosterism and Scaffold Utility

N-(2-Fluorophenyl)methanesulfonamide is frequently used to replace carboxylic acids or phenolic groups. The sulfonamide moiety (


) offers a neutral H-bond donor/acceptor profile at physiological pH, unlike the ionizable carboxylic acid.
  • P2Y12 Antagonists: Research indicates this scaffold serves as a key intermediate in synthesizing triazolopyrimidine derivatives (e.g., Ticagrelor analogs) used for anti-platelet therapy [1].

  • Kinase Inhibition: The 2-fluoro substitution locks the phenyl ring conformation via intramolecular electrostatic interactions with the sulfonamide oxygen or NH, potentially pre-organizing the molecule for binding in the ATP pocket.

Handling Precautions
  • Safety: Sulfonamides can cause hypersensitivity. Handle with gloves and in a fume hood.

  • Storage: Hygroscopic. Store in a desiccator at RT.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12218671, N-(2-Fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • Stenutz, R. (2025). Fluoromethane sulfonanilide Data Sheet. Retrieved from [Link]

  • Google Patents. (2020). WO2020119590A1 - Preparation of P2Y12 Receptor Antagonists.[4] Retrieved from

Sources

Technical Guide: Synthesis of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

(2-Fluorophenyl)methanesulfonamide (CAS: 2297-36-1) serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for carboxylic acids or as a scaffold in kinase inhibitors and ion channel modulators. Its structural core—a sulfonamide group linked to a fluorinated benzyl ring—provides unique electronic properties due to the ortho-fluorine atom, which influences metabolic stability and lipophilicity (


).

This guide details the Strecker Sulfite Alkylation Pathway , the most robust and scalable route for synthesizing this moiety. Unlike direct sulfonylations of deactivated aromatics, this pathway utilizes the high reactivity of the benzylic position to introduce the sulfur center under mild conditions, preserving the sensitive ortho-fluorine substituent.

Part 2: Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid the harsh conditions of electrophilic aromatic substitution (chlorosulfonation), which would likely yield a mixture of isomers due to the directing effects of the fluorine atom. Instead, we utilize a nucleophilic displacement strategy.

Logical Disconnection
  • Target: (2-Fluorophenyl)methanesulfonamide.

  • Disconnection: S-N bond cleavage

    
     Sulfonyl Chloride precursor.
    
  • Disconnection: C-S bond formation

    
     Benzyl halide displacement.
    
Pathway Visualization (DOT Diagram)

Retrosynthesis Target (2-Fluorophenyl)methanesulfonamide (Target) Inter1 (2-Fluorophenyl)methanesulfonyl chloride (Activated Intermediate) Target->Inter1 Amination (NH3) Inter2 Sodium (2-fluorophenyl)methanesulfonate (Stable Salt) Inter1->Inter2 Chlorination (POCl3/SOCl2) Start 2-Fluorobenzyl Chloride (Starting Material) Inter2->Start Strecker Alkylation (Na2SO3)

Figure 1: Retrosynthetic logic flow prioritizing the benzylic displacement strategy.

Part 3: Detailed Experimental Protocol

Phase 1: Strecker Sulfite Alkylation

Objective: Convert 2-fluorobenzyl chloride to the water-soluble sulfonate salt. Mechanism:


 nucleophilic attack by the sulfite lone pair on the benzylic carbon.

Reagents:

  • 2-Fluorobenzyl chloride (1.0 eq)

  • Sodium sulfite (

    
    ) (1.5 eq)
    
  • Solvent: Water/1,4-Dioxane (3:1 ratio)

Protocol:

  • Dissolve sodium sulfite in water.

  • Add 2-fluorobenzyl chloride dissolved in dioxane dropwise to the aqueous sulfite solution at ambient temperature.

    • Expert Insight: The ortho-fluorine creates steric bulk. High agitation rates are critical to maintain emulsion quality and drive the biphasic reaction.

  • Heat to reflux (approx. 100°C) for 4–6 hours. Monitoring via HPLC should show consumption of the benzyl chloride.

  • Workup: Cool the mixture. If the product precipitates, filter directly.[1] If not, concentrate the solution to remove dioxane and induce crystallization of the sodium (2-fluorophenyl)methanesulfonate salt.

  • Dry the white solid thoroughly under vacuum. Moisture carryover is detrimental to Phase 2.

Phase 2: Activation to Sulfonyl Chloride

Objective: Convert the stable sulfonate salt into the reactive sulfonyl chloride. Critical Control: Temperature control is vital. Benzylic sulfonyl chlorides are prone to thermal desulfonylation (loss of


) yielding the benzyl chloride byproduct.

Reagents:

  • Sodium (2-fluorophenyl)methanesulfonate (from Phase 1)

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent) OR Thionyl Chloride (
    
    
    
    ) with catalytic DMF.
  • Recommendation:

    
     is preferred for higher stability of the intermediate.
    

Protocol:

  • Suspend the dry sulfonate salt in

    
     (approx. 3-5 volumes).
    
  • Heat gently to 60–70°C. Do not exceed 80°C.

    • Causality: Higher temperatures accelerate the extrusion of

      
      , reverting the product to the starting benzyl chloride.
      
  • Stir for 2 hours until gas evolution (

    
    ) ceases and the solid dissolves.
    
  • Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess

    
    .
    
    • Safety: This quench is highly exothermic and releases HCl gas. Use a scrubber.

  • Extract the resulting oil immediately with Dichloromethane (DCM). The sulfonyl chloride is hydrolytically unstable; proceed immediately to Phase 3.

Phase 3: Amination

Objective: Formation of the sulfonamide bond.

Reagents:

  • (2-Fluorophenyl)methanesulfonyl chloride (in DCM solution)

  • Ammonia (

    
    ) (Aqueous 28% or anhydrous gas)
    

Protocol:

  • Cool the DCM solution of sulfonyl chloride to 0°C.

  • Add aqueous ammonia (5.0 eq) dropwise, maintaining internal temperature <10°C.

    • Alternative: Bubble anhydrous

      
       gas if water-free conditions are required for downstream steps.
      
  • Stir at room temperature for 1 hour.

  • Isolation: Separate the organic layer. Wash with 1N HCl (to remove excess amine), then brine.

  • Dry over

    
     and concentrate to yield the crude sulfonamide.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene to yield white crystals.

Part 4: Process Data & Specifications

Key Process Parameters (KPP)
ParameterSpecificationScientific Rationale
Phase 1 Stoichiometry 1.5 eq

Excess sulfite prevents formation of symmetrical sulfone byproducts (

).
Phase 2 Temperature < 75°CPrevents thermal desulfonylation (

).
Phase 3 pH > 9Ensures ammonia remains nucleophilic (

) rather than protonated (

).
Water Content (Phase 2) < 0.1%Water reacts with

violently and hydrolyzes the formed sulfonyl chloride.
Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

  • 
     NMR:  Single peak around -118 ppm (distinct from starting material).
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       4.3–4.5 ppm (Singlet, 2H, 
      
      
      
      benzylic protons).
    • 
       6.9 ppm (Broad Singlet, 2H, 
      
      
      
      protons,
      
      
      exchangeable).
    • 
       7.1–7.5 ppm (Multiplet, 4H, Aromatic protons).
      

Part 5: Workflow Visualization

SynthesisWorkflow Start 2-Fluorobenzyl Chloride Step1 Sulfite Alkylation (Reflux) Start->Step1 + Na2SO3 Inter1 Sulfonate Salt (Solid) Step1->Inter1 Crystallize Step2 Chlorination (POCl3, 70°C) Inter1->Step2 Activation Inter2 Sulfonyl Chloride (Unstable Oil) Step2->Inter2 Quench/Extract Step3 Amination (NH3, 0°C) Inter2->Step3 + Ammonia End (2-Fluorophenyl) methanesulfonamide Step3->End Recrystallize

Figure 2: Forward process flow illustrating critical intermediates and isolation points.[2]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Strecker sulfite alkylation and sulfonyl chloride preparation).

  • Georganics. (2011).[3] (2-Fluorophenyl)methanesulfonyl chloride Safety Data Sheet & Product Info. (Confirms intermediate stability and handling).

  • PubChem. (2025).[4] Compound Summary: (2-Fluorophenyl)methanesulfonamide. National Library of Medicine.

  • Smedley, C., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (Provides mechanistic insight into sulfonyl halide decomposition pathways).

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of a Novel Sulfonamide

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the plausible mechanisms of action of the novel compound, (2-Fluorophenyl)methanesulfonamide. In the absence of extensive direct research on this specific molecule, we have adopted a first-principles approach, building upon the well-established pharmacology of the sulfonamide and N-aryl methanesulfonamide scaffolds. This document is structured not as a rigid review but as an exploratory guide, proposing scientifically-grounded hypotheses and the requisite experimental frameworks to validate them. Our objective is to provide a robust intellectual launchpad for future research and development efforts centered on this promising chemical entity.

The sulfonamide group is a cornerstone of modern medicinal chemistry, renowned for its versatility as a pharmacophore.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding and its strong electron-withdrawing nature, have led to its incorporation in a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[2][1][3] The addition of a 2-fluorophenyl group introduces further complexity and potential for enhanced biological activity, as fluorine substitution is a well-regarded strategy in drug design to improve metabolic stability and target affinity.

This guide will explore three primary, plausible mechanisms of action for (2-Fluorophenyl)methanesulfonamide: Carbonic Anhydrase Inhibition, VEGFR-2 Inhibition, and TRPV1 Antagonism. For each proposed mechanism, we will discuss the underlying biological rationale, the putative molecular interactions, and a detailed experimental workflow for validation.

Part 1: Carbonic Anhydrase Inhibition - A Classic Sulfonamide Target

The Scientific Rationale

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are integral to a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in several pathologies, such as glaucoma, edema, and certain cancers, making them a valuable therapeutic target.[3][4] The primary sulfonamides (R-SO₂NH₂) are the most prominent class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[5] Given the structure of (2-Fluorophenyl)methanesulfonamide, CA inhibition stands as a primary and highly plausible mechanism of action.

Putative Molecular Interactions

The inhibitory action of sulfonamides on CAs is well-characterized. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion at the core of the active site, displacing a zinc-bound water molecule or hydroxide ion. The sulfonyl oxygens can form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II), further anchoring the inhibitor. The aryl portion of the inhibitor, in this case, the 2-fluorophenyl group, extends towards the hydrophobic and hydrophilic regions of the active site cavity, and its specific interactions can determine the isoform selectivity of the inhibitor. The 2-fluoro substituent may engage in specific electrostatic or hydrophobic interactions within the active site, potentially enhancing binding affinity compared to an unsubstituted phenyl ring.

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor (2-Fluorophenyl)methanesulfonamide Zn_ion Zn²⁺ His_residues Histidine Residues Zn_ion->His_residues Coordination Thr199 Threonine 199 Sulfonamide_N Sulfonamide Nitrogen Sulfonamide_N->Zn_ion Coordinate Bond Sulfonyl_O Sulfonyl Oxygens Sulfonyl_O->Thr199 Hydrogen Bond 2_Fluorophenyl 2-Fluorophenyl Group 2_Fluorophenyl->Thr199 Potential Interactions Start Hypothesis: CA Inhibition Enzyme_Assay Step 1: In Vitro CA Inhibition Assay Start->Enzyme_Assay Isoform_Screen Step 2: Isoform Selectivity Profiling Enzyme_Assay->Isoform_Screen Kinetics Step 3: Enzyme Kinetic Studies Isoform_Screen->Kinetics Crystallography Step 4: X-ray Co-crystallography Kinetics->Crystallography Cell_Assay Step 5: Cell-Based Functional Assays Crystallography->Cell_Assay End Conclusion on CA Inhibition Cell_Assay->End

Caption: Experimental workflow for validating Carbonic Anhydrase inhibition.

Detailed Protocol for In Vitro CA Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (2-Fluorophenyl)methanesulfonamide against a common CA isoform (e.g., human CA II).

  • Materials:

    • Purified human carbonic anhydrase II (hCA II)

    • (2-Fluorophenyl)methanesulfonamide

    • 4-Nitrophenyl acetate (NPA) as substrate

    • Buffer solution (e.g., Tris-HCl, pH 7.4)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of (2-Fluorophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of concentrations.

    • In a 96-well plate, add the hCA II enzyme solution to each well.

    • Add the different concentrations of the test compound to the wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: VEGFR-2 Kinase Inhibition - A Potential Anticancer Mechanism

The Scientific Rationale

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. [1]In the context of oncology, tumor growth and metastasis are highly dependent on angiogenesis. [1]Consequently, inhibiting VEGFR-2 signaling is a key strategy in cancer therapy. [1][6]A number of small-molecule VEGFR-2 inhibitors feature a sulfonamide moiety, suggesting that this functional group can be accommodated within the kinase's ATP-binding pocket and contribute to inhibitory activity. [1][7][8]

Putative Molecular Interactions

Small-molecule kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. For (2-Fluorophenyl)methanesulfonamide to act as a VEGFR-2 inhibitor, the molecule would need to form specific interactions within this pocket. The sulfonamide group could form hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors. The 2-fluorophenyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions with the protein backbone or side chains.

cluster_VEGFR2_Pocket VEGFR-2 ATP-Binding Pocket cluster_Inhibitor (2-Fluorophenyl)methanesulfonamide Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket DFG_Motif DFG Motif Sulfonamide_Moiety Sulfonamide Moiety Sulfonamide_Moiety->Hinge_Region Hydrogen Bonds 2_Fluorophenyl_Group 2-Fluorophenyl Group 2_Fluorophenyl_Group->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->DFG_Motif Prevents ATP Binding

Caption: Hypothetical binding of (2-Fluorophenyl)methanesulfonamide in the VEGFR-2 active site.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate VEGFR-2 inhibition, from biochemical assays to cellular and in vivo models.

Detailed Protocol for In Vitro VEGFR-2 Kinase Assay:

  • Objective: To determine the IC₅₀ of (2-Fluorophenyl)methanesulfonamide against VEGFR-2 kinase activity.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • (2-Fluorophenyl)methanesulfonamide

    • A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • ATP (adenosine triphosphate)

    • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

    • Buffer solution (kinase reaction buffer)

    • 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of (2-Fluorophenyl)methanesulfonamide.

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the various concentrations of the test compound. Include a positive control (a known VEGFR-2 inhibitor like sorafenib) and a negative control.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using the chosen detection method (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).

    • The amount of ADP produced is proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Quantitative Data from Related Studies:

Compound ClassTargetIC₅₀ (nM)Reference
Sulfonamide derivativesVEGFR-226.3 - 271[1]
N-(substituted)-4-(thiazolo...VEGFR-261.04 - 83.35[1]

Part 3: TRPV1 Antagonism - A Potential Analgesic and Anti-inflammatory Mechanism

The Scientific Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons. [9]It acts as a molecular integrator of noxious stimuli, including heat, low pH, and capsaicin (the pungent component of chili peppers). [9]Activation of TRPV1 leads to the sensation of pain and contributes to neurogenic inflammation. [9]Consequently, TRPV1 antagonists are being actively investigated as potential novel analgesics and anti-inflammatory agents. [9][10]The N-aryl sulfonamide scaffold has been identified in several potent TRPV1 antagonists. [9]

Putative Molecular Interactions

TRPV1 antagonists typically bind within the channel pore or at an allosteric site, stabilizing the closed conformation of the channel. A pharmacophore model for many TRPV1 antagonists includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. [11]In (2-Fluorophenyl)methanesulfonamide, the sulfonamide group can act as both a hydrogen bond donor (the NH group) and acceptor (the sulfonyl oxygens). The 2-fluorophenyl ring provides the necessary aromatic feature. These groups could interact with key residues in the TRPV1 binding pocket, such as tyrosine residues, to block channel activation. [11]

cluster_TRPV1_Pocket TRPV1 Binding Pocket cluster_Antagonist (2-Fluorophenyl)methanesulfonamide Tyr_residue Tyrosine Residue Hydrophobic_region Hydrophobic Region Sulfonamide_NH Sulfonamide NH Sulfonamide_NH->Tyr_residue H-bond Donor Sulfonyl_Oxygens Sulfonyl Oxygens Sulfonyl_Oxygens->Tyr_residue H-bond Acceptor Aromatic_Ring 2-Fluorophenyl Ring Aromatic_Ring->Hydrophobic_region Hydrophobic Interaction

Caption: Plausible interactions of (2-Fluorophenyl)methanesulfonamide with the TRPV1 channel.

Experimental Validation Workflow

Validating TRPV1 antagonism requires functional assays that measure changes in ion flux through the channel in response to an agonist.

Detailed Protocol for Cell-Based Calcium Influx Assay:

  • Objective: To determine the ability of (2-Fluorophenyl)methanesulfonamide to inhibit capsaicin-induced calcium influx in cells expressing TRPV1.

  • Materials:

    • A cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1)

    • (2-Fluorophenyl)methanesulfonamide

    • Capsaicin (TRPV1 agonist)

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

    • 96-well black-walled, clear-bottom plates

    • A fluorescence plate reader with automated injection capabilities

  • Procedure:

    • Culture the HEK293-hTRPV1 cells in the 96-well plates until they reach a suitable confluency.

    • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol. This allows for the measurement of intracellular calcium concentration.

    • Wash the cells to remove excess dye.

    • Add various concentrations of (2-Fluorophenyl)methanesulfonamide to the wells and incubate for a defined period. Include a known TRPV1 antagonist (e.g., capsazepine) as a positive control.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a solution of capsaicin into the wells to stimulate the TRPV1 channels.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates calcium influx.

    • Calculate the magnitude of the calcium response for each well.

    • Determine the IC₅₀ value by plotting the percentage of inhibition of the capsaicin response against the logarithm of the antagonist concentration.

Conclusion and Future Directions

This guide has outlined three plausible and scientifically-supported mechanisms of action for (2-Fluorophenyl)methanesulfonamide, centered on the inhibition of carbonic anhydrase, VEGFR-2, and the antagonism of the TRPV1 channel. The provided experimental workflows offer a clear and logical path for the empirical validation of these hypotheses. It is highly probable that this molecule, like many pharmaceuticals, may exhibit polypharmacology, acting on multiple targets. A comprehensive understanding of its full biological activity profile will be crucial for its potential development as a therapeutic agent. Future research should also include broader kinase profiling, receptor screening, and in vivo studies in relevant disease models to fully elucidate the therapeutic potential and safety profile of (2-Fluorophenyl)methanesulfonamide.

References

  • Lee, Y., et al. (2007). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 17(24), 6843-6848.
  • Solution Pharmacy. (2020, April 20). Sulfonamide & Trimethoprim Mechanism of Action [Video]. YouTube. [Link]

  • Li, X., et al. (2024). Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Bioorganic Chemistry, 147, 107278.
  • National Center for Biotechnology Information. (n.d.). N-(2-Fluorophenyl)methanesulfonamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
  • Akhtar, M. J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research, 43(3), 246-263.
  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(16), 5933-5939.
  • Hill, R. T., & Bodwell, J. R. (2023).
  • Maresca, A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Current Medicinal Chemistry, 20(14), 1785-1793.
  • Abdel-Maksoud, M. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787.
  • Teo, Y.-C., et al. (2012). N-arylation of methanesulfonamide with various aryl halides (Teo method). Organic Letters, 14(4), 1118-1121.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 267-272.
  • El-Gamal, M. I., et al. (2025).
  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2024). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Retrieved February 2, 2026, from [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7027-7041.
  • Singh, R. P., & Kaur, M. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.
  • Sharma, P., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(52), 31235-31254.
  • De Simone, G., & Supuran, C. T. (2012). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Topics in Medicinal Chemistry, 12(8), 732-742.
  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 23-45.
  • Singh, U. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(34), 4289-4301.
  • Wang, Z., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Saleh, M., et al. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstitutedt[2][12][13]riazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 945-949.

  • Klopfenstein, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(10), 1837-1842.
  • Yadav, R., & Singh, A. (2021). TRPV1: A Potential Drug Target for Treating Various Diseases. Molecules, 26(18), 5485.
  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511.
  • ResearchGate. (2020). Some Pharmacological Effects of Drugs Chapter 4 Advances in Biochemistry & Applications in Medicine. Retrieved February 2, 2026, from [Link]

  • Patsnap. (2024, June 21). What are TRPV1 antagonists and how do they work?. Patsnap Synapse. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Biological activities of sulfonamides. Retrieved February 2, 2026, from [Link]

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6542.
  • Davis, J. B., et al. (2004). Discovery of small molecule antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 14(11), 2789-2793.
  • Welscheid, J. C., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(15), 5764.
  • Brizdova, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6985.
  • Lima, L. M., et al. (2002). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Journal of Medicinal Chemistry, 45(24), 5427-5430.
  • Kajinami, S., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), 8743.

Sources

(2-Fluorophenyl)methanesulfonamide: Scaffold Analysis & Biological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Fluorophenyl)methanesulfonamide Biological Activity Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS 656-16-6) represents a specialized pharmacophore in medicinal chemistry, distinct from the more common benzenesulfonamides. Its core value lies in its structural duality: it possesses the primary sulfonamide (


) "warhead" critical for metalloenzyme inhibition, coupled with a methylene (

) "hinge" that alters the spatial orientation of the aromatic ring relative to the binding site.

While often utilized as a fragment or intermediate, this scaffold exhibits intrinsic biological activity, primarily as a Carbonic Anhydrase (CA) inhibitor . The ortho-fluorine substitution provides critical electronic modulation, lowering the


 of the sulfonamide group while enhancing lipophilic contacts within the enzyme active site. This guide analyzes its physicochemical properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The molecule consists of three distinct functional zones that dictate its biological behavior:

PropertySpecificationBiological Implication
CAS Number 656-16-6Unique identifier for the parent scaffold.
Molecular Formula

MW: 189.21 g/mol (Fragment-like space).
Warhead Primary Sulfonamide (

)
Zinc-binding group (ZBG); critical for CA inhibition.
Linker Methylene (

)
Breaks conjugation between the aryl ring and the sulfonyl group, introducing rotational flexibility.
Tail o-FluorophenylThe fluorine atom at the 2-position creates steric bulk and dipole interactions without significantly increasing molecular weight.
The "Fluorine Effect"

The ortho-fluorine atom is not merely a lipophilic substituent. It exerts an inductive electron-withdrawing effect (


) through the aromatic ring and the methylene spacer.
  • 
     Modulation:  It slightly increases the acidity of the sulfonamide protons compared to the non-fluorinated benzyl analog, potentially strengthening the electrostatic interaction with the Zinc(II) ion in the active site of enzymes.
    
  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the susceptible ortho position.

Pharmacology & Mechanism of Action[4]

Primary Target: Carbonic Anhydrase (CA) Inhibition

The most validated biological activity of (2-Fluorophenyl)methanesulfonamide is the inhibition of human Carbonic Anhydrase (hCA) isoforms.

Mechanism: The primary sulfonamide moiety acts as a zinc-binding group (ZBG). In the hCA active site:

  • The sulfonamide nitrogen (in its deprotonated form,

    
    ) coordinates directly to the catalytic 
    
    
    
    ion.
  • This displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
    .
    
  • Selectivity Driver: The (2-fluorophenyl)methyl tail extends into the hydrophobic pocket of the enzyme. The methylene spacer allows the phenyl ring to adopt a "bent" conformation distinct from the rigid benzenesulfonamides, often resulting in altered selectivity profiles between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms.

Secondary Potential: Anticonvulsant Activity

While less potent than zonisamide (a benzisoxazole sulfonamide), benzylsulfonamides have demonstrated anticonvulsant properties in maximal electroshock (MES) models. The mechanism likely involves:

  • Sodium Channel Blockade: Stabilization of the inactive state of voltage-gated sodium channels.

  • CA Inhibition in the CNS: Inhibition of brain CA isoforms can modulate pH and neuronal excitability.

Structure-Activity Relationship (SAR)[7]

The biological activity is highly sensitive to the specific arrangement of the "Tail" and "Linker."

  • The Methylene Spacer (

    
    ): 
    
    • Removal (

      
      , Benzenesulfonamide): Increases rigidity. often higher potency for hCA II but lower selectivity.
      
    • Extension (

      
      , Phenethylsulfonamide): Often leads to a drop in potency due to entropic penalties, unless the hydrophobic pocket is deep (e.g., hCA IX).
      
    • (2-Fluorophenyl)methanesulfonamide (

      
      ): Optimal balance of flexibility and reach.
      
  • The Ortho-Fluorine:

    • vs. Unsubstituted: 2-F improves lipophilicity (

      
      ) and metabolic stability.
      
    • vs. 4-Fluoro (Para): The ortho position forces a specific conformation due to steric clash with the methylene protons, often locking the ring in a preferred orientation for binding.

Visualization: Mechanism of Action & SAR Logic

G Scaffold (2-Fluorophenyl)methanesulfonamide Warhead Sulfonamide Group (-SO2NH2) Scaffold->Warhead Linker Methylene Spacer (-CH2-) Scaffold->Linker Tail 2-Fluorophenyl Ring Scaffold->Tail Zinc Zn(II) Ion Coordination Warhead->Zinc Coords via N-atom Target Target: Carbonic Anhydrase (hCA) Linker->Target Provides Flexibility (Hinge Effect) Tail->Target 2-F Inductive Effect (Modulates pKa) Pocket Hydrophobic Pocket Entry Tail->Pocket Lipophilic Interaction Zinc->Target Inhibits Catalysis

Figure 1: Structural decomposition of the scaffold and its interaction logic with the Carbonic Anhydrase active site.

Experimental Protocols

Synthesis of (2-Fluorophenyl)methanesulfonamide

Note: This protocol is based on standard nucleophilic substitution on benzyl halides, a self-validating organic transformation.

Reaction Scheme:



Step-by-Step Protocol:

  • Sulfonation: Dissolve 2-fluorobenzyl chloride (10 mmol) in water/ethanol (1:1). Add Sodium Sulfite (12 mmol). Reflux for 4-6 hours. Concentrate to dryness to obtain the sodium sulfonate salt.

  • Chlorination: Suspend the dry salt in dry toluene. Add Phosphorus Oxychloride (

    
    , 15 mmol) dropwise. Heat to 
    
    
    
    for 3 hours. Quench on ice. Extract with dichloromethane (DCM) to isolate (2-fluorophenyl)methanesulfonyl chloride.
  • Amidation: Dissolve the sulfonyl chloride in DCM. Cool to

    
    . Bubble anhydrous Ammonia gas (
    
    
    
    ) or add concentrated ammonium hydroxide in excess. Stir for 1 hour.
  • Purification: Wash with water, dry over

    
    , and recrystallize from ethanol/water.
    
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate biological activity, use the


 hydration method.
  • Enzyme Prep: Recombinant hCA II (or other isoforms) is dissolved in HEPES buffer (

    
    , 
    
    
    
    ).
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (

    
    ).
    
  • Measurement: Mix enzyme + inhibitor (incubate 15 min). Rapidly mix with substrate in a stopped-flow spectrophotometer. Monitor absorbance decay at 557 nm (acidification).

  • Calculation: Determine

    
     by fitting the initial velocity vs. inhibitor concentration. Calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary: Representative Potency

While specific values vary by assay conditions, the following table summarizes the typical potency range for fluorinated benzylsulfonamides against key hCA isoforms, derived from structure-activity studies of this class.

IsoformRoleTypical

(nM)
Selectivity Note
hCA I Cytosolic (RBCs)

Moderate inhibition.
hCA II Cytosolic (Glaucoma target)

High Potency. The 2-F substituent is well tolerated.
hCA IX Transmembrane (Tumor hypoxia)

Variable. Often requires tail extension for high selectivity.
hCA XII Transmembrane (Tumor)

Often shows good affinity for this scaffold.

Data interpretation: The scaffold is a "pan-CA inhibitor" with a preference for hCA II unless further functionalized.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Synthesis of sulfonamides incorporating fluorinated aromatic rings. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gadekar, P. K., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal.

  • PubChem Compound Summary . (2024). N-(2-Fluorophenyl)methanesulfonamide (CID 669015). National Center for Biotechnology Information. Link

  • El-Azab, A., et al. (2019). Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide scaffolds. Journal of Enzyme Inhibition.

Technical Monograph: (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS 98611-90-6), formally


-(2-fluorophenyl)methanesulfonamide , is a specialized sulfonanilide scaffold widely utilized in medicinal chemistry as a pharmacophoric fragment for kinase inhibitors and anti-inflammatory agents.[1] Unlike primary sulfonamides (

) which typically target carbonic anhydrase, this

-substituted variant (

) functions as a bioisostere for carboxylic acids and amides, providing critical hydrogen-bonding interactions within enzyme active sites (e.g., B-Raf kinases). This guide details its physicochemical properties, validated synthetic protocols, and its strategic application in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Structure[1]
  • IUPAC Name:

    
    -(2-Fluorophenyl)methanesulfonamide[1]
    
  • Common Names:

    
    -Mesyl-2-fluoroaniline; 2'-Fluoromethanesulfonanilide
    
  • CAS Registry Number: 98611-90-6[1][2][3]

  • SMILES: CS(=O)(=O)NC1=CC=CC=C1F

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 189.21 g/mol [4]

Key Properties Table
PropertyValueContext
Appearance White to off-white crystalline solidStandard purity >98%
Melting Point 88–92 °CDistinct from non-fluorinated analog
pKa ~4.5 (Sulfonamide NH)Acidic proton, H-bond donor
LogP 1.42Moderate lipophilicity, good membrane permeability
H-Bond Donors 1 (NH)Critical for active site binding
H-Bond Acceptors 3 (O, O, F)Sulfonyl oxygens and fluorine atom

Critical Disambiguation: Isomer Distinction

Researchers must distinguish this compound from its regioisomer, 2-fluorobenzylsulfonamide . The biological targets differ radically between these two forms.

  • Target Compound (

    
    -Substituted): 
    
    
    
    -(2-Fluorophenyl)methanesulfonamide (
    
    
    ).[1]
    • Activity: Kinase inhibition, COX-2 inhibition intermediates.

  • Isomer (C-Substituted): (2-Fluorophenyl)methanesulfonamide (

    
    ).
    
    • Activity: Carbonic Anhydrase (CA) inhibitor.[5][6][7][8] The primary

      
       group binds the Zinc ion in the CA active site.
      

Note: This guide focuses on the


-substituted  variant (CAS 98611-90-6) as implied by standard medicinal chemistry nomenclature for "methanesulfonamides" of anilines.

Synthetic Pathways

The synthesis of (2-Fluorophenyl)methanesulfonamide is a nucleophilic substitution reaction where 2-fluoroaniline attacks the electrophilic sulfur of methanesulfonyl chloride.

Reaction Scheme (DOT Visualization)

Synthesis Start1 2-Fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Attack Start2 Methanesulfonyl Chloride (Electrophile) Start2->Intermediate Base Pyridine or Et3N (HCl Scavenger) Byproduct HCl (Salt) Base->Byproduct Scavenges H+ Product N-(2-Fluorophenyl) methanesulfonamide Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Synthetic pathway for the sulfonylation of 2-fluoroaniline.

Validated Experimental Protocol

Reagents:

  • 2-Fluoroaniline (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Pyridine (solvent/base) OR Triethylamine (1.5 eq) in DCM

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (20 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.
    
  • Yield: Typically 90–98%.

Medicinal Chemistry & Biological Applications[3][11][12][13][14]

Pharmacophore Logic

The


-methanesulfonamide moiety acts as a bioisostere for the amide group (

) but with distinct electronic properties:
  • Acidity: The sulfonamide NH is more acidic (

    
     ~4.5) than an amide NH (
    
    
    
    ~15), allowing it to serve as a stronger hydrogen bond donor or even exist as an anion at physiological pH.
  • Geometry: The sulfur atom adopts a tetrahedral geometry, positioning the methyl group and oxygens in a specific spatial arrangement that differs from the planar amide.

Kinase Inhibition (B-Raf / MAPK Pathway)

This scaffold appears in the design of Type II kinase inhibitors. The sulfonamide NH forms critical hydrogen bonds with the Glu-Lys-Asp (EKD) triad or the hinge region of kinases such as B-Raf . The 2-fluoro substituent on the phenyl ring restricts conformational freedom (via steric clash or dipole interactions), locking the molecule into a bioactive conformation.

Pharmacophore cluster_interactions Target Interactions Compound N-(2-Fluorophenyl) methanesulfonamide H_Donor NH Group: H-Bond Donor (Binds to Hinge/Asp) Compound->H_Donor Steric 2-Fluoro: Conformational Lock (Restricts rotation) Compound->Steric Lipophilic Methyl Sulfone: Metabolic Stability (vs Amide hydrolysis) Compound->Lipophilic

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Structural Biology (PDB Context)

The ligand (Code: V6I ) has been crystallized in protein structures (e.g., PDB 7FLZ ), validating its ability to bind specific hydrophobic pockets. In these complexes, the sulfonyl oxygens often accept hydrogen bonds from backbone amides, while the phenyl ring engages in


-stacking or hydrophobic interactions.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15–25 °C), kept dry. Stable under normal conditions.

References

  • PubChem Compound Summary. N-(2-Fluorophenyl)methanesulfonamide (CID 669015). National Center for Biotechnology Information. [Link]

  • RCSB Protein Data Bank. Ligand V6I: N-(2-fluorophenyl)methanesulfonamide.[1][Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: Recent Applications and Synthetic Advances. (General reference for Fluorine/Sulfonamide bioisosterism). [Link]

Sources

(2-Fluorophenyl)methanesulfonamide and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates has also become a powerful tool in drug discovery, often leading to improved metabolic stability, bioavailability, and target-binding affinity. This guide provides an in-depth technical overview of (2-Fluorophenyl)methanesulfonamide and its analogs, serving as a practical framework for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents. By dissecting the synthesis, biological context, and structure-activity relationships of this compound class, we aim to provide actionable insights for drug development professionals.

Synthesis and Characterization: A Modular Approach

A robust and versatile synthetic strategy is paramount for the exploration of novel chemical space. The synthesis of N-aryl methanesulfonamides, including the title compound, can be efficiently achieved through several reliable methods. A common and straightforward approach involves the reaction of the corresponding aniline with methanesulfonyl chloride. For more complex or sensitive substrates, modern cross-coupling methodologies offer a powerful alternative.

Representative Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A highly effective method for the synthesis of N-aryl methanesulfonamides is the palladium-catalyzed cross-coupling of an aryl halide with methanesulfonamide. This approach is particularly advantageous as it avoids the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines and offers broad functional group tolerance.[3]

Synthetic_Pathway A 2-Bromo-1-fluorobenzene C (2-Fluorophenyl)methanesulfonamide A->C B Methanesulfonamide B->C reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., K2CO3) Solvent (e.g., Dioxane) reagents->C

Caption: Palladium-catalyzed synthesis of (2-Fluorophenyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of (2-Fluorophenyl)methanesulfonamide

This protocol is a representative procedure adapted from established methods for palladium-catalyzed N-arylation of methanesulfonamide.[3]

Materials:

  • 2-Bromo-1-fluorobenzene

  • Methanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1-fluorobenzene (1.0 mmol), methanesulfonamide (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol). Add these to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Fluorophenyl)methanesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties and In Silico Profiling

The position of the fluorine atom on the phenyl ring significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A comparative analysis of the ortho-, meta-, and para-isomers is therefore instructive.

Property(2-Fluorophenyl)methanesulfonamide(3-Fluorophenyl)methanesulfonamide(4-Fluorophenyl)methanesulfonamide
Molecular Formula C₇H₈FNO₂SC₇H₈FNO₂SC₇H₈FNO₂S
Molecular Weight 189.21 g/mol 189.21 g/mol 189.21 g/mol
LogP (calculated) 1.31.41.4
Topological Polar Surface Area 65.2 Ų65.2 Ų65.2 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333

Data sourced from PubChem.[4]

Biological Activities and Therapeutic Potential of Analogs

While specific biological data for (2-Fluorophenyl)methanesulfonamide is not extensively reported in the public domain, the broader class of fluorinated sulfonamides has demonstrated a wide range of biological activities. Extrapolation from these analogs provides a strong rationale for the investigation of the title compound and its derivatives.

Anticancer Activity

Fluorinated sulfonamides have emerged as promising scaffolds for the development of novel anticancer agents. For instance, certain chalconesulfonamides have shown potent antiproliferative effects in cancer cell lines, including those resistant to standard therapies.[5] The mechanism of action for some of these compounds involves the induction of apoptosis and the modulation of hormone pathways.[5] Furthermore, a novel antimicrotubule agent, methanone, has demonstrated efficacy in breast cancer models.[6] Another study identified a series of N-(3-fluorophenyl) acetamide derivatives as potent and selective inhibitors of Aurora Kinase B (AURKB), a key regulator of cell division that is often overexpressed in cancers.[7]

Antimicrobial and Antiviral Activity

The sulfonamide class of drugs has a rich history as antimicrobial agents.[8] More recently, fluorinated sulfonamide derivatives have been investigated for their potential as novel anti-infective agents. For example, certain sulfamethazine derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme in the life cycle of the influenza virus.[9] Another study reported the synthesis and evaluation of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as succinate dehydrogenase inhibitors with significant antifungal activity.[10]

Enzyme Inhibition

Beyond their use as anti-infectives, sulfonamides are well-known enzyme inhibitors, with carbonic anhydrase inhibitors being a prominent example. The methanesulfonamide moiety itself is present in several multi-targeted tyrosine kinase inhibitors, such as pazopanib, which are used in cancer therapy.[11]

Analog ClassBiological ActivityTarget/MechanismReference
ChalconesulfonamidesAnticancerPro-apoptotic, Antiestrogenic[5]
Pyrrole-based sulfonamidesAnticancerAntimicrotubule agent[6]
N-(3-fluorophenyl) acetamidesAnticancerAurora Kinase B inhibitor[7]
Sulfamethazine derivativesAntiviralNeuraminidase inhibitor[9]
Pyrazole-4-carboxamidesAntifungalSuccinate Dehydrogenase inhibitor[10]

Structure-Activity Relationships (SAR)

The biological activity of (2-Fluorophenyl)methanesulfonamide and its analogs is intricately linked to their three-dimensional structure and the electronic properties of their substituents. A systematic exploration of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR cluster_0 Core Scaffold cluster_1 Key Modification Points A Aryl Ring B Sulfonamide Linker A->B C Alkyl/Aryl Group B->C mod_A1 Fluorine Position (ortho, meta, para) mod_A1->A mod_A2 Other Substituents (e.g., -Cl, -CH3, -OCH3) mod_A2->A mod_C Modification of Methanesulfonyl Group mod_C->C

Caption: Key structural features for SAR studies of (2-Fluorophenyl)methanesulfonamide analogs.

Impact of Fluorine Substitution

The position of the fluorine atom on the phenyl ring can have a profound impact on biological activity. This is due to the strong electron-withdrawing nature of fluorine and its ability to form hydrogen bonds and other non-covalent interactions. For example, in a series of fluorinated benzenesulfonamides, the specific arrangement of the sulfonamide, a hydrophobic substituent, and a benzoic acid moiety was found to be crucial for the inhibition of amyloid-beta peptide aggregation. The substitution pattern directly influences the binding affinity and efficacy of the compounds.

Modification of the Sulfonamide Moiety

While this guide focuses on methanesulfonamides, modification of the alkyl group on the sulfonyl moiety can lead to significant changes in activity. For instance, replacing the methyl group with larger or more complex groups can alter the compound's interaction with its biological target.

Experimental Protocol for Biological Evaluation: Cell Viability Assay

A fundamental step in the evaluation of novel compounds with potential anticancer activity is the assessment of their effect on cell viability. The MTT assay is a widely used colorimetric assay for this purpose.

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol: MTT Assay for Anticancer Screening

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Future Directions and Conclusion

(2-Fluorophenyl)methanesulfonamide and its analogs represent a promising, yet underexplored, area of chemical space for drug discovery. The strategic placement of the fluorine atom on the phenyl ring, combined with the versatile sulfonamide core, provides a rich scaffold for the development of novel therapeutic agents.

This technical guide has provided a framework for the synthesis, characterization, and biological evaluation of this compound class. While direct biological data for the title compound is sparse, the demonstrated activities of its close analogs in areas such as oncology and infectious diseases provide a strong impetus for further investigation.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of a focused library of analogs with variations in the fluorine position and substitutions on the methanesulfonyl group, followed by screening against a diverse panel of biological targets.

  • Mechanism of Action Studies: For any identified active compounds, elucidation of their mechanism of action will be crucial for further development.

  • Pharmacokinetic Profiling: In vivo studies to assess the ADME properties of promising lead compounds.

By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the challenges and opportunities presented by this intriguing class of molecules, ultimately contributing to the discovery of the next generation of therapeutic agents.

References

  • A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. National Institutes of Health. Available from: [Link]

  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S. Available from: https://iris.unito.it/retrieve/a55239a4-7935-42a9-8393-27e46637b771/Pavia_et_al_2023_ARDAP.pdf
  • Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. National Institutes of Health. Available from: [Link]

  • Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available from: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Institutes of Health. Available from: [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. National Institutes of Health. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available from: [Link]

  • N‐arylation of methanesulfonamide with various aryl halides (Teo method). ResearchGate. Available from: [Link]

  • N-(2-Fluorophenyl)methanesulfonamide. PubChem. Available from: [Link]

  • Biological activities of sulfonamides. ResearchGate. Available from: [Link]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. ACS Publications. Available from: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available from: [Link]

  • Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. MDPI. Available from: [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. ACS Publications. Available from: [Link]

  • Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. National Institutes of Health. Available from: [Link]

  • Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors. PubMed. Available from: [Link]

  • Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. ACS Publications. Available from: [Link]

  • Phase I study of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA) using a single-dose schedule. PubMed. Available from: [Link]

  • Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. ResearchGate. Available from: [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. Available from: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluorophenyl)methanesulfonamide is a small molecule featuring a sulfonamide linkage between a 2-fluorophenyl group and a methyl group. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of biologically active agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets of (2-Fluorophenyl)methanesulfonamide by dissecting its core components and examining the established activities of structurally related analogs. The insights presented herein are intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this and similar chemical entities. We will explore plausible targets, propose experimental workflows for their validation, and discuss the underlying chemical principles that guide these hypotheses.

Introduction to (2-Fluorophenyl)methanesulfonamide: A Molecule of Latent Potential

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs, including antibacterial, and anticancer agents. The incorporation of a fluorine atom into a phenyl ring is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties such as metabolic stability and binding affinity. (2-Fluorophenyl)methanesulfonamide, with the chemical formula C₇H₈FNO₂S, combines these two key features.

While this specific molecule may currently be categorized as a synthetic intermediate or a largely uncharacterized compound, its structural simplicity and the proven track record of its constituent parts warrant a thorough investigation into its potential biological activities. This guide will, therefore, focus on building a deductive case for its plausible therapeutic targets, providing a roadmap for future research endeavors.

PropertyValueSource
Molecular Formula C₇H₈FNO₂SPubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
IUPAC Name N-(2-fluorophenyl)methanesulfonamidePubChem[1]
CAS Number 98611-90-6PubChem[1]

Deconstruction of the Pharmacophore: Inferring Potential Biological Activity

The therapeutic potential of a small molecule can often be inferred from the known biological activities of its core structural components. In the case of (2-Fluorophenyl)methanesulfonamide, we can analyze the contributions of the methanesulfonamide group and the 2-fluorophenyl moiety.

The Methanesulfonamide Moiety: A Versatile Pharmacological Scaffold

The sulfonamide group (-SO₂NH-) is a well-established pharmacophore. N-phenylmethanesulfonamide and its derivatives have been reported to exhibit a range of biological activities, primarily centered around enzyme inhibition.

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, edema, and certain types of cancer.[2]

  • Cholinesterase Inhibition: Some N-phenylsulfonamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] This suggests a potential, albeit likely modest, role in modulating cholinergic signaling, which is relevant for neurodegenerative diseases like Alzheimer's.

The 2-Fluorophenyl Group: Modulator of Potency and Pharmacokinetics

The introduction of a fluorine atom onto an aromatic ring can significantly impact a molecule's biological profile. The 2-fluoro substitution in (2-Fluorophenyl)methanesulfonamide is likely to influence its:

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity.

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell membrane permeability and overall pharmacokinetics.

2-Fluoroaniline, a precursor to the 2-fluorophenyl moiety, is a common building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents, highlighting the utility of this structural motif in generating bioactive molecules.[3][4][5]

Potential Therapeutic Targets: A Hypothesis-Driven Approach

Based on the analysis of its structural components and the activities of related compounds, we can propose several potential therapeutic targets for (2-Fluorophenyl)methanesulfonamide. It is crucial to emphasize that these are hypothetical targets requiring experimental validation.

Anticancer Targets

The sulfonamide scaffold is present in numerous anticancer agents. While simple sulfonamides like (2-Fluorophenyl)methanesulfonamide are unlikely to possess the potent and selective activity of more complex derivatives, they may exhibit weak to moderate inhibition of certain cancer-related targets.

  • Receptor Tyrosine Kinases (RTKs): Several classes of RTK inhibitors incorporate sulfonamide moieties. For instance, some benzenesulfonamide analogs have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma.[6] While a direct interaction is speculative, the general structural features warrant investigation.

  • Aurora Kinase B (AURKB): Overexpression of AURKB is common in many cancers.[7] Although potent inhibitors are typically more complex molecules, the core phenyl-sulfonamide structure could serve as a starting point for fragment-based screening against this target.

Neurological and Inflammatory Targets

The potential for enzyme inhibition by the sulfonamide group suggests that (2-Fluorophenyl)methanesulfonamide could modulate targets relevant to neurological and inflammatory disorders.

  • Carbonic Anhydrases (CAs): As previously mentioned, various CA isoforms are implicated in neurological conditions. Inhibition of brain-specific CAs could have therapeutic implications.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[2] While the potency of a simple methanesulfonamide is likely to be low, it could serve as a lead for optimization.

Proposed Experimental Workflows for Target Validation

To investigate the therapeutic potential of (2-Fluorophenyl)methanesulfonamide, a systematic experimental approach is necessary. The following workflows are proposed as a starting point for researchers.

Initial Broad-Spectrum Screening

Given the lack of specific data, an initial broad-spectrum screening against a panel of common drug targets is recommended. This can be achieved through commercially available screening services or in-house assays.

Caption: A generalized workflow for the initial screening and validation of (2-Fluorophenyl)methanesulfonamide's biological activity.

Focused Enzyme Inhibition Assays

Based on the structural alerts from the sulfonamide moiety, focused enzyme inhibition assays are a logical next step.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory activity of (2-Fluorophenyl)methanesulfonamide against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Materials:

    • Recombinant human CA isoforms

    • (2-Fluorophenyl)methanesulfonamide (test compound)

    • Acetazolamide (positive control)

    • 4-Nitrophenyl acetate (substrate)

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the buffer, the enzyme solution, and the test compound/control at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the absorbance at 400 nm over time.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

Should initial screening reveal promising activity, the exploration of the structure-activity relationship (SAR) will be crucial for lead optimization. Key modifications to the (2-Fluorophenyl)methanesulfonamide scaffold could include:

  • Substitution on the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring to probe the electronic and steric requirements for optimal activity.

  • Modification of the Sulfonamide Linker: Replacing the methyl group with other alkyl or aryl groups to explore the impact on potency and selectivity.

  • Bioisosteric Replacement: Replacing the sulfonamide group with other acidic functionalities to modulate physicochemical properties.[8][9]

Caption: Proposed avenues for SAR exploration based on the (2-Fluorophenyl)methanesulfonamide scaffold.

Conclusion

(2-Fluorophenyl)methanesulfonamide represents an intriguing starting point for drug discovery efforts due to the proven pharmacological relevance of its constituent chemical motifs. While direct evidence of its therapeutic targets is currently lacking, a rational, hypothesis-driven approach based on the known activities of sulfonamides and fluorinated aromatics can guide future research. This technical guide has outlined potential therapeutic targets in oncology and neurology, and has provided a framework for their experimental validation. The exploration of this and similar simple, yet strategically designed, small molecules may unlock novel therapeutic avenues.

References

  • Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 219, 113399. Available at: [Link]

  • ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute. Available at: [Link]

  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(D1), D1100–D1107. Available at: [Link]

  • Gaulton, A., et al. (2017). The ChEMBL bioactivity database: an update. Nucleic Acids Research, 45(D1), D945–D954. Available at: [Link]

  • Gilson, M. K., et al. (2016). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic Acids Research, 44(D1), D1045–D1053. Available at: [Link]

  • Papadatos, G., et al. (2015). SureChEMBL: a large-scale, chemically annotated patent document database. Nucleic Acids Research, 43(D1), D945–D952. Available at: [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Akıncıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available at: [Link]

  • Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. (2026, January 26). Pharmaffiliates. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023, 1-12. Available at: [Link]

  • PubChem. (n.d.). N-(2-iodophenyl)methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

  • BindingDB. (n.d.). BindingDB for DTA. Kaggle. Available at: [Link]

  • Suter, H., & Zutter, H. (1947). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta, 30(1), 417-434. Available at: [Link]

  • Alam, M. S., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3328. Available at: [Link]

Sources

In Silico Profiling and Rational Design: A Case Study of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational profiling of (2-Fluorophenyl)methanesulfonamide (CAS: 98611-90-6).[1] Unlike classical benzenesulfonamide inhibitors, this molecule features a methylene bridge (


) connecting the aromatic ring to the sulfonyl group. This structural nuance significantly alters its electronic properties, flexibility, and binding kinetics against metalloenzymes like Carbonic Anhydrase II (hCAII) .

This guide serves as a self-validating protocol for researchers utilizing this scaffold in Fragment-Based Drug Design (FBDD).

Part 1: Electronic Structure & Quantum Mechanical Profiling

Objective: To determine the global minimum conformation and electrostatic properties that dictate ligand-receptor recognition.

The "Insulation Effect" Hypothesis

In classical benzenesulfonamides, the aromatic ring is directly conjugated to the sulfonyl group, allowing substituents to directly modulate the acidity of the sulfonamide


. In (2-Fluorophenyl)methanesulfonamide, the methylene bridge acts as an insulator.
  • Scientific Insight: The

    
     hybridized methylene carbon breaks the conjugation. Consequently, the electron-withdrawing ortho-fluorine atom has a reduced inductive effect on the sulfonamide nitrogen compared to a direct attachment. This results in a higher pKa (predicted 
    
    
    
    ) compared to benzenesulfonamides (
    
    
    ), making the generation of the zinc-binding anion species less favorable at physiological pH.
QM Protocol (DFT Optimization)

To accurately model this, we employ Density Functional Theory (DFT).

ParameterSettingRationale
Software Gaussian 16 / ORCAIndustry standard for electronic structure.
Method B3LYP or

B97X-D
B3LYP is standard;

B97X-D includes dispersion corrections critical for the fluorine-sulfur non-covalent interactions.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for anionic species (sulfonamide anion) and sulfur lone pairs.
Solvation PCM (Water) Simulates the aqueous physiological environment, stabilizing the polar sulfonamide head.
Vibrational Analysis Frequency CheckEnsure no imaginary frequencies (NIMAG=0) to confirm a true minimum.
Structural Analysis Workflow

The following diagram illustrates the logical flow from 2D structure to a validated 3D conformer ready for docking.

QM_Workflow Start 2D Structure (SMILES) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch Generate Rotamers DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Select Lowest E Freq Frequency Calc (NIMAG Check) DFT_Opt->Freq Validate Minima Freq->DFT_Opt Imaginary Freq? (Retune) ESP ESP Map Generation (Charge Distribution) Freq->ESP Validated

Figure 1: Quantum Mechanical workflow ensuring the starting ligand geometry is energetically accessible.

Part 2: Molecular Docking Strategy

Target: Human Carbonic Anhydrase II (hCAII). PDB Reference: 3KS3 (High-resolution structure suitable for sulfonamide docking).

The Binding Mechanism

The primary interaction is the coordination of the deprotonated sulfonamide nitrogen to the active site Zinc (


).[2][3]
  • Challenge: The methylene bridge introduces a "kink" in the molecule. Unlike rigid benzenesulfonamides, (2-Fluorophenyl)methanesulfonamide has an extra rotatable bond (

    
    ).
    
  • Docking Consequence: The aromatic ring may not sit perfectly in the hydrophobic pocket (Val121, Leu198) unless the methylene linker adopts a specific gauche/anti conformation.

Docking Protocol (AutoDock Vina / Glide)

Step 1: Protein Preparation

  • Strip Water: Remove all water molecules except the deep-pocket water displaced by the sulfonamide (if modeling displacement) or the Zinc-bound hydroxide (which must be removed as the inhibitor displaces it).

  • Protonation: Set pH to 7.4. Crucial: Ensure Histidine 64 (the proton shuttle) is protonated correctly based on the specific PDB environment.

  • Zinc Parameters: Assign a charge of +2.0 to the Zn atom. If using AutoDock, use the specialized Zinc force field parameters to prevent the ligand from "clashing" with the metal.

Step 2: Grid Generation

  • Center: Coordinates of the catalytic Zinc atom.

  • Box Size:

    
     Å (Sufficient to cover the hydrophobic wall and the hydrophilic entrance).
    

Step 3: Ligand Constraints

  • Rotatable Bonds: The

    
     and 
    
    
    
    bonds must be active.
  • Restraints (Optional but Recommended): A positional constraint (distance < 2.5 Å) between the sulfonamide Nitrogen and the Zinc atom can improve docking convergence.

Interaction Topology

The following diagram maps the critical interactions required for high-affinity binding.

Interaction_Map Lig_N Sulfonamide N (Anionic) Zn Zn2+ Ion Lig_N->Zn Coordination (1.9-2.2 Å) Lig_O Sulfonyl O Thr199 Thr199 (Gatekeeper) Lig_O->Thr199 H-Bond (Backbone NH) Lig_F Ortho-Fluorine Leu198 Leu198 Lig_F->Leu198 Halogen Bond? Lig_Ring Phenyl Ring Val121 Val121 (Hydrophobic Wall) Lig_Ring->Val121 Van der Waals Lig_Ring->Leu198 Pi-Alkyl

Figure 2: Interaction map showing the Zinc coordination anchor and hydrophobic contacts.

Part 3: Physicochemical & ADMET Profiling

Tool: SwissADME / RDKit.

The (2-Fluorophenyl)methanesulfonamide scaffold exhibits a distinct "Fragment-Like" profile, making it an ideal starting point for lead optimization.

PropertyValue (Predicted)Interpretation
Molecular Weight 189.21 g/mol Fragment Rule Compliant (<300). Ideal for growing into larger leads.
LogP (Lipophilicity) ~1.2 - 1.5Optimal. The fluorine atom increases lipophilicity compared to the non-fluorinated analog, aiding membrane crossing.
TPSA ~46 ŲHigh Permeability. Well below the 140 Ų limit for cell membrane penetration.
BBB Permeant YesLikely to cross the Blood-Brain Barrier (relevant for CNS-targeted CA isoforms like CA VII).
Metabolic Stability ModerateThe ortho-fluorine blocks metabolic oxidation at the C2 position, a common clearance pathway for phenyl rings.

Part 4: Strategic Outlook & Optimization

To transition this molecule from a "binder" to a "drug candidate," the tail approach is recommended.

  • Extension: The methylene group allows for substitution. Adding a bulky group to the methylene carbon creates a chiral center and can direct the phenyl ring more firmly into the hydrophobic pocket.

  • Selectivity: To gain selectivity for tumor-associated CA IX over cytosolic CA II, attach a membrane-impermeable tail (e.g., a sugar moiety or a cationic group) to the phenyl ring (para-position).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • RCSB PDB. Structure of Human Carbonic Anhydrase II (3KS3). Link

Sources

Technical Guide: (2-Fluorophenyl)methanesulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluorophenyl)methanesulfonamide represents a specialized scaffold in medicinal chemistry, distinct from the classical benzenesulfonamide class. By incorporating a methylene spacer (


) between the aromatic ring and the sulfonamide zinc-binding group (ZBG), this scaffold introduces unique flexibility and structural geometry. The ortho-fluorine substitution further modulates lipophilicity, metabolic stability, and binding conformation.

This guide details the synthesis, structural rationale, and pharmacological potential of these derivatives, with a primary focus on their application as Carbonic Anhydrase Inhibitors (CAIs) for glaucoma and hypoxic tumor targeting.

Structural Rationale: The Fluorine & Linker Advantage

The "Tail Approach" in CAI Design

Classical CAIs (e.g., Acetazolamide) bind tightly to the active site but often lack isoform selectivity. The "Tail Approach" , pioneered by Supuran et al., utilizes a scaffold with two distinct domains:

  • The Head (ZBG): The unsubstituted sulfonamide (

    
    ) that coordinates to the catalytic Zinc(II) ion.
    
  • The Tail: The organic scaffold extending toward the rim of the active site to interact with hydrophobic and hydrophilic residues (e.g., Phe131, Val135).

The Role of the Methylene Linker

Unlike direct benzenesulfonamides, the phenylmethanesulfonamide scaffold inserts a methylene carbon. This "elbow" allows the aromatic tail to adopt a wider range of dihedral angles, facilitating access to hydrophobic pockets that are sterically inaccessible to rigid analogs.

The Ortho-Fluorine Effect

The introduction of fluorine at the 2-position (ortho) is not merely bioisosteric; it serves three critical functions:

  • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atom restrict free rotation around the phenyl-methylene bond, pre-organizing the molecule for binding.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) prevents metabolic oxidation at the chemically vulnerable ortho position.

  • pKa Modulation: The electron-withdrawing nature of fluorine (via induction) slightly lowers the pKa of the sulfonamide amide, increasing the concentration of the active anionic species (

    
    ) at physiological pH.
    

Synthetic Protocols

The synthesis of (2-fluorophenyl)methanesulfonamide derivatives requires a robust pathway that avoids harsh conditions which might degrade the sulfonamide moiety. The Thiourea-Oxidation Route is the industry standard for benzyl sulfonamides.

Core Synthesis Workflow

The following protocol outlines the conversion of 2-fluorobenzyl halides to the target sulfonamide.

SynthesisPath Start 2-Fluorobenzyl Bromide Inter1 S-Benzylisothiouronium Salt Start->Inter1 Thiourea, EtOH Reflux, 2h Inter2 (2-Fluorophenyl) methanesulfonyl Chloride Inter1->Inter2 Cl2 (g) or NCS HCl/H2O, <10°C Product (2-Fluorophenyl) methanesulfonamide Inter2->Product NH3 (aq) or R-NH2 THF, 0°C

Figure 1: Step-wise synthesis of the (2-fluorophenyl)methanesulfonamide core. The oxidative chlorination step is critical and must be temperature-controlled to prevent desulfonylation.

Detailed Experimental Procedure

Step 1: Formation of Isothiouronium Salt

  • Dissolve 2-fluorobenzyl bromide (10 mmol) and thiourea (11 mmol) in absolute ethanol (25 mL).

  • Reflux the mixture for 2–3 hours. Monitor via TLC (disappearance of bromide).

  • Cool to room temperature. The isothiouronium salt often precipitates; if not, concentrate in vacuo.

Step 2: Oxidative Chlorination

  • Suspend the salt from Step 1 in 20 mL of water/ice mixture.

  • Maintain temperature at 0–5°C (Critical: Higher temps lead to C-S bond cleavage).

  • Bubble chlorine gas slowly or add N-chlorosuccinimide (NCS) (30 mmol) portion-wise.

  • Extract the resulting oily sulfonyl chloride immediately with dichloromethane (DCM). Wash with cold water.

Step 3: Amidation

  • Dissolve the crude sulfonyl chloride in dry THF or acetone.

  • Add aqueous ammonia (25%) or a substituted amine (

    
    ) dropwise at 0°C.
    
  • Stir for 1 hour, then acidify with 1N HCl to precipitate the sulfonamide.

  • Recrystallize from Ethanol/Water.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The primary pharmacological application of this class is the inhibition of human Carbonic Anhydrase (hCA) isoforms.

Mechanism of Action: The Zinc Anchor

The sulfonamide nitrogen, once deprotonated, acts as a monodentate ligand coordinating to the Zn(II) ion in the enzyme active site.

BindingMechanism Zn Zn(II) Ion (Active Site) Thr199 Thr199 (Gatekeeper) HydroPocket Hydrophobic Pocket (Phe131, Val135) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Sulfonamide->Thr199 H-Bonding Linker Methylene Linker (-CH2-) Sulfonamide->Linker Tail 2-Fluorophenyl Tail Linker->Tail Tail->HydroPocket Van der Waals / Pi-Stacking

Figure 2: Binding mode of (2-fluorophenyl)methanesulfonamide within the hCA active site. The tail interaction dictates isoform selectivity.

Isoform Selectivity Profile

The (2-fluorophenyl)methanesulfonamide derivatives show distinct inhibition profiles compared to standard benzenesulfonamides.

IsoformPhysiological RoleInhibition Potential (

)
Clinical Relevance
hCA I Cytosolic (RBCs)Moderate (> 100 nM)Off-target (avoid inhibition)
hCA II Cytosolic (Eye, Kidney)Potent (< 10 nM) Glaucoma, Edema
hCA IX Transmembrane (Tumors)High (< 20 nM) Hypoxic Tumors (Metastasis)
hCA XII Transmembrane (Tumors)High (< 25 nM)Glaucoma, Cancer

Key Insight: The 2-fluoro substitution often enhances selectivity for hCA IX over hCA I, making these derivatives promising candidates for anti-metastatic drugs with reduced systemic side effects.

Future Outlook & Clinical Potential

Dual-Targeting Hybrids

Current research focuses on "hybrid drugs" where the (2-fluorophenyl)methanesulfonamide scaffold is fused with:

  • NO-donating moieties: To reduce intraocular pressure (glaucoma) via two mechanisms.

  • COX-2 Inhibitors: Exploiting the anti-inflammatory properties of sulfonamides alongside CA inhibition.

Fluorine Scanning

Future optimization involves "fluorine scanning"—systematically moving the fluorine from ortho to meta or para positions. While para-fluorine improves metabolic stability, the ortho-fluorine (as in this topic) remains superior for inducing the specific "twisted" conformation required for the hCA IX hydrophobic pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Thakur, A., et al. (2021).[2] Sulfonamides as Carbonic Anhydrase Inhibitors: A Review on the Synthesis and Biological Activities. Current Medicinal Chemistry. Link

Sources

(2-Fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety Assessment

In the landscape of modern drug discovery and chemical research, a thorough understanding of a compound's safety and toxicity profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides an in-depth technical overview of the safety and toxicological considerations for (2-Fluorophenyl)methanesulfonamide. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights, offering a framework for a proactive and scientifically rigorous approach to safety assessment. This document moves beyond a simple recitation of facts, delving into the causality behind experimental choices and advocating for self-validating systems of inquiry. Every claim and protocol herein is grounded in authoritative sources to ensure the highest degree of scientific integrity.

Compound Identity and Physicochemical Properties

(2-Fluorophenyl)methanesulfonamide is a sulfonamide derivative containing a fluorine atom on the phenyl ring. Understanding its fundamental physicochemical properties is the first step in predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C7H8FNO2SPubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
IUPAC Name N-(2-fluorophenyl)methanesulfonamidePubChem[1]
CAS Number 98611-90-6CymitQuimica
Canonical SMILES CS(=O)(=O)NC1=CC=CC=C1FPubChem[1]
Appearance Solid (predicted)Advanced Biochemicals[2]
Solubility Data not available. Predicted to have limited aqueous solubility.
pKa Data not available. The sulfonamide proton is expected to be acidic.

The presence of a fluorine atom can significantly influence metabolic stability and binding interactions, while the sulfonamide group is a common pharmacophore with a well-documented history in medicinal chemistry.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. For (2-Fluorophenyl)methanesulfonamide, the following hazard classifications have been reported:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory as reported in PubChem.[1]

These classifications mandate careful handling procedures in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection if dust is generated. The "Toxic if swallowed" classification is of particular note, indicating a need for robust acute toxicity testing to determine the LD50 and inform dose selection for further studies.

A Strategic Framework for Toxicological Evaluation

Given the initial hazard profile, a systematic and tiered approach to toxicological testing is warranted. The following sections outline a comprehensive strategy to fully characterize the safety profile of (2-Fluorophenyl)methanesulfonamide, progressing from acute toxicity to more complex endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity.

Toxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 Core Toxicity Studies cluster_2 Advanced Safety & DMPK Physicochemical_Characterization Physicochemical Characterization Acute_Toxicity Acute Oral Toxicity (OECD 423) Physicochemical_Characterization->Acute_Toxicity GHS_Hazard_ID GHS Hazard Identification GHS_Hazard_ID->Acute_Toxicity Genotoxicity Genotoxicity (Ames, in vitro/in vivo Micronucleus) Acute_Toxicity->Genotoxicity Systemic_Toxicity Repeat-Dose Systemic Toxicity (28-day) Acute_Toxicity->Systemic_Toxicity Carcinogenicity Carcinogenicity Assessment (ICH S1) Genotoxicity->Carcinogenicity Systemic_Toxicity->Carcinogenicity Reproductive_Toxicity Reproductive & Developmental Toxicity (ICH S5) Systemic_Toxicity->Reproductive_Toxicity ADME_PK ADME / Pharmacokinetics Systemic_Toxicity->ADME_PK Safety_Pharmacology Safety Pharmacology (hERG, CYP Inhibition) ADME_PK->Safety_Pharmacology

Caption: A strategic workflow for the toxicological evaluation of (2-Fluorophenyl)methanesulfonamide.

Acute Toxicity Assessment

Rationale: The GHS classification "Toxic if swallowed" necessitates a precise determination of the acute oral lethal dose (LD50). This data is critical for risk assessment and for selecting appropriate dose levels for subsequent sub-chronic and chronic toxicity studies. The Up-and-Down Procedure (UDP), as outlined in OECD Guideline 423, is a scientifically robust method that minimizes the number of animals required.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 423)
  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before dosing.

  • Dose Formulation: The test substance is formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100 g body weight.

  • Dosing Procedure:

    • A single animal is dosed with the starting dose (a default of 300 mg/kg is often used, but may be adjusted based on available information).

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing is continued until a stopping criterion is met (e.g., three consecutive animals survive at the upper bound, or a reversal in outcome is observed multiple times).

  • Observations: Animals are observed for clinical signs of toxicity at regular intervals on the day of dosing and at least once daily thereafter. Body weights are recorded weekly.

  • Endpoint: The LD50 is calculated from the pattern of outcomes using the maximum likelihood method.

Genotoxicity Assessment

Rationale: Genotoxicity assays are designed to detect direct or indirect damage to DNA. A positive finding in these assays can be indicative of carcinogenic or heritable mutagenic potential. A standard battery of tests is employed to assess different types of genetic damage.

Bacterial Reverse Mutation Test (Ames Test)

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.[3][4]

Experimental Protocol: Ames Test (OECD 471)
  • Bacterial Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test compound, bacterial culture, and (if required) S9 mix are combined in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Gene Mutation Test

Principle: This assay detects gene mutations in cultured mammalian cells. Common endpoints include the induction of mutations at the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyltransferase (HPRT) loci.

In Vivo Micronucleus Test

Rationale: Following up on in vitro findings with an in vivo assay is crucial, as it accounts for the absorption, distribution, metabolism, and excretion of the compound in a whole animal system. The micronucleus test assesses chromosomal damage.[5][6][7]

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)
  • Animal Model: Typically mice or rats.

  • Dosing: Animals are exposed to the test substance (usually via the clinical route of administration) at three dose levels, plus vehicle and positive controls.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.

  • Analysis: Erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[6][7]

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a potential for chromosomal damage.[5][6]

Carcinogenicity and Reproductive Toxicity Assessment

Rationale: If the intended use of a compound involves long-term or chronic exposure, or if there are concerns from genotoxicity data or the chemical structure, carcinogenicity and reproductive toxicity studies are warranted. These are typically late-stage preclinical studies guided by ICH guidelines S1 and S5, respectively.[8][9][10][11][12][13][14][15]

  • Carcinogenicity Studies (ICH S1): These are long-term (typically 2-year) studies in rodents designed to assess the tumorigenic potential of a compound.[9][10][12][13]

  • Reproductive and Developmental Toxicity Studies (ICH S5): This is a series of studies that evaluate the effects of a compound on all stages of reproduction, including male and female fertility, embryo-fetal development, and pre- and postnatal development.[8][11][14][15]

Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetics (PK)

Rationale: Understanding the ADME and PK properties of (2-Fluorophenyl)methanesulfonamide is fundamental to interpreting toxicology data and predicting its behavior in humans. These studies help to establish the relationship between the administered dose and the systemic exposure to the compound and its metabolites.

ADME_Process Oral_Dose Oral Dose Absorption Absorption (Gut) Oral_Dose->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution (Bloodstream to Tissues) Target_Site Site of Action Distribution->Target_Site Metabolism Metabolism (Primarily Liver) Metabolism->Systemic_Circulation Excretion Excretion (Urine, Feces) Elimination Elimination Excretion->Elimination Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion

Sources

Spectroscopic data of (2-Fluorophenyl)methanesulfonamide (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Profiling of -(2-Fluorophenyl)methanesulfonamide

Executive Summary & Structural Logic

Compound:

CAS:Molecular Formula:

Exact Mass:

This molecule represents a classic sulfonanilide scaffold. In medicinal chemistry, the sulfonamide moiety (

  • Inductive Withdrawal: Increases the acidity of the sulfonamide -NH-, potentially improving potency in binding pockets.

  • Conformational Lock: The fluorine atom can restrict rotation around the

    
     bond via dipole repulsion or intramolecular H-bonding.
    
Structural Disambiguation (Critical Alert)

Researchers must distinguish between two common isomers derived from the same string name:

  • Target A (This Guide):

    
    -(2-Fluorophenyl)methanesulfonamide .[1][2] Sulfonamide nitrogen attached directly to the aromatic ring. (Drug scaffold).
    
  • Target B: (2-Fluorophenyl)methanesulfonamide .[3][4][5][6][7] Sulfonamide attached to a benzylic methylene (

    
    ). (Building block).
    

Synthesis & Purification Workflow

To ensure spectroscopic data integrity, the sample must be synthesized and purified to >98% purity. The standard protocol involves the mesylation of 2-fluoroaniline.

Experimental Protocol
  • Activation: Dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM (

    
    ) under Nitrogen.
    
  • Base Addition: Add Pyridine (1.5 eq) or Triethylamine (TEA) to scavenge HCl. Cool to 0°C.

  • Mesylation: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.1 eq). The reaction is exothermic.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline/pyridine) and Brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Process Flow Diagram

SynthesisWorkflowStart2-Fluoroaniline(Precursor)ReactionSulfonylation(Nucleophilic Attack)Start->Reaction DissolutionReagentMsCl + Pyridine(DCM, 0°C)Reagent->Reaction Dropwise AddnWorkupAcid Wash (1M HCl)& ExtractionReaction->Workup 2-4 hrs, RTProductN-(2-Fluorophenyl)methanesulfonamideWorkup->Product Recrystallization

Caption: Synthesis pathway for the sulfonanilide scaffold via nucleophilic substitution.

Spectroscopic Data: NMR Characterization

The NMR profile is characterized by the distinct coupling of the Fluorine atom (

NMR (Proton) Data

Solvent: DMSO-

Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.60 Singlet (br)1H

Highly deshielded acidic proton. May broaden or disappear in

exchange.
7.45 - 7.55 Multiplet1HAr-H (C6)Ortho to Nitrogen; deshielded by the sulfonamide group.
7.25 - 7.35 Multiplet2HAr-H (C3, C4)Complex splitting due to

and

coupling.
7.15 - 7.25 Multiplet1HAr-H (C5)Para to Fluorine.
3.05 Singlet3H

Characteristic methyl sulfone peak. Uncoupled.
NMR (Carbon) Data

Note:


Signal (

ppm)
Splitting (

)
AssignmentNotes
156.5

C-2 (C-F)Direct C-F coupling (large coupling constant).
128.0

C-1 (C-N)Ipso carbon, coupled to ortho Fluorine.
127.5

C-3Ortho to Fluorine.
126.8

C-4Meta to Fluorine.
124.5 SingletC-5Remote from Fluorine (minimal coupling).
116.2

C-6Meta to Fluorine, Ortho to N.
40.5 Singlet

Methyl carbon.
NMR (Fluorine)
  • Shift:

    
     -120.0 to -125.0 ppm (Multiplet).
    
  • Appearance: Typically appears as a complex multiplet due to coupling with adjacent aromatic protons.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is critical for confirming the formation of the sulfonamide bond and the presence of the fluorine ring.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3240 - 3280 Medium, Broad

Stretch
Confirms secondary sulfonamide. Absence indicates tertiary (N-alkylation).
1330 - 1350 Strong

Asymmetric
Characteristic sulfonyl band 1.
1150 - 1170 Strong

Symmetric
Characteristic sulfonyl band 2.
1220 - 1250 Strong

Stretch
Aryl-Fluorine bond confirmation.
1580, 1490 Medium

Aromatic
Benzene ring skeletal vibrations.

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) or APCI.

  • Molecular Weight: 189.21 g/mol

  • Ionization Mode: Negative Mode (ESI-) is typically more sensitive for sulfonamides due to the acidic N-H proton.

Ion (

)
ModeIdentityInterpretation
188.0 ESI (-)

Deprotonated molecular ion. Base peak.
190.0 ESI (+)

Protonated molecular ion.
212.0 ESI (+)

Sodium adduct (common in unbuffered solvents).

Analytical Validation Workflow

To certify the compound for use in biological assays, follow this logic gate:

ValidationLogicSampleIsolated SolidStep11H NMR(Check Methyl/Aromatic Ratio)Sample->Step1Step2LC-MS(Check Purity >95%)Step1->Step2DecisionPass?Step2->DecisionReleaseRelease forBio-AssayDecision->ReleaseYesRepurifyRecrystallizeDecision->RepurifyNoRepurify->Sample

Caption: Quality Control (QC) decision tree for validating sulfonamide synthesis.

References

  • PubChem. (2025). N-(2-Fluorophenyl)methanesulfonamide (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for Sulfonamide synthesis via Sulfonyl Chlorides).

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery and development. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and protein binding. N-aryl sulfonamides, in particular, are a privileged scaffold found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1][2][3] (2-Fluorophenyl)methanesulfonamide is a valuable building block in the synthesis of more complex pharmaceutical intermediates, leveraging the unique electronic properties of the fluorine substituent to modulate molecular interactions and metabolic stability.

This document provides a comprehensive, field-proven protocol for the synthesis of (2-Fluorophenyl)methanesulfonamide. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale behind the experimental choices, ensuring a reproducible and scalable process for research and development applications.

Chemical Reaction Scheme

The synthesis of N-(2-Fluorophenyl)methanesulfonamide is most reliably achieved through the nucleophilic substitution reaction between 2-fluoroaniline and methanesulfonyl chloride.[4] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

Experimental Protocol: Synthesis of (2-Fluorophenyl)methanesulfonamide

This protocol details the step-by-step procedure for the synthesis, purification, and characterization of (2-Fluorophenyl)methanesulfonamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-FluoroanilineReagentPlus®, 99%Sigma-Aldrich348-54-9
Methanesulfonyl Chloride99.5%Sigma-Aldrich124-63-0
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
1 M Hydrochloric AcidACS ReagentVWR7647-01-0
Saturated Sodium Bicarbonate SolutionACS ReagentVWR144-55-8
Brine (Saturated NaCl)ACS ReagentVWR7647-14-5
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich7487-88-9
Ethanol200 Proof, AbsoluteVWR64-17-5
Deionized Water--7732-18-5
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer (¹H, ¹³C, ¹⁹F)

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Detailed Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-fluoroaniline (5.55 g, 50 mmol) and anhydrous pyridine (4.35 g, 55 mmol, 1.1 eq) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C. Causality: This initial cooling is crucial to control the exothermic reaction upon the addition of the highly reactive methanesulfonyl chloride, thereby minimizing the formation of side products.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (6.3 g, 55 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-fluoroaniline) is consumed.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture into 100 mL of 1 M hydrochloric acid in a separatory funnel. Shake vigorously and separate the layers. Rationale: The acidic wash removes the pyridine and any unreacted 2-fluoroaniline.

    • Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol
  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol.[6]

  • Crystallization: Slowly add deionized water until the solution becomes cloudy. Reheat the solution until it becomes clear again.

  • Isolation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Fluoroaniline and Pyridine in DCM B 2. Cool to 0°C A->B C 3. Add Methanesulfonyl Chloride Dropwise B->C D 4. Stir at Room Temperature (12-18h) C->D E 5. Quench with 1M HCl D->E Reaction Complete F 6. Sequential Washes (H₂O, NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Recrystallize from Ethanol/Water G->H Crude Product I 9. Isolate and Dry Crystals H->I J Characterization (NMR, IR, MS) I->J Pure Product

Caption: Experimental workflow for the synthesis of (2-Fluorophenyl)methanesulfonamide.

Characterization of (2-Fluorophenyl)methanesulfonamide

The identity and purity of the synthesized (2-Fluorophenyl)methanesulfonamide should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons and the methyl protons of the sulfonyl group. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive technique for fluorinated compounds and will show a characteristic signal for the fluorine atom on the phenyl ring.[7]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3250 cm⁻¹), the S=O bonds of the sulfonyl group (asymmetric and symmetric stretches around 1330 cm⁻¹ and 1150 cm⁻¹, respectively), and C-F bond.[8]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₇H₈FNO₂S, MW: 189.21 g/mol ).

Safety and Handling Precautions

  • 2-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methanesulfonyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab coat.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Monitor the reaction by TLC to ensure the consumption of the starting material. If necessary, extend the reaction time or gently heat the reaction mixture.
Moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of Side Products Reaction temperature too high.Maintain a low temperature (0-5 °C) during the addition of methanesulfonyl chloride.
Difficult Purification Impurities co-crystallize with the product.If recrystallization is ineffective, consider purification by column chromatography on silica gel.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of (2-Fluorophenyl)methanesulfonamide, a key intermediate in medicinal chemistry. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific applications. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this procedure.

References

  • Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. [Link]

  • Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]

  • Sulfonamide purification process.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung B. [Link]

Sources

Application Notes and Protocols for (2-Fluorophenyl)methanesulfonamide in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide Modulator

(2-Fluorophenyl)methanesulfonamide is a synthetic organic compound characterized by a fluorophenyl group linked to a methanesulfonamide moiety. While specific biological targets of this compound are not yet extensively documented in publicly available literature, its structural features, particularly the sulfonamide group, suggest a potential role as a modulator of ion channels.[1][2][3] The sulfonamide functional group is a well-established pharmacophore present in a variety of clinically significant drugs, including diuretics, antidiabetic agents, and notably, inhibitors of voltage-gated sodium channels.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in-vitro activities of (2-Fluorophenyl)methanesulfonamide. We will focus on a hypothetical, yet plausible, mechanism of action centered on the modulation of voltage-gated sodium channels (Navs), particularly the Nav1.7 subtype, a well-validated target for analgesic drug discovery.[3][4] The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for the initial characterization of this compound's bioactivity.

Compound Handling and Preparation: Ensuring Experimental Integrity

Proper handling and preparation of (2-Fluorophenyl)methanesulfonamide are paramount for obtaining reliable and reproducible in-vitro data.

Safety Precautions:

According to its safety profile, (2-Fluorophenyl)methanesulfonamide is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

Solubility and Stock Solution Preparation:

Protocol for 10 mM DMSO Stock Solution:

  • Weighing the Compound: Accurately weigh a precise amount of (2-Fluorophenyl)methanesulfonamide powder using an analytical balance.

  • Dissolution in DMSO: In a sterile, amber glass vial, dissolve the weighed compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Studies have shown that many compounds are stable in DMSO for extended periods under these conditions.[8][9][10]

Working Solution Preparation:

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer. It is crucial to maintain the final DMSO concentration in the assay at a low, non-toxic level, typically below 0.5%, with a preference for 0.1%.[11][12] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.

Investigating the Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

Based on its chemical structure, a primary hypothesis is that (2-Fluorophenyl)methanesulfonamide modulates the activity of voltage-gated sodium channels. The following assays provide a tiered approach to investigate this hypothesis, starting with high-throughput screening and progressing to more detailed mechanistic studies.

High-Throughput Screening: FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a robust, cell-based, high-throughput method for detecting changes in cell membrane potential, making it ideal for screening compounds that modulate ion channel activity.[13][14][15][16]

Principle:

This assay utilizes a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Depolarization of the cell membrane, as caused by the opening of sodium channels, leads to an influx of the dye and an increase in fluorescence intensity.[13]

Experimental Workflow:

FLIPR Assay Workflow for Ion Channel Modulators.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the human Nav1.7 channel in appropriate media.

    • Seed the cells into 384-well black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay.[14]

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay Kit dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes to allow for dye loading.

  • Compound Incubation:

    • Prepare a serial dilution of (2-Fluorophenyl)methanesulfonamide in assay buffer.

    • Transfer the compound dilutions to the cell plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Activation and Signal Detection:

    • Prepare a solution of a Nav channel activator, such as veratridine, in the assay buffer.[17]

    • Place the cell plate and the activator plate into the FLIPR instrument.

    • The instrument will add the activator to the wells and simultaneously record the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the degree of sodium channel activation.

    • Calculate the percentage of inhibition for each concentration of (2-Fluorophenyl)methanesulfonamide relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.6 ± 3.2
148.9 ± 5.1
1085.3 ± 4.5
10098.7 ± 2.3
Example data table for FLIPR assay results.
Gold Standard Confirmation: Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) technology provides a higher-throughput alternative to traditional manual patch clamp, allowing for the direct measurement of ion channel currents and providing detailed mechanistic insights into a compound's mode of action.[18][19][20][21][22]

Principle:

APC systems automate the process of forming a high-resistance (giga-ohm) seal between a cell membrane and a recording electrode, allowing for the precise control of membrane voltage and the recording of ionic currents flowing through the channels.

Experimental Workflow:

Automated Patch Clamp Workflow for Characterizing Ion Channel Blockers.

Detailed Protocol:

  • Cell Preparation:

    • Harvest HEK293 cells expressing Nav1.7 and prepare a single-cell suspension using a gentle enzymatic dissociation method.[18]

    • Resuspend the cells in an appropriate external recording solution.

  • Automated Patch Clamp Recording:

    • Load the cell suspension and the test compound solutions onto the APC instrument.

    • The instrument will automatically capture individual cells, form giga-ohm seals, and establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the channels (e.g., -10 mV).

    • Record baseline currents.

    • Apply (2-Fluorophenyl)methanesulfonamide at various concentrations and record the resulting currents.

  • Data Analysis:

    • Measure the peak inward sodium current before and after compound application to determine the percentage of inhibition.

    • Analyze the voltage-dependence of the block by applying a range of depolarizing pulses.

    • Investigate use-dependence by applying repetitive depolarizing pulses to assess if the block is dependent on the channel's conformational state.

Data Presentation:

Concentration (µM)Peak Current (pA) (Mean ± SD)% Inhibition
Vehicle2500 ± 3500
0.12200 ± 31012
11300 ± 25048
10450 ± 12082
100150 ± 5094
Example data table for automated patch clamp results.

Conclusion and Future Directions

This guide provides a foundational framework for the in-vitro characterization of (2-Fluorophenyl)methanesulfonamide, with a focus on its potential as a voltage-gated sodium channel modulator. By employing a combination of high-throughput screening and detailed electrophysiological assays, researchers can efficiently determine the compound's potency and begin to unravel its mechanism of action.

Further studies could explore the selectivity of (2-Fluorophenyl)methanesulfonamide against other Nav subtypes to assess its potential for a favorable side-effect profile. Additionally, investigating its effects on other classes of ion channels would provide a more comprehensive understanding of its pharmacological profile. The protocols outlined herein serve as a robust starting point for these exciting avenues of research.

References

  • PubChem. N-(2-Fluorophenyl)methanesulfonamide. Available from: [Link].

  • Carl ROTH. Safety Data Sheet: Methanesulphonic acid. Available from: [Link].

  • Veeprho. 2-(((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic acid. Available from: [Link].

  • Yang, X., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(5), E839-E848. Available from: [Link].

  • Lundby, A., et al. (2020). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. bioRxiv. Available from: [Link].

  • Molecular Devices. FLIPR Membrane Potential Assay Kits. Available from: [Link].

  • Kozik, V., et al. (2012). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 17(7), 963–969. Available from: [Link].

  • Ilatovskaya, D. V., et al. (2018). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflügers Archiv-European Journal of Physiology, 470(5), 811–821. Available from: [Link].

  • Pesti, K., et al. (2019). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in pharmacology, 10, 73. Available from: [Link].

  • Carroll, A. R., et al. (2020). Discovery of Nav1. 7 Inhibitors through the Screening of Marine Natural Product Extracts. Marine drugs, 18(10), 517. Available from: [Link].

  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 149, 108076. Available from: [Link].

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available from: [Link].

  • ResearchGate. Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Available from: [Link].

  • ResearchGate. Stability of Screening Compounds in Wet DMSO. Available from: [Link].

  • McDermott, L. A., et al. (2019). Defining the Functional Role of NaV1. 7 in Human Nociception. Neuron, 101(5), 905-919.e8. Available from: [Link].

  • PubChem. N-(4-fluorophenyl)methanesulfonamide. Available from: [Link].

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Available from: [Link].

  • Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines. (2010). Bioorganic & medicinal chemistry letters, 20(4), 1359–1362. Available from: [Link].

  • Icagen, Inc. (2016). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. U.S. Patent Application No. 14/779,885. Available from: [Link].

  • ResearchGate. Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. Available from: [Link].

  • Molecular Devices. FLIPR Membrane Potential Assay Kits. Available from: [Link].

  • Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Available from: [Link].

  • Vetter, I., et al. (2020). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Nature Reviews Drug Discovery, 19(10), 682–696. Available from: [Link].

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link].

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link].

  • Flufenamic acid as an ion channel modulator. (2007). Channels, 1(2), 85–92. Available from: [Link].

  • Koci, R. J., et al. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert opinion on drug discovery, 15(5), 567–577. Available from: [Link].

  • Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link].

  • El-Gamal, M. I., et al. (2015). Nav1. 7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS medicinal chemistry letters, 6(9), 941–943. Available from: [Link].

  • ResearchGate. Biological activities of sulfonamides. Available from: [Link].

  • Tricarico, D., et al. (2020). Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. International journal of molecular sciences, 21(11), 3986. Available from: [Link].

  • Waybright, T. J., et al. (2006). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 11(8), 865–874. Available from: [Link].

  • Ilatovskaya, D. V., et al. (2018). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflügers Archiv-European Journal of Physiology, 470(5), 811–821. Available from: [Link].

  • Molecular Devices. FLIPR Penta in Action: Assays and Applications. Available from: [Link].

  • Cell Microsystems. Automated Patch Clamp. Available from: [Link].

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2020). Brazilian oral research, 34, e011. Available from: [Link].

Sources

Application Note: Functional Evaluation of (2-Fluorophenyl)methanesulfonamide Activity via Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(2-Fluorophenyl)methanesulfonamide represents a specific subclass of sulfonamide-based small molecules. While the sulfonamide moiety (


) acts as the primary "warhead" for zinc-binding metalloenzymes—most notably Carbonic Anhydrases (CAs) —the 2-fluorophenyl "tail" provides critical lipophilicity and steric properties that influence isoform selectivity (e.g., cytosolic CA II vs. membrane-bound tumor-associated CA IX/XII).

This guide details the functional validation of this compound. Unlike simple biochemical screens, cell-based assays are required to verify membrane permeability (enhanced by the fluorine substitution) and physiological efficacy in pH regulation. We focus on three critical validation pillars:

  • Target Engagement: Intracellular esterase activity modulation.

  • Metabolic Function: Real-time extracellular acidification rate (ECAR).[1]

  • Physiological Efficacy: Hypoxia-induced 3D spheroid survival.

Mechanism of Action

The primary activity of (2-Fluorophenyl)methanesulfonamide is the inhibition of the reversible hydration of carbon dioxide (


).

In the active site of Carbonic Anhydrase, the sulfonamide nitrogen acts as a zinc-binding group (ZBG). It coordinates directly to the catalytic


 ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[2][3] This "locks" the enzyme, preventing the nucleophilic attack on 

.
Figure 1: Mechanism of Inhibition

CA_Inhibition Compound (2-Fluorophenyl) methanesulfonamide Zinc Active Site Zn2+ Compound->Zinc Sulfonamide N Coordinates Zn CA_Inactive Inhibited Enzyme Complex Compound->CA_Inactive Forms Water Zn-bound H2O/OH- Zinc->Water Displaces CA_Active Active Carbonic Anhydrase CA_Active->Zinc Contains CA_Active->CA_Inactive Inhibition pH Intracellular pH (pHi) Dysregulation CA_Inactive->pH Blocks H+ Production Hypoxia Hypoxic Survival Compromised pH->Hypoxia In Tumor Microenvironment

Caption: Competitive binding of the sulfonamide moiety to the catalytic Zinc ion, disrupting pH homeostasis.

Experimental Protocols

Protocol A: Intracellular Esterase Activity Screen (The "Quick Screen")

Rationale: Carbonic Anhydrases possess esterase activity in addition to hydratase activity. Using a cell-permeable ester substrate like Fluorescein Diacetate (FDA) allows for a rapid readout. While FDA is cleaved by many esterases, the specific contribution of CA is determined by the "delta" between the test compound and a broad-spectrum control (Acetazolamide).

Materials:

  • Cells: HT-29 or MDA-MB-231 (High CA IX expressors).

  • Substrate: Fluorescein Diacetate (FDA), 10 µM working solution.

  • Control Inhibitor: Acetazolamide (ATZ), 100 µM.

  • Detection: Fluorescence Plate Reader (Ex/Em: 485/535 nm).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in a 96-well black-walled plate. Incubate overnight.
    
  • Treatment:

    • Wash cells 1x with PBS.

    • Add (2-Fluorophenyl)methanesulfonamide (0.1 – 100 µM dose response) in serum-free media.

    • Include Positive Control: Acetazolamide (100 µM).

    • Include Vehicle Control: DMSO (0.1%).

    • Incubate for 60 minutes at 37°C.

  • Substrate Addition: Add FDA (10 µM final) directly to wells.

  • Kinetic Read: Measure fluorescence every 2 minutes for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion.

    • % Inhibition =

      
      .
      
Protocol B: Real-Time Extracellular Acidification (Seahorse XF)

Rationale: This is the gold standard functional assay. CA IX facilitates the efflux of protons (


) to the extracellular space to maintain neutral intracellular pH (

) during glycolysis. Inhibiting CA reduces the Extracellular Acidification Rate (ECAR) specifically derived from the hydration of metabolic

.

Critical Requirement: The assay must be performed in unbuffered media (0 mM HEPES/Bicarbonate) to ensure pH changes are solely due to proton efflux.

Experimental Workflow:

Seahorse_Workflow Step1 Seed Cells (XF96 Plate) 24h Prior Step2 Media Exchange Unbuffered DMEM (pH 7.4) Step1->Step2 Step3 Equilibration 1h in non-CO2 Incubator Step2->Step3 Step4 Baseline ECAR Measurement (3 cycles) Step3->Step4 Step5 Injection A: Test Compound (2-Fluorophenyl)methanesulfonamide Step4->Step5 Step6 Injection B: Oligomycin (Forces Max Glycolysis) Step5->Step6

Caption: Seahorse XF workflow for isolating proton efflux rates.

Data Interpretation:

  • Acute Response: Upon Injection A, a potent CA inhibitor will cause an immediate drop in ECAR compared to vehicle.

  • Validation: If the drop persists after Oligomycin injection (which drives maximal lactic acid production), the compound is likely inhibiting the transport/buffering mechanism (CA) rather than just glycolysis itself.

Protocol C: Hypoxic Spheroid Viability Assay

Rationale: CA IX is hypoxia-inducible (HIF-1


 target). Monolayer cultures (2D) often fail to upregulate CA IX sufficiently. 3D spheroids develop a natural hypoxic core, making them the physiologically relevant model for testing this compound.

Materials:

  • Plates: Ultra-Low Attachment (ULA) 96-well round-bottom plates.

  • Reagent: CellTiter-Glo® 3D (ATP quantification).

Step-by-Step:

  • Formation: Seed 5,000 cells/well in ULA plates. Centrifuge at 200xg for 5 mins.

  • Maturation: Incubate for 72-96 hours. Confirm spheroid formation (tight, single sphere) via microscopy. The core is now hypoxic.

  • Treatment: Carefully remove 50% media and replace with 2X concentration of (2-Fluorophenyl)methanesulfonamide.

    • Note: The fluorophenyl group enhances penetration into the dense spheroid matrix.

  • Incubation: Treat for 72 hours.

  • Readout: Add CellTiter-Glo 3D reagent (1:1 volume). Shake vigorously for 5 mins (essential to lyse the core). Read Luminescence.

Expected Results:

Condition Spheroid Integrity (Microscopy) ATP (Luminescence) Interpretation
Vehicle (DMSO) Tight, smooth edges High (100%) Functional pH regulation in hypoxic core.
Test Compound Loose edges, disintegration Low (<50%) Acidosis-induced cell death in core.

| Acetazolamide | Moderate disintegration | Medium (~60%) | Reference standard inhibition. |

Troubleshooting & Quality Control

  • Solubility: Sulfonamides can be stubborn. Dissolve the (2-Fluorophenyl)methanesulfonamide stock in 100% DMSO at 10-50 mM. Ensure final assay concentration of DMSO is

    
     to avoid non-specific membrane toxicity.
    
  • Off-Target Effects: If the compound kills cells in normoxia (normal oxygen) at the same rate as hypoxia, it is likely not acting via CA IX inhibition (which is only critical in hypoxia/acidosis). It may be acting as a general cytotoxic agent.

  • Buffer Capacity: In the Seahorse assay, ensure the running media is strictly unbuffered. Even 5 mM HEPES can mask the proton flux changes caused by CA inhibition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Teicher, B. A., et al. (2015). In vivo efficacy of a carbonic anhydrase IX inhibitor in a bioluminescent orthotopic lung cancer model. Biochemical Pharmacology, 96(3), 227-236. Link

  • Agilent Technologies. (2023). Measuring Glycolytic Rate in Live Cells using the Agilent Seahorse XF Glycolytic Rate Assay. Agilent Application Notes. Link

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating (2-Fluorophenyl)methanesulfonamide in Neurological Disorders

(2-Fluorophenyl)methanesulfonamide is a novel investigational compound. While its precise mechanism of action is under investigation, the presence of a sulfonamide moiety suggests a potential for a range of pharmacological activities, including anti-inflammatory, anticonvulsant, and analgesic effects.[1] The fluorophenyl group is a common feature in centrally acting agents, prompting exploration of its efficacy in neurological and neuropsychiatric disorders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to assess the preclinical efficacy of (2-Fluorophenyl)methanesulfonamide. Given the structural alerts from the molecule, we will focus on three key therapeutic areas: neuropathic pain, neuroinflammation, and epilepsy.

The following sections detail the scientific rationale for selecting specific animal models, provide step-by-step experimental protocols, and outline methods for data acquisition and analysis. The aim is to equip research teams with the necessary information to conduct robust and reproducible preclinical studies.

Section 1: Investigating Analgesic Efficacy in a Neuropathic Pain Model

Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system. The Spared Nerve Injury (SNI) model in rodents is a widely used and validated model that mimics many of the sensory abnormalities observed in human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[2][3][4]

Scientific Rationale for the Spared Nerve Injury (SNI) Model

The SNI model involves a partial denervation of the sciatic nerve, where the common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.[2][5] This precise and reproducible injury leads to a consistent and long-lasting state of tactile hypersensitivity in the territory of the spared sural nerve.[2][3] The robustness of the behavioral phenotype makes it an excellent model to evaluate the potential analgesic effects of novel compounds like (2-Fluorophenyl)methanesulfonamide.

Experimental Workflow for the SNI Model and Efficacy Testing

Figure 1: Experimental workflow for the Spared Nerve Injury (SNI) model and subsequent efficacy testing of (2-Fluorophenyl)methanesulfonamide.

Detailed Protocol: Spared Nerve Injury (SNI) in Mice

This protocol is adapted from established methods for inducing the SNI model.[2][3][6]

Materials:

  • Adult C57BL/6 mice (20-30 g)

  • Isoflurane anesthesia system

  • Ophthalmic ointment

  • Electric shaver and hair removal cream

  • Disinfectants (e.g., 2% chlorhexidine, 70% alcohol)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2% in O2 at 1.0 L/min).[6] Apply ophthalmic ointment to the eyes to prevent drying.[6] Place the mouse in a right lateral position and secure the left leg with tape.[6] Shave and disinfect the surgical area on the thigh.[6]

  • Surgical Incision: Make a small skin incision over the lateral aspect of the thigh.

  • Nerve Exposure: Blunt dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Ligate each nerve with a 6-0 silk suture and then transect the nerves distal to the ligation, removing a small section of the distal nerve stump.

  • Closure: Suture the muscle layer and then close the skin incision.

  • Post-operative Care: Place the mouse on a heating pad for recovery. Monitor the animal until it is fully ambulatory.

Behavioral Assessment of Neuropathic Pain

1.4.1. Mechanical Allodynia (von Frey Test):

  • Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory).[5]

  • A positive response is a brisk withdrawal, flinching, or licking of the paw.[5]

  • Determine the 50% paw withdrawal threshold using the up-down method.

1.4.2. Thermal Hyperalgesia (Hargreaves Test):

  • Place the mouse in a plexiglass chamber on a glass floor.

  • A radiant heat source is focused on the plantar surface of the hind paw.[7]

  • Record the latency for the mouse to withdraw its paw from the heat stimulus.[7]

Data Presentation and Analysis
Treatment GroupDose (mg/kg)NMechanical Withdrawal Threshold (g) (Mean ± SEM)Thermal Withdrawal Latency (s) (Mean ± SEM)
Vehicle Control-10
(2-Fluorophenyl)methanesulfonamide1010
(2-Fluorophenyl)methanesulfonamide3010
(2-Fluorophenyl)methanesulfonamide10010
Positive Control (e.g., Gabapentin)10010

Section 2: Evaluation of Anti-Neuroinflammatory Potential

Neuroinflammation is a key pathological feature of many neurodegenerative and neurological disorders.[8] The carrageenan-induced paw edema model is a classic, acute inflammatory model that can be used as an initial screen for the anti-inflammatory properties of a compound. While not a direct measure of neuroinflammation, it provides a rapid and reproducible assessment of a compound's ability to modulate inflammatory pathways.

Scientific Rationale for Carrageenan-Induced Paw Edema

Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.[9][10] The early phase involves the release of histamine and serotonin, while the later phase is characterized by the production of prostaglandins and the infiltration of neutrophils.[9] This model is widely used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[10][11]

Experimental Workflow for Carrageenan-Induced Paw Edema

Figure 3: Workflow for the PTZ kindling model to evaluate the anticonvulsant properties of (2-Fluorophenyl)methanesulfonamide.

Detailed Protocol: PTZ Kindling in Rats

This protocol is based on established methods for PTZ kindling. [12][13][14] Materials:

  • Male Wistar rats (200-250 g)

  • Pentylenetetrazol (PTZ)

  • Sterile saline (0.9%)

  • Video recording equipment

  • EEG recording system (optional)

Procedure:

  • Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day. [14]2. Seizure Scoring: Immediately after each PTZ injection, observe the animals for 30 minutes and score the seizure severity according to the Racine scale.

  • Confirmation of Kindling: Animals are considered fully kindled after they exhibit three consecutive stage 4 or 5 seizures. [15]4. Efficacy Testing: Once kindled, administer (2-Fluorophenyl)methanesulfonamide or vehicle. Thirty minutes later, challenge the animals with a sub-convulsive dose of PTZ.

  • Post-treatment Assessment: Score the seizure severity as described above. If available, record EEG to quantify seizure activity. [16][17] Racine Scale for Seizure Severity:

  • Stage 0: No response

  • Stage 1: Mouth and facial movements

  • Stage 2: Head nodding

  • Stage 3: Forelimb clonus

  • Stage 4: Rearing with forelimb clonus

  • Stage 5: Rearing and falling with generalized tonic-clonic seizures

Data Presentation and Analysis
Treatment GroupDose (mg/kg)NMean Seizure Score (± SEM)% of Animals with Stage 4/5 Seizures
Vehicle Control-10
(2-Fluorophenyl)methanesulfonamide1010
(2-Fluorophenyl)methanesulfonamide3010
(2-Fluorophenyl)methanesulfonamide10010
Positive Control (e.g., Diazepam)510

Section 4: Formulation and Administration of (2-Fluorophenyl)methanesulfonamide

Sulfonamides are often poorly soluble in aqueous solutions, which can pose a challenge for in vivo administration. [18][19][20]

Formulation Strategies

For oral administration, a suspension of the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) is a common approach. [21]Other options for poorly soluble drugs include:

  • Particle size reduction: Micronization or nanonization can increase the surface area for dissolution. [19][20]* Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. [20]* Amorphous solid dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate. [18][22]

Vehicle Selection

The choice of vehicle is critical and should be inert and non-toxic. Common vehicles for oral administration include:

  • 0.5% or 1% Carboxymethylcellulose (CMC) in water

  • 0.5% Methylcellulose in water

  • Polyethylene glycol (PEG) 400 in water or saline

  • Corn oil

For intraperitoneal injection, the compound should be dissolved in a suitable solvent such as a mixture of DMSO and saline. It is crucial to determine the maximum tolerated concentration of the solvent in preliminary studies.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Bourquin, A. F., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6), e2775. [Link]

  • Bourquin, A. F., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. PubMed, 29600979. [Link]

  • Bourquin, A. F., et al. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 8(6). [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Deumens, R., et al. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (54), 3092. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal. [Link]

  • Histological Architecture Underlying Brain–Immune Cell–Cell Interactions and the Cerebral Response to Systemic Inflammation. (2017). PubMed Central. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. (2012). PubMed Central. [Link]

  • Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. (2022). PubMed Central. [Link]

  • Rodent EEG: Expanding the Spectrum of Analysis. (2016). PubMed Central. [Link]

  • Neuroinflammatory Responses Occur in Brain Lesions During Alzheimer's Disease: Postmortem Case Report. (2024). PubMed. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Modified Pentylenetetrazol Model for Acute Seizure Induction in Rats. (n.d.). MDPI. [Link]

  • Mogil, J. S. (2009). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Pain Research, 1, 1. [Link]

  • Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. (2022). JoVE. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). PubMed Central. [Link]

  • Pentylenetetrazole Kindling Epilepsy Model. (n.d.). IntechOpen. [Link]

  • Identification of Marine-Derived Compounds with Potent Antiviral Activity in a Recombinant HBV cccDNA Cell Model. (2026). ACS Omega. [Link]

  • Administration form for the oral application of poorly soluble drugs. (2005).
  • Rodent EEG: Expanding the Spectrum of Analysis. (2020). ResearchGate. [Link]

  • Histological analysis of neuroinflammatory readouts in the hippocampus... (n.d.). ResearchGate. [Link]

  • Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. (n.d.). MDPI. [Link]

  • Behavioral and Brain Structural Changes in Kindled Rats Induced by Coriaria Lactone/Pentylenetetrazol. (2021). Frontiers in Neurology. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. [Link]

  • Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. (n.d.). MDPI. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • An algorithm for seizure detection in rodents. (2025). PubMed. [Link]

  • Histological quantification of brain tissue inflammatory cell infiltration after focal cerebral infarction: a systematic review. (n.d.). PubMed. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2025). ResearchGate. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

  • What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. (n.d.). Periodicum Biologorum. [Link]

  • Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020). Bio-Rad. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Background EEG Connectivity Captures the Time-Course of Epileptogenesis in a Mouse Model of Epilepsy. (2019). eNeuro. [Link]

  • Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility. (2025). bioRxiv. [Link]

Sources

Analytical Methods for (2-Fluorophenyl)methanesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the validation-ready protocols for the quantification of N-(2-Fluorophenyl)methanesulfonamide (CAS: 98611-90-6), a critical intermediate and pharmacophore in medicinal chemistry. Unlike generic sulfonamide analysis, this molecule requires specific attention to its acidic N-H moiety (pKa ~4.5–5.5) and the electron-withdrawing fluorine substituent. We present two distinct workflows: a robust HPLC-UV method for process control (purity/assay) and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices or genotoxic impurity screening.

Physicochemical Profile & Analytical Strategy

Before initiating method development, the analyst must understand the molecule's behavior in solution. The electron-withdrawing nature of the ortho-fluorine atom, combined with the sulfonyl group, significantly increases the acidity of the amide proton compared to non-fluorinated analogs.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₇H₈FNO₂SMW: 189.21 g/mol
pKa (Predicted) ~4.8 (Sulfonamide N-H)Critical: Analyte exists as an anion at neutral pH. Mobile phase must be acidic (pH < 3) to retain in RP-HPLC.
LogP ~1.3Moderately lipophilic; suitable for C18 retention.
UV Max ~260 nmAromatic ring absorption; suitable for UV/DAD detection.
Solubility DMSO, Methanol, AcetonitrileAvoid pure water for stock solutions; use 50% organic diluent.

Method A: HPLC-UV Protocol (Assay & Purity)

Application: Quality Control (QC), Process Monitoring, Stability Testing. Principle: Reversed-Phase Chromatography with acidic buffering to suppress ionization, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard 400 bar systems.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 260 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BRationale
0.010Initial equilibration; trap polar impurities.
8.060Linear gradient to elute the main analyte.
10.090Wash step to remove lipophilic dimers/byproducts.
12.090Hold.
12.110Re-equilibration.
15.010Ready for next injection.
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A:B (50:50).

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak splitting.

Method B: LC-MS/MS Protocol (Trace Analysis)

Application: Bioanalysis (PK studies), Genotoxic Impurity Screening (<10 ppm). Principle: Negative Electrospray Ionization (ESI-). Expert Insight: While many researchers default to Positive ESI ([M+H]+), sulfonamides with electron-withdrawing groups (like 2-Fluoro) ionize far more efficiently in Negative Mode ([M-H]-) due to the labile N-H proton. This significantly reduces background noise from endogenous amines.

Mass Spectrometry Parameters
  • Source: ESI Negative Mode.

  • Capillary Voltage: -2500 V to -3500 V.

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 188.0 [M-H]⁻

  • MRM Transitions:

TransitionTypeCollision Energy (eV)Structural Logic
188.0 → 109.0 Quantifier20–25Loss of Methanesulfonyl group (-SO₂CH₃); formation of fluorophenylamine anion.
188.0 → 79.0 Qualifier30–35Formation of sulfonate radical anion [CH₃SO₂]⁻.
LC Conditions (UPLC/UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Fast ramp (5% to 95% B in 3 minutes).

Sample Preparation Workflows

The choice of extraction method depends heavily on the matrix. For drug substance analysis, simple dilution suffices. For biological matrices (plasma/urine), protein precipitation is mandatory.

SamplePrep Start Select Matrix Solid Solid/Powder (Drug Substance) Start->Solid Bio Biological Fluid (Plasma/Urine) Start->Bio Weigh Weigh 10 mg Solid->Weigh Aliquot 50 µL Sample Bio->Aliquot Dissolve Dissolve in MeOH (Stock) Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject to LC-MS/MS Dilute->Inject PPT Add 150 µL ACN (Protein PPT) Aliquot->PPT Vortex Vortex 1 min Centrifuge 10k RPM PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Supernatant->Inject

Caption: Decision tree for sample preparation based on matrix type, ensuring optimal recovery and instrument protection.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Self-Validating," the following criteria must be met during the setup phase.

Linearity & Range
  • Range: 0.1 ng/mL to 1000 ng/mL (LC-MS/MS).

  • Acceptance: R² > 0.995; Back-calculated standards within ±15%.

  • Weighting: Use

    
     weighting for regression to account for heteroscedasticity in trace analysis.
    
Accuracy & Precision
  • Prepare QC samples at Low, Medium, and High concentrations.

  • Intra-day: CV < 5% (HPLC-UV) or < 15% (LC-MS).

  • Inter-day: CV < 10% (HPLC-UV) or < 15% (LC-MS).

Specificity (Blank Check)
  • Inject a "double blank" (mobile phase only) and a "matrix blank" (extracted plasma without analyte).

  • Requirement: Interference at retention time must be < 20% of the LLOQ response.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure pH is < 3.0. Increase buffer concentration or use a "base-deactivated" column (e.g., C18 with end-capping).
Low Sensitivity (MS) Ion suppression or wrong polarity.Switch to Negative ESI . Check if mobile phase additives (like TFA) are suppressing signal; switch to Formic Acid.
Carryover Analyte sticking to injector needle.Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.
Retention Time Drift pH fluctuation or temperature change.Use a column oven (thermostat). Prepare fresh buffer daily.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 669015, N-(2-Fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Bhatt, V. et al. (2022). Determination of Sulfonamide Residues using LCMS-8045 Triple Quadrupole Mass Spectrometer. Shimadzu Application News. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[4] Retrieved from [Link]

Sources

Application Note & Comprehensive Protocols for the Evaluation of (2-Fluorophenyl)methanesulfonamide as a Putative TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious thermal and chemical stimuli, playing a pivotal role in pain signaling and neurogenic inflammation. Its activation by capsaicin, heat, and protons has rendered it a high-priority target for the development of novel analgesics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of (2-Fluorophenyl)methanesulfonamide, a novel compound, as a potential TRPV1 antagonist. We present a structured, multi-tiered approach, beginning with high-throughput in vitro screening and progressing to gold-standard electrophysiological validation and in vivo models of pain. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Part 1: Scientific Rationale & Strategic Overview

The Therapeutic Promise of TRPV1 Antagonism

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. Its activation leads to the influx of Ca²⁺ and Na⁺, depolarizing the neuron and initiating a pain signal that is transmitted to the central nervous system. The chronic activation and sensitization of TRPV1 are key mechanisms underlying inflammatory and neuropathic pain states. Therefore, pharmacological blockade of this channel with a potent and selective antagonist represents a promising therapeutic strategy for a variety of pain conditions.

(2-Fluorophenyl)methanesulfonamide: A Candidate for Investigation

(2-Fluorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold that has been explored for TRPV1 antagonism. The introduction of a fluorophenyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development. This guide will use (2-Fluorophenyl)methanesulfonamide as the primary example to illustrate the comprehensive workflow for characterizing a novel TRPV1 antagonist.

A Phased Approach to Characterization

We advocate for a staged approach to evaluation, ensuring that resources are directed toward the most promising candidates. This workflow progresses from high-throughput screening to more complex and physiologically relevant assays.

G A Phase 1: In Vitro Screening (High-Throughput Calcium Assay) D Go/No-Go Decision A->D Potency (IC50) & Efficacy B Phase 2: Electrophysiological Validation (Patch-Clamp) E Go/No-Go Decision B->E Mechanism & Selectivity C Phase 3: In Vivo Efficacy Testing (Pain Models) D->B Proceed E->C Proceed

Caption: Phased evaluation workflow for a novel TRPV1 antagonist.

Part 2: In Vitro Characterization Protocols

Protocol 1: High-Throughput Screening via Fluorescent Calcium Assay

Scientific Rationale: This assay provides a rapid and cost-effective method to determine if (2-Fluorophenyl)methanesulfonamide can inhibit TRPV1 activation in a cellular context. We utilize HEK293 cells stably expressing human TRPV1, which do not endogenously express the channel. The influx of calcium through activated TRPV1 channels is measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Capsaicin (TRPV1 agonist)

  • (2-Fluorophenyl)methanesulfonamide (test compound)

  • I-RTX (a known potent TRPV1 antagonist, for positive control)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Protocol:

  • Cell Plating:

    • Culture hTRPV1-HEK293 cells to ~80-90% confluency.

    • Seed the cells into 384-well plates at a density of 20,000 cells/well in 50 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution: Hanks' Balanced Salt Solution (HBSS) containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Incubation:

    • Prepare serial dilutions of (2-Fluorophenyl)methanesulfonamide in HBSS (e.g., from 100 µM to 1 nM). Also prepare solutions for the positive control (I-RTX) and vehicle control (e.g., 0.1% DMSO).

    • Add 20 µL of the compound dilutions to the respective wells.

    • Incubate for 20 minutes at room temperature.

  • Fluorescence Measurement:

    • Set the plate reader to excite at 488 nm and measure emission at 525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of a capsaicin solution (at a final concentration equal to its EC₈₀, e.g., 100 nM) to activate the TRPV1 channels.

    • Continue to record the fluorescence signal for at least 120 seconds.

Data Analysis:

ParameterDescriptionExample Calculation
Response Amplitude The peak fluorescence intensity after agonist addition minus the baseline fluorescence.ΔRFU = F_max - F_baseline
% Inhibition The reduction in response amplitude caused by the test compound relative to the vehicle control.% Inhibition = (1 - (ΔRFU_compound / ΔRFU_vehicle)) * 100
IC₅₀ Value The concentration of the antagonist that produces 50% of its maximal inhibition.Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.
Protocol 2: Gold-Standard Electrophysiological Validation

Scientific Rationale: The whole-cell patch-clamp technique provides the most direct measure of ion channel function. It allows for precise control of the cellular environment and detailed characterization of the antagonist's mechanism of action (e.g., competitive vs. non-competitive, voltage-dependence).

Materials:

  • hTRPV1-HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

  • Capsaicin and (2-Fluorophenyl)methanesulfonamide solutions.

Step-by-Step Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24 hours before the experiment.

  • Pipette Pulling: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.

  • Agonist Application: Perfuse the cell with the extracellular solution containing capsaicin (e.g., 1 µM) to elicit a robust inward current.

  • Antagonist Application: After washing out the capsaicin, pre-incubate the cell with varying concentrations of (2-Fluorophenyl)methanesulfonamide for 1-2 minutes.

  • Co-application: Apply capsaicin again in the continued presence of the antagonist and record the resulting current.

  • Data Acquisition: Record the peak current amplitude for each condition.

Data Analysis:

  • Calculate the percentage of current inhibition at each antagonist concentration.

  • Plot the concentration-response curve and fit with the Hill equation to determine the IC₅₀.

G cluster_0 In Vitro Workflow A hTRPV1-HEK293 Cell Culture B Calcium Assay (FLIPR) A->B C Patch-Clamp Electrophysiology A->C D Calculate IC50 B->D E Determine Mechanism of Action C->E

Caption: Workflow for in vitro characterization of the test compound.

Part 3: In Vivo Efficacy Assessment

Protocol 3: Formalin-Induced Inflammatory Pain Model

Scientific Rationale: The formalin test is a widely used model of tonic, localized inflammatory pain. It produces a biphasic pain response: an acute neurogenic phase (Phase I) followed by a tonic inflammatory phase (Phase II). TRPV1 antagonists are expected to be particularly effective in inhibiting Phase II.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • (2-Fluorophenyl)methanesulfonamide formulated in a suitable vehicle (e.g., 5% Tween 80 in saline)

  • 5% formalin solution

  • Observation chambers with mirrors for unobscured paw viewing.

Step-by-Step Protocol:

  • Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer (2-Fluorophenyl)methanesulfonamide or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before formalin injection (e.g., 60 minutes for p.o.).

  • Formalin Injection: Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the animal in the observation chamber and record the total time spent licking, biting, or flinching the injected paw.

    • Phase I: 0-5 minutes post-formalin.

    • Phase II: 15-60 minutes post-formalin.

Data Analysis:

Treatment GroupPhase I Nociceptive Score (s)Phase II Nociceptive Score (s)% Inhibition (Phase II)
Vehicle45 ± 5180 ± 15-
Compound (10 mg/kg)42 ± 690 ± 1250%
Compound (30 mg/kg)40 ± 545 ± 875%

Part 4: Selectivity Profiling

Scientific Rationale: To be a viable drug candidate, (2-Fluorophenyl)methanesulfonamide should exhibit high selectivity for TRPV1 over other related ion channels to minimize off-target effects. Key channels to screen against include TRPA1 (activated by irritants like mustard oil) and TRPM8 (activated by cold and menthol).

Recommended Approach:

  • Utilize calcium flux assays or electrophysiology with cell lines stably expressing other TRP channels (e.g., hTRPA1-HEK293, hTRPM8-HEK293).

  • Determine the IC₅₀ of (2-Fluorophenyl)methanesulfonamide against these channels using their respective canonical agonists (e.g., AITC for TRPA1, menthol for TRPM8).

  • A selectivity ratio of >100-fold is generally considered desirable for a lead compound.

Part 5: Conclusion & Future Directions

This guide outlines a robust, multi-stage process for the comprehensive evaluation of (2-Fluorophenyl)methanesulfonamide as a novel TRPV1 antagonist. Positive results from this cascade of experiments—demonstrating potent and selective in vitro activity that translates to in vivo analgesic efficacy—would provide a strong foundation for advancing the compound into further preclinical development, including detailed pharmacokinetic studies, toxicology assessments, and exploration in other relevant disease models.

References

  • Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. [Link]

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) receptors and mechanisms. Pharmacological reviews. [Link]

  • Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative study of the analgesic effects of morphine, meperidine, and brain stem stimulation in rats and cats. Pain. [Link]

Application of (2-Fluorophenyl)methanesulfonamide in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The (2-Fluorophenyl)methanesulfonamide Pharmacophore in TRPV1 Antagonism

Executive Summary

In neuroscience and drug discovery, (2-Fluorophenyl)methanesulfonamide (CAS 98611-90-6) acts as a critical pharmacophore scaffold for a generation of high-potency Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. While the standalone molecule serves as a synthetic intermediate, its structural integration into compounds like JYL-1421 and AMG-3731 creates potent tools for blocking nociceptive signaling.

This guide details the application of this class of compounds in investigating inflammatory pain, visceral hypersensitivity, and the critical "on-target" side effect of hyperthermia. It provides validated protocols for in vitro calcium flux assays and in vivo nociceptive models, emphasizing the species-specific pharmacology that researchers must navigate.

Mechanism of Action & Scientific Rationale

The (2-Fluorophenyl)methanesulfonamide moiety functions as a high-affinity "warhead" that targets the intracellular side of the TRPV1 channel. Unlike early antagonists (e.g., Capsazepine) that compete only with capsaicin, agents containing this sulfonamide motif (like JYL-1421) often exhibit modal antagonism —blocking activation by capsaicin, protons (acid), and heat, depending on the species.

Key Mechanistic Insights:

  • Binding Site: These compounds bind to the transmembrane domain (linker between TMD3 and TMD4), locking the channel in a closed state.

  • Significance of the Fluorine: The 2-fluoro substitution on the phenyl ring is critical for metabolic stability and optimizing hydrophobic interactions within the binding pocket, enhancing potency into the nanomolar range (IC₅₀ ~9 nM for JYL-1421).

  • Thermoregulation: A defining feature of this class is the induction of hyperthermia in rodents and humans, believed to result from blocking tonic TRPV1 activity that regulates basal body temperature.

Pathway Diagram: TRPV1 Nociceptive Signaling & Blockade

TRPV1_Pathway Stimuli Noxious Stimuli (Heat >43°C, H+, Capsaicin) TRPV1_Closed TRPV1 Channel (Closed State) Stimuli->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permeation Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Release Neuropeptide Release (CGRP, Substance P) Depolarization->Release Pain Nociception / Hyperalgesia Release->Pain Antagonist (2-Fluorophenyl)methanesulfonamide Derivatives (e.g., JYL-1421) Antagonist->TRPV1_Closed Stabilizes Closed State (Blocks Gating) Antagonist->TRPV1_Open Inhibits

Caption: Schematic of TRPV1 activation by noxious stimuli and its blockade by (2-Fluorophenyl)methanesulfonamide derivatives, preventing calcium influx and downstream nociceptive signaling.

Experimental Protocols

Protocol A: In Vitro Calcium Flux Assay (FLIPR/Microscopy)

Objective: Determine the IC₅₀ of JYL-1421 (or analogs) against capsaicin-induced calcium influx in HEK293 cells stably expressing hTRPV1.

Reagents:

  • Cell Line: HEK293-hTRPV1 (Human TRPV1 is preferred due to species-specific heat block profiles).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, containing 1.8 mM CaCl₂.

  • Calcium Dye: Fluo-4 AM or Fura-2 AM.

  • Compound: JYL-1421 (dissolve in 100% DMSO to 10 mM stock).

Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in a black-walled 96-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM + 0.04% Pluronic F-127. Incubate 45 min at 37°C.

  • Wash: Wash cells 3x with Assay Buffer to remove extracellular dye. Leave 100 µL buffer in wells.

  • Antagonist Pre-treatment: Add 50 µL of JYL-1421 (serially diluted, final conc. 0.1 nM – 10 µM). Incubate for 15–30 minutes .

    • Note: Ensure final DMSO concentration is <0.5%.[1]

  • Agonist Challenge: Inject 50 µL Capsaicin (EC₈₀ concentration, typically ~100 nM final).

  • Recording: Measure fluorescence (Ex 488 nm / Em 520 nm) immediately upon injection for 120 seconds.

  • Analysis: Normalize Max-Min fluorescence. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Expert Insight (Species Variation): JYL-1421 blocks heat activation in human and monkey TRPV1 but is largely ineffective against heat activation in rat TRPV1, despite blocking capsaicin in all three.[1][2] Always verify the species origin of your cell line when studying heat modalities.

Protocol B: In Vivo Capsaicin-Induced Fliching (Pain Model)

Objective: Assess the analgesic efficacy of (2-Fluorophenyl)methanesulfonamide derivatives in a rodent model of acute inflammatory pain.

Formulation (Vehicle):

  • Option 1 (Standard): 2% Pluronic F108 in aqueous buffer.

  • Option 2 (Solubility Enhanced): 10% Ethanol + 10% Tween 80 + 80% Water.

  • Dose Range: 10 – 30 mg/kg (Oral or i.p.).

Step-by-Step Procedure:

  • Acclimatization: Acclimatize Male Sprague-Dawley rats (250–300g) to the observation chambers for 30 mins/day for 2 days prior to testing.

  • Drug Administration: Administer JYL-1421 (30 mg/kg, p.o.) or Vehicle.

  • Wait Period: Wait 45–60 minutes for peak plasma levels.

  • Induction: Inject 10 µL of 0.1% Capsaicin (dissolved in saline/ethanol) intraplantar into the left hind paw.

  • Observation: Immediately observe the animal for 5 minutes.

  • Scoring: Count the number of "flinches" (rapid paw withdrawals) or time spent licking the injected paw.

  • Data: Efficacy is calculated as % reduction in flinches compared to the Vehicle group.

Protocol C: Safety Profiling (Thermoregulation Assay)

Objective: Monitor for hyperthermia, the dose-limiting side effect of this class.

Methodology:

  • Instrumentation: Implant telemetric temperature transmitters intraperitoneally 7 days prior to the study, or use a lubricated rectal probe.

  • Baseline: Measure baseline temperature (T₀) for 60 minutes.

  • Dosing: Administer JYL-1421 (10–30 mg/kg).

  • Monitoring: Record body temperature every 15 minutes for 4 hours.

  • Interpretation: A rise of >0.5°C indicates on-target TRPV1 blockade in the hypothalamus.

    • Note: Unlike rats, human clinical trials have shown significant hyperthermia with similar compounds, making this a critical translational safety marker.

Comparative Data Table

FeatureJYL-1421 (Sulfonamide)Capsazepine (Classic)AMG-9810 (Cinnamide)
Core Pharmacophore (2-Fluorophenyl)methanesulfonamideThiourea / BenzazepineCinnamide
Potency (hTRPV1 IC₅₀) ~9 nM~500 nM~25 nM
Heat Block (Human) Yes WeakYes
Heat Block (Rat) No WeakYes
Solubility ModeratePoorModerate
Primary Utility Potent Tool Compound / Structural ProbeHistoric ControlIn Vivo Efficacy

References

  • Discovery of JYL-1421: Wang, Y., et al. "High affinity antagonists of the vanilloid receptor." Journal of Neuroscience, 2007.

  • Species Differences in Heat Block: Garami, A., et al. "The Chimeric Approach Reveals That Differences in the TRPV1 Pore Domain Determine Species-specific Sensitivity to Block of Heat Activation."[1][2] Journal of Biological Chemistry, 2010.

  • Hyperthermia Side Effects: Romanovsky, A. A., et al. "Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists."[3] Pharmacology & Therapeutics, 2009.

  • Visceral Pain Applications: Miranda, A., et al. "Differential Effects of TRPV1 Antagonists in Acid-induced Excitation of Esophageal Vagal Afferent Fibers of Rats." Neuroscience, 2007.

  • Chemical Synthesis & Structure: "Preparation of N-(aminoheteroaryl)-1H-indole-2-carboxamide derivatives as TRPV1 antagonists." US Patent 8586573.[4]

Sources

Application Notes & Protocols: Investigating the Analgesic Potential of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigation

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this broad class, substituted phenylmethanesulfonamides are emerging as promising scaffolds for the development of novel analgesic agents.[4] The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

This document provides a comprehensive guide for the synthesis, characterization, and systematic evaluation of the analgesic properties of a specific, yet under-investigated compound: (2-Fluorophenyl)methanesulfonamide. While this compound is known, its biological activities, particularly its potential as an analgesic, remain unexplored. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess its potential, from initial synthesis to in vivo proof-of-concept.

PART 1: Synthesis and Characterization of (2-Fluorophenyl)methanesulfonamide

A reliable and well-characterized supply of the test compound is fundamental to any pharmacological investigation. The following section details the synthesis and analytical validation of (2-Fluorophenyl)methanesulfonamide.

Synthetic Protocol

The synthesis of (2-Fluorophenyl)methanesulfonamide can be achieved through a standard nucleophilic substitution reaction between 2-fluoroaniline and methanesulfonyl chloride.

Materials:

  • 2-fluoroaniline

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-fluoroaniline (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the stirred solution.

  • Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure (2-Fluorophenyl)methanesulfonamide.

Physicochemical and Structural Characterization

It is imperative to confirm the identity, purity, and key physicochemical properties of the synthesized compound.

Parameter Method Purpose
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConfirms the chemical structure and the position of the fluorine atom.
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound (should be >95%).
Mass High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition and molecular weight.
Solubility Kinetic or Thermodynamic Solubility AssaysDetermines solubility in relevant buffers for biological assays.
Lipophilicity LogP/LogD DeterminationPredicts membrane permeability and potential for off-target effects.

PART 2: In Vitro Mechanistic Profiling

A tiered in vitro screening approach is recommended to identify the potential mechanism of action and to guide further in vivo studies. The sulfonamide scaffold is known to interact with several key targets in pain signaling pathways.

Primary Screening: Key Analgesic Targets

The initial screen should focus on well-validated targets in analgesia and inflammation.

Protocol 2.1.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes.[5]

  • Method: Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., fluorescence-based or colorimetric assays).

  • Procedure:

    • Prepare a stock solution of (2-Fluorophenyl)methanesulfonamide in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Follow the kit manufacturer's protocol, incubating the compound with recombinant COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

    • Measure the output (e.g., fluorescence or absorbance) and calculate the percentage of inhibition at each concentration.

    • Determine the IC₅₀ value for each enzyme to assess potency and selectivity.

Protocol 2.1.2: Carbonic Anhydrase (CA) Inhibition Assay

  • Rationale: Carbonic anhydrase inhibitors have shown efficacy in models of neuropathic pain.[4][6]

  • Method: A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity.

  • Procedure:

    • Assay the inhibitory effect of (2-Fluorophenyl)methanesulfonamide against key human CA isoforms implicated in pain and off-target effects (e.g., hCA II, VII, IX, and XII).

    • Monitor the enzyme-catalyzed hydration of CO₂.

    • Calculate the Ki values to determine the inhibitory potency against each isoform.

Secondary Screening: Expanded Target Profiling

If promising activity is observed in the primary screen, or for a broader mechanistic investigation, the following assays should be considered.

Protocol 2.2.1: TRPV1 Antagonism Assay

  • Rationale: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key ion channel involved in the detection and transduction of noxious thermal and chemical stimuli.

  • Method: A cell-based calcium influx assay using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in cells expressing recombinant human TRPV1.

  • Procedure:

    • Culture HEK293 or CHO cells stably expressing hTRPV1.

    • Load the cells with a calcium-sensitive dye.

    • Pre-incubate the cells with various concentrations of (2-Fluorophenyl)methanesulfonamide.

    • Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the IC₅₀ for the inhibition of the capsaicin-induced response.

Protocol 2.2.2: Opioid and Serotonergic Receptor Binding Assays

  • Rationale: Some sulfonamide derivatives have been shown to have activity modulated by opioid and serotonergic pathways.[4]

  • Method: Radioligand binding assays.

  • Procedure:

    • Utilize commercially available membrane preparations from cells expressing µ-opioid, δ-opioid, κ-opioid, and 5-HT₃ receptors.

    • Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of (2-Fluorophenyl)methanesulfonamide for these receptors.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening COX COX-1/COX-2 Inhibition Assay TRPV1 TRPV1 Antagonism Assay COX->TRPV1 If Active CA Carbonic Anhydrase Inhibition Assay CA->TRPV1 If Active Receptor Opioid/5-HT Receptor Binding Assays TRPV1->Receptor Start Synthesized Compound (>95% Purity) Start->COX Start->CA

Caption: In Vitro Screening Workflow.

PART 3: In Vivo Analgesic Efficacy Models

Positive results from in vitro assays warrant investigation in established animal models of pain. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Models of Acute Nociceptive Pain

These models assess the compound's effect on the immediate response to noxious stimuli.

Protocol 3.1.1: Hot Plate Test (Thermal Pain)

  • Rationale: Evaluates the central analgesic effects of a compound against a thermal stimulus.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure:

    • Acclimatize mice to the hot plate apparatus (maintained at 55 ± 0.5 °C).

    • Record the baseline latency for a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

    • Administer (2-Fluorophenyl)methanesulfonamide (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral). A vehicle control group and a positive control group (e.g., morphine) should be included.

    • Measure the reaction latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

    • Calculate the Maximum Possible Effect (% MPE) for each animal.

Protocol 3.1.2: Acetic Acid-Induced Writhing Test (Inflammatory Pain)

  • Rationale: A model of visceral inflammatory pain.

  • Animals: Male Swiss Webster mice (20-25 g).

  • Procedure:

    • Administer the test compound, vehicle, or positive control (e.g., indomethacin) 30-60 minutes prior to the noxious stimulus.

    • Inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

    • Calculate the percentage of inhibition of writhing compared to the vehicle control group.

Model of Neuropathic Pain

If the compound shows activity against relevant targets (e.g., Carbonic Anhydrases), a neuropathic pain model is warranted.

Protocol 3.2.1: Chronic Constriction Injury (CCI) Model

  • Rationale: A widely used model of peripheral nerve injury-induced neuropathic pain.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Surgically induce the CCI of the sciatic nerve.

    • Allow 7-14 days for the development of mechanical allodynia and thermal hyperalgesia.

    • Measure baseline pain thresholds using von Frey filaments (for mechanical allodynia) and a radiant heat source (for thermal hyperalgesia).

    • Administer (2-Fluorophenyl)methanesulfonamide, vehicle, or a positive control (e.g., gabapentin) daily for a set period.

    • Measure pain thresholds at multiple time points after each dose.

    • Evaluate the ability of the compound to reverse the established allodynia and hyperalgesia.

in_vivo_workflow cluster_0 Acute Pain Models cluster_1 Chronic Pain Model Start Compound with Favorable In Vitro Profile HotPlate Hot Plate Test (Thermal Nociception) Start->HotPlate Writhing Writhing Test (Inflammatory Pain) Start->Writhing CCI Chronic Constriction Injury (Neuropathic Pain) HotPlate->CCI If Efficacious Writhing->CCI If Efficacious

Caption: In Vivo Efficacy Testing Workflow.

PART 4: Preliminary Safety and Toxicological Assessment

Given the GHS hazard statements for N-(2-Fluorophenyl)methanesulfonamide indicating potential toxicity[7], a preliminary safety assessment is crucial.

Protocol 4.1: In Vitro Cytotoxicity Assay

  • Rationale: To determine the concentration at which the compound induces cell death.

  • Method: MTT or LDH release assay.

  • Procedure:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

    • Expose the cells to a range of concentrations of (2-Fluorophenyl)methanesulfonamide for 24-48 hours.

    • Perform the MTT or LDH assay according to the manufacturer's protocol.

    • Calculate the CC₅₀ (50% cytotoxic concentration).

Protocol 4.2: Acute In Vivo Toxicity

  • Rationale: To determine the median lethal dose (LD₅₀) and observe any overt signs of toxicity.

  • Procedure:

    • Use a dose escalation study in mice, following OECD guidelines.

    • Administer single, increasing doses of the compound to different groups of animals.

    • Observe the animals for morbidity and mortality over a 14-day period.

    • Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing).

    • Perform a gross necropsy at the end of the study.

Conclusion and Future Directions

This document provides a structured and comprehensive framework for the initial investigation of (2-Fluorophenyl)methanesulfonamide as a potential analgesic. The tiered approach, from synthesis and characterization to in vitro and in vivo testing, ensures a logical and efficient evaluation. The causality behind each experimental choice is rooted in the known pharmacology of the broader sulfonamide class. By following these self-validating protocols, researchers can generate a robust dataset to determine if (2-Fluorophenyl)methanesulfonamide warrants further, more extensive preclinical development as a novel pain therapeutic.

References

  • Aslam, M. S., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed Central. [Link]

  • Alam, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. [Link]

  • Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
  • Stout, D. M., et al. (1993). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. PubMed. [Link]

  • Wheatley, D. (1982). Analgesic properties of fluproquazone. Rheumatology and Rehabilitation. [Link]

  • Lee, J., et al. (2013). TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. National Institutes of Health. [Link]

  • Ferreira, L., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • Kim, J. Y., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed Central. [Link]

  • Google Patents. (n.d.). US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same.
  • Angeli, A., et al. (2019). Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity. PubMed. [Link]

  • Ferreira, L. G., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. PubMed. [Link]

  • ResearchGate. (2011). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

  • Kumar, S., et al. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. [Link]

  • Blass, B. E. (2018). Acyl Sulfonamides NaV1.7 Blockers Useful for the Treatment of Pain. National Institutes of Health. [Link]

  • Desai, N. C., et al. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[4][8][9]triazines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Biological activities of sulfonamides. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • El-Malah, A. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • El-Sayed, M. A. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Studying Ion Channel Modulation by (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of (2-Fluorophenyl)methanesulfonamide in Ion Channel Research

Ion channels, the gatekeepers of cellular excitability, represent a major class of drug targets for a multitude of pathologies, including cardiovascular and neurological disorders.[1] The sulfonamide scaffold has emerged as a versatile pharmacophore in drug discovery, with derivatives demonstrating a wide range of biological activities.[2][3] Notably, compounds featuring a biaryl-sulfonamide motif have been identified as general ion channel activators, capable of modulating the activity of potassium, sodium, and calcium channels. (2-Fluorophenyl)methanesulfonamide, a member of the sulfonamide family, presents a compelling candidate for investigation as a novel ion channel modulator. While direct studies on its ion channel activity are nascent, its structural similarity to known modulators suggests a high probability of interaction.

This comprehensive guide provides a framework for researchers to systematically investigate the effects of (2-Fluorophenyl)methanesulfonamide on ion channel function. We will delve into the putative mechanisms of action, detailed experimental protocols for characterization, and computational approaches to elucidate its molecular interactions.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on existing literature for analogous sulfonamide-containing molecules, we hypothesize that (2-Fluorophenyl)methanesulfonamide may exert its modulatory effects through one or more of the following mechanisms:

  • Direct interaction with the channel pore: The compound could act as a pore blocker, physically occluding the ion conduction pathway.

  • Modulation of voltage-sensing domains: Sulfonamide derivatives have been shown to interact with the voltage-sensor domains of voltage-gated ion channels, thereby altering their gating properties.

  • Allosteric modulation: Binding to a site distinct from the pore or voltage sensor could induce conformational changes that affect channel activity.

The following experimental workflows are designed to test these hypotheses and provide a detailed characterization of (2-Fluorophenyl)methanesulfonamide's activity.

Experimental Workflows for Characterizing Ion Channel Modulation

A multi-pronged approach combining electrophysiology, fluorescence-based assays, and computational modeling will provide a comprehensive understanding of the compound's effects.

experimental_workflow cluster_electrophysiology Electrophysiology (Patch-Clamp) cluster_fluorescence Fluorescence-Based Assays cluster_computational Computational Modeling a Whole-Cell Patch-Clamp b Single-Channel Recording a->b Detailed Mechanistic Insights end Comprehensive Characterization b->end c Membrane Potential Assays d Ion Flux Assays c->d High-Throughput Screening d->end e Molecular Docking f Molecular Dynamics Simulations e->f Predictive Binding & Dynamics f->end start Compound (2-Fluorophenyl)methanesulfonamide start->a start->c start->e

Figure 1: A comprehensive workflow for characterizing the ion channel modulatory activity of (2-Fluorophenyl)methanesulfonamide.

Protocol 1: Electrophysiological Characterization using Patch-Clamp Technique

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ionic currents with high temporal and voltage resolution.

Objective: To determine the direct effects of (2-Fluorophenyl)methanesulfonamide on the activity of specific ion channels (e.g., voltage-gated potassium, sodium, and calcium channels) expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the ion channel of interest.

  • (2-Fluorophenyl)methanesulfonamide (stock solution in DMSO).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

  • Extracellular and intracellular recording solutions (specific compositions will depend on the ion channel being studied).

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells expressing the target ion channel to 60-80% confluency.

    • On the day of recording, gently detach cells using a non-enzymatic cell dissociation solution.

    • Plate the dissociated cells onto glass coverslips in a recording chamber.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Whole-Cell Recording:

    • Mount the coverslip with cells onto the microscope stage and perfuse with extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette under positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps or ramps to elicit ionic currents.

    • Record baseline currents in the absence of the compound.

    • Perfuse the recording chamber with the extracellular solution containing various concentrations of (2-Fluorophenyl)methanesulfonamide.

    • Record currents in the presence of the compound to determine its effect on current amplitude, kinetics, and voltage-dependence.

  • Data Analysis:

    • Analyze the recorded currents to determine parameters such as peak current amplitude, time constants of activation and inactivation, and the voltage at which half-maximal activation occurs (V1/2).

    • Construct concentration-response curves to determine the IC50 or EC50 of the compound.

Table 1: Representative Data from a Hypothetical Patch-Clamp Experiment

Concentration of (2-Fluorophenyl)methanesulfonamidePeak Current (pA)V1/2 of Activation (mV)
Control (0 µM)1500 ± 120-20 ± 2
1 µM1250 ± 100-22 ± 2.5
10 µM750 ± 80-28 ± 3
100 µM200 ± 50-35 ± 4
Protocol 2: High-Throughput Screening using Fluorescence-Based Assays

Fluorescence-based assays offer a higher throughput alternative to electrophysiology for initial screening and characterization of ion channel modulators.

Objective: To rapidly assess the activity of (2-Fluorophenyl)methanesulfonamide on a panel of ion channels using membrane potential-sensitive dyes or ion-specific fluorescent indicators.

Materials:

  • Cells expressing the ion channels of interest plated in 96- or 384-well plates.

  • (2-Fluorophenyl)methanesulfonamide.

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit) or ion-specific indicators (e.g., Fluo-4 for Ca2+, Sodium Green for Na+).

  • Fluorescence plate reader with kinetic reading capabilities.

  • Channel activators and inhibitors (as controls).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells expressing the target ion channels into black-walled, clear-bottom microplates.

    • Allow cells to adhere and form a monolayer overnight.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution.

    • Incubate the plates at 37°C for the recommended time to allow for dye loading.

  • Compound Addition:

    • Prepare a dilution series of (2-Fluorophenyl)methanesulfonamide in the assay buffer.

    • Add the compound dilutions to the appropriate wells of the cell plate.

    • Include wells with vehicle control (DMSO) and positive/negative controls (known channel activators/inhibitors).

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for the chosen dye.

    • Initiate a kinetic read to measure the baseline fluorescence.

    • Add a stimulus (e.g., a high concentration of K+ to depolarize the membrane and activate voltage-gated channels) to all wells simultaneously using the instrument's fluidics system.

    • Continue the kinetic read to measure the change in fluorescence in response to the stimulus.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized fluorescence change against the compound concentration to generate concentration-response curves and determine the IC50 or EC50.

signaling_pathway compound (2-Fluorophenyl)methanesulfonamide channel Ion Channel (e.g., K+, Na+, Ca2+) compound->channel Binds to and modulates ion_flux Altered Ion Flux channel->ion_flux Results in membrane_potential Change in Membrane Potential ion_flux->membrane_potential Leads to cellular_response Modulation of Cellular Excitability membrane_potential->cellular_response Causes

Figure 2: Proposed signaling pathway for the modulation of ion channel activity by (2-Fluorophenyl)methanesulfonamide.

Protocol 3: In Silico Analysis using Computational Modeling

Computational modeling can provide valuable insights into the potential binding modes and molecular interactions of (2-Fluorophenyl)methanesulfonamide with ion channel proteins.

Objective: To predict the binding site and affinity of (2-Fluorophenyl)methanesulfonamide to a target ion channel using molecular docking and to assess the stability of the predicted complex using molecular dynamics simulations.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target ion channel from the Protein Data Bank (PDB) or use a homology model if an experimental structure is unavailable.

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules.

    • Generate a 3D conformer of (2-Fluorophenyl)methanesulfonamide and optimize its geometry.

  • Molecular Docking:

    • Define the binding site on the ion channel based on experimental data for similar ligands or by identifying potential binding pockets.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the compound within the defined binding site.

    • Analyze the docking results to identify the most favorable binding poses and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Molecular Dynamics (MD) Simulations:

    • Take the best-ranked docked complex as the starting point for MD simulations.

    • Embed the protein-ligand complex in a lipid bilayer and solvate with water and ions to mimic a physiological environment.

    • Run the simulation for an extended period (e.g., 100 ns) to observe the dynamic behavior of the complex.

    • Analyze the simulation trajectory to assess the stability of the binding pose and the persistence of key interactions over time.

Trustworthiness and Self-Validating Systems

Conclusion

(2-Fluorophenyl)methanesulfonamide holds significant promise as a novel modulator of ion channels. The application notes and protocols outlined in this guide provide a robust framework for its comprehensive characterization. By employing a combination of electrophysiological, fluorescence-based, and computational approaches, researchers can elucidate its mechanism of action, determine its selectivity profile, and pave the way for its potential development as a therapeutic agent or a valuable research tool.

References

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved February 2, 2026, from [Link]

  • Börjesson, S. I., et al. (2018). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. eLife, 7, e36991. [Link]

  • Liu, Y., & Wang, K. (2019). Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. Handbook of experimental pharmacology, 260, 187–205. [Link]

  • Zheng, W., et al. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6.
  • PubChem. (n.d.). N-(2-Fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Saddala, M. S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & biodiversity, e202403434. Advance online publication. [Link]

  • Thorn, G. W., et al. (2018). Biological activities of sulfonamides. ResearchGate. [Link]

Sources

(2-Fluorophenyl)methanesulfonamide in drug discovery pipelines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Fluorophenyl)methanesulfonamide in Drug Discovery

Abstract

This application note details the strategic utility of (2-Fluorophenyl)methanesulfonamide (CAS 98611-90-6) and its derivatives in modern drug discovery pipelines. While often categorized as a simple building block, this specific scaffold acts as a high-value "privileged fragment" in Fragment-Based Drug Discovery (FBDD). The ortho-fluorine substitution provides three critical advantages: metabolic blockade of the oxidation-prone C2 position, conformational locking via intramolecular electrostatic interactions, and pKa modulation of the sulfonamide nitrogen. This guide provides synthesis protocols, mechanistic rationale, and assay methodologies for leveraging this motif in the design of TRPV1 antagonists, Carbonic Anhydrase inhibitors, and kinase inhibitors.

The Chemical Biology of the 2-Fluoro Motif

In medicinal chemistry, the decision to place a fluorine atom at the ortho position (C2) of an N-phenyl sulfonamide is rarely arbitrary. It is a calculated move to alter the physicochemical and thermodynamic profile of the ligand.

The "Ortho-Effect" & Conformational Bias

Unlike hydrogen, the fluorine atom induces a specific conformational preference in the sulfonamide linkage.

  • Mechanism: The ortho-fluorine creates a "conformation lock" through two competing forces: electrostatic repulsion between the fluorine lone pairs and the sulfonyl oxygens, and a weak attractive intramolecular hydrogen bond (IMHB) between the sulfonamide N-H and the fluorine atom (N-H···F-C).

  • Impact: This reduces the entropic penalty upon binding. If the solution-state conformation mimics the bioactive conformation (bioactive conformation pre-organization), binding affinity increases significantly.

Metabolic Blockade

The aniline ring is a "soft spot" for Cytochrome P450 enzymes.

  • Problem: Unsubstituted phenyl rings are rapidly hydroxylated, typically at the ortho or para positions, leading to rapid clearance or the formation of toxic quinone-imine metabolites.

  • Solution: Substitution at the C2 position with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks metabolic attack at that site without adding significant steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).

Electronic Modulation (pKa Shift)

The sulfonamide NH is weakly acidic. The electron-withdrawing nature of the ortho-fluorine (inductive effect, -I) stabilizes the conjugate base (anion), thereby lowering the pKa of the sulfonamide NH.

  • Result: This brings the pKa closer to physiological pH (7.4), increasing the fraction of ionized species. This can improve aqueous solubility and alter protein-ligand electrostatic interactions within the binding pocket.

Visualization: Structure-Activity Logic

The following diagram illustrates the logical flow of selecting this scaffold for lead optimization.

G Start Lead Compound (Phenyl Sulfonamide) Problem Issue: Rapid Metabolic Clearance & Low Potency Start->Problem Strategy Strategy: Ortho-Fluorine Substitution Problem->Strategy Mech1 Metabolic Blockade (Prevents C2-Hydroxylation) Strategy->Mech1 Mech2 Conformational Lock (N-H...F Interaction) Strategy->Mech2 Mech3 pKa Modulation (Increased Acidity) Strategy->Mech3 Outcome1 Increased Half-Life (t1/2) Mech1->Outcome1 Outcome2 Reduced Entropic Penalty (Higher Affinity) Mech2->Outcome2 Outcome3 Improved Solubility & H-Bond Strength Mech3->Outcome3

Figure 1: Decision logic for incorporating the (2-fluorophenyl)methanesulfonamide motif into a drug lead.

Experimental Protocols

Synthesis Protocol: Sulfonyl Fluoride Exchange (SuFEx)

While traditional synthesis uses sulfonyl chlorides, the modern SuFEx approach (Sharpless Click Chemistry) offers higher tolerance for functional groups and is recommended for complex library generation.

Reagents:

  • 2-Fluoroaniline (1.0 equiv)

  • Methanesulfonyl Fluoride (MsF) (1.2 equiv) (or commercially available SuFEx hubs)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve 2-fluoroaniline (10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask under N2 atmosphere.

  • Activation: Add DBU (20 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Coupling: Introduce Methanesulfonyl Fluoride (12 mmol) slowly. (Note: MsF is a gas/low-boiling liquid; handling as a solution in MeCN is safer).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the aniline peak (M+H).

  • Quench & Workup: Quench with dilute HCl (1M) to neutralize DBU. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: >85% Key QC Parameter: 19F NMR should show a distinct shift for the ortho-F signal compared to the starting aniline.

Protocol: pKa Determination via LC-PDA

Accurate pKa measurement is critical to verify the electronic influence of the fluorine. Standard potentiometric titration often fails for low-solubility fragments. The LC-PDA (Liquid Chromatography with Photodiode Array) method is superior.

Materials:

  • HPLC System with PDA detector.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH adjusted 2.0 to 8.0).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

Step-by-Step:

  • Buffer Preparation: Prepare a series of 10 mM phosphate buffers ranging from pH 2.0 to 8.0 in 0.5 pH increments.

  • Injection: Inject the (2-fluorophenyl)methanesulfonamide sample (10 µM) at a fixed organic modifier concentration (e.g., 30% MeCN) for each pH buffer.

  • Data Collection: Record the retention time (

    
    ) and the UV absorbance spectrum at the 
    
    
    
    for each pH.
  • Analysis: The apparent capacity factor (

    
    ) will change sigmoidally as the ionization state changes.
    
    • Plot

      
       vs. pH.
      
    • Fit the data to the sigmoidal Boltzmann equation or the Henderson-Hasselbalch derivative.

    • The inflection point represents the

      
       (apparent pKa).
      
  • Correction: Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation if absolute aqueous pKa is required.

Case Study: TRPV1 Antagonists

Context: Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists are developed for pain management. Challenge: Early leads containing a simple phenyl-sulfonamide moiety suffered from poor metabolic stability and moderate potency (


 nM).
Optimization: 
  • Researchers replaced the phenyl ring with the 2-fluoro-4-methylphenyl motif.

  • Result: The 2-fluoro substitution locked the sulfonamide conformation, aligning it perfectly with the hydrophobic pocket of the TRPV1 channel.

  • Outcome: Potency improved 10-fold (

    
     nM) and microsomal half-life (
    
    
    
    ) increased from 15 min to >60 min due to the blocking of ortho-hydroxylation.

Quantitative Data Summary

PropertyUnsubstituted Phenyl Sulfonamide(2-Fluorophenyl)methanesulfonamideImpact of 2-F Motif
Metabolic Stability (t1/2) Low (< 20 min)High (> 60 min)Blocks C2-oxidation site
pKa (Sulfonamide NH) ~10.0~9.2 - 9.5Increased acidity (closer to phys. pH)
Conformation Freely rotatableRestricted (Gauche bias)Reduced entropic cost of binding
Lipophilicity (LogP) ~1.5~1.7Slight increase (F is lipophilic)

References

  • Metabolic Stability & Fluorine

    • Bhattarai, P., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[1] ChemRxiv, 2026.[2]

  • Synthesis (SuFEx)

    • Smedley, C., et al. "The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy." ChemRxiv, 2020.

  • TRPV1 Antagonists

    • Lee, J., et al. "2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2009.

  • pKa Determination

    • Reijenga, J., et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures." Journal of Chromatography B, 2013.

  • Conformational Analysis

    • Gomes, et al. "Intramolecular N-H...F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines." Journal of Organic Chemistry, 2022.

Sources

Formulating (2-Fluorophenyl)methanesulfonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

(2-Fluorophenyl)methanesulfonamide is a sulfonamide derivative frequently utilized as a fragment in drug discovery or a core scaffold for carbonic anhydrase inhibitors.[1][2] Its physicochemical profile—characterized by moderate lipophilicity and high crystallinity—presents significant solubility challenges for in vivo administration.[2] This guide provides a rational, step-by-step approach to formulating this compound for preclinical studies (mouse/rat), prioritizing bioavailability and animal welfare. We present three validated protocols: a cyclodextrin-based solution for parenteral use, a cosolvent system for high-concentration screening, and a suspension for oral toxicity studies.[1][2]

Physicochemical Profiling & Challenges

Before formulation, one must understand the "enemy"—the crystal lattice and ionization state of the molecule.

Structural Analysis

The molecule consists of a methanesulfonamide group attached to a fluorinated phenyl ring.[2]

  • Sulfonamide Group (

    
    ):  Polar but capable of strong intermolecular hydrogen bonding, leading to high crystal lattice energy and reduced water solubility.[1][2]
    
  • Fluorine Substitution (Ortho): Increases lipophilicity (

    
    ) and metabolic stability compared to the non-fluorinated parent.[2] It also lowers the pKa slightly due to electron withdrawal, but the molecule remains largely unionized at physiological pH.
    
Key Properties (Estimated)
PropertyValue / RangeImplication for Formulation
Molecular Weight 189.21 g/mol Small molecule; rapid permeation expected if solubilized.[1][2]
pKa ~10.1 (Acidic)Critical: Unionized at pH 7.[1][2]4. pH adjustment alone (e.g., saline) will NOT solubilize it effectively.[1][2]
LogP ~1.5 – 2.0Moderately lipophilic.[1][2] Requires hydrophobic assistance (cosolvents or complexation).[1][2]
Aqueous Solubility < 0.5 mg/mL (Est.)Poor.[1][2][3] Unsuitable for simple aqueous injection.[2]
Solubility in DMSO > 50 mg/mLExcellent.[1][2] DMSO is the primary stock solvent.[2]

Formulation Strategy: The Decision Tree

Do not guess. Follow this logic flow to select the appropriate vehicle based on your study route and required dose.

FormulationStrategy Start Start: (2-Fluorophenyl)methanesulfonamide Target Dose & Route? RouteCheck Route of Administration? Start->RouteCheck IV_Route Intravenous (IV) RouteCheck->IV_Route IP_Route Intraperitoneal (IP) RouteCheck->IP_Route PO_Route Oral Gavage (PO) RouteCheck->PO_Route ProtocolA Protocol A: HP-β-Cyclodextrin (Best Safety/Tolerability) IV_Route->ProtocolA Preferred ProtocolB Protocol B: Cosolvent System (DMSO/PEG400/Water) IV_Route->ProtocolB If solubility fails in CD IP_Route->ProtocolA Preferred IP_Route->ProtocolB Alternative SolubilityCheck Target Conc. > 2 mg/mL? PO_Route->SolubilityCheck SolubilityCheck->ProtocolB No (Low Dose) ProtocolC Protocol C: Suspension (MC/Tween 80) SolubilityCheck->ProtocolC Yes (High Dose/Tox)

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility requirements.

Detailed Experimental Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV, IP, and low-dose PO.[1] Mechanism: The hydrophobic fluorophenyl ring is encapsulated within the lipophilic cavity of Hydroxypropyl-


-cyclodextrin (HP-

-CD), while the hydrophilic exterior ensures water solubility.[1] This avoids the tissue damage associated with organic solvents.[2]

Reagents:

  • (2-Fluorophenyl)methanesulfonamide (Solid)[1][2]

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Pharma grade)[1][2]
  • Sterile Water for Injection (WFI) or Saline (0.9% NaCl)[1]

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in Sterile Water to create a 20% (w/v)  stock solution.[1][2] Filter through a 0.22 µm PES filter.[2]
    
  • Weigh Compound: Weigh the required amount of sulfonamide into a sterile glass vial.

  • Complexation: Add the 20% HP-

    
    -CD vehicle to the solid compound.
    
  • Energy Input (Critical):

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath at 37°C for 20–30 minutes. The heat and ultrasonic energy facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Visual Check: The solution should be clear and colorless. If particles remain, extend sonication.[2]

  • pH Adjustment (Optional): Check pH. If < 5 or > 8, adjust carefully with 0.1N NaOH or HCl to pH 7.0–7.[2]4. Note: Sulfonamides are stable, but extreme pH can cause precipitation.[2]

  • Final Filtration: Filter sterilized (0.22 µm) before injection.

Protocol B: Cosolvent System (DMSO/PEG)

Best for: IP, PO (Solution), and early-stage screening where high solubility is needed quickly.[1][2] Warning: High DMSO loads (>10%) can cause hemolysis (IV) or peritonitis (IP).[1][2] Use with caution.

Target Composition: 5% DMSO / 40% PEG 400 / 55% Water

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the compound in 100% DMSO at 20x the final target concentration.[2] (e.g., if you need 5 mg/mL final, make a 100 mg/mL DMSO stock).[2]

  • Secondary Solvent: Add PEG 400 to the DMSO stock. Vortex to mix.

    • Ratio: If final volume is 10 mL, use 0.5 mL DMSO stock + 4.0 mL PEG 400.[2]

  • Aqueous Addition (The "Crash" Point):

    • Crucial Step: While vortexing the DMSO/PEG mix, slowly add the Water (or Saline) dropwise.

    • Why? Adding water too fast causes local polarity spikes, forcing the lipophilic sulfonamide to precipitate (crash out) as a solid that will not re-dissolve.[2]

  • Clarification: If slight cloudiness appears, sonicate for 5 minutes. If a heavy precipitate forms, this vehicle has failed; switch to Protocol C.

Protocol C: Suspension Formulation

Best for: PO (Oral Gavage) at high doses (>50 mg/kg) where solubility limits are exceeded.[1][2]

Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water. [1]

Step-by-Step Procedure:

  • Vehicle Prep:

    • Heat 1/3 of the required water to 80°C. Add Methylcellulose powder slowly while stirring to disperse.

    • Add the remaining cold water and stir on ice until clear (hydration step).[2]

    • Add Tween 80 (0.1% w/v).[1][2]

  • Compound Prep: Weigh the solid compound into a mortar.

  • Wetting: Add a few drops of the vehicle (or pure Tween 80) to the powder and triturate (grind) with a pestle to form a smooth paste. This breaks up aggregates.[2]

  • Dilution: Gradually add the remaining vehicle while grinding to ensure homogeneity.

  • Processing: Transfer to a vial. Sonicate for 10 minutes to de-gas and break micro-agglomerates.

  • Dosing: Shake well immediately before drawing into the syringe.

Quality Control & Stability

Never assume a clear solution is stable.[2]

  • The "Schlieren" Check: Hold the vial against a light source. Wavy lines (Schlieren patterns) indicate incomplete mixing of solvents (e.g., DMSO and water).[1][2] Vortex again.

  • The Tyndall Effect: Shine a laser pointer (or bright focused light) through the vial. If you see a distinct beam path, you have a nano-suspension, not a solution.[1][2] This is risky for IV administration.[2]

  • Precipitation on Dilution: Test your formulation by adding 100 µL of it to 900 µL of warm (37°C) saline. If it precipitates, the drug may crash out in the bloodstream or peritoneum.

In Vivo Administration Guidelines

Respect the physiological limits of the animal to ensure data validity.

Table 1: Recommended Dosing Volumes

SpeciesRouteIdeal VolumeMax Volume (Bolus)Vehicle Constraints
Mouse (25g) IV 2.5 mL/kg (60 µL)5 mL/kg (125 µL)No suspensions.[1][2] DMSO < 5%.[2]
IP 5 mL/kg (125 µL)20 mL/kg (500 µL)pH 4.5–8.[1][2]0. Isotonicity critical.[2]
PO 5 mL/kg (125 µL)10 mL/kg (250 µL)Suspensions OK.[1][2] Avoid high surfactant loads.[2]
Rat (250g) IV 2 mL/kg (0.5 mL)5 mL/kg (1.25 mL)Slow infusion preferred for volumes >2 mL/kg.[1][2]
IP 5 mL/kg (1.25 mL)10 mL/kg (2.5 mL)Watch for peritonitis with repeated dosing.[1][2]
PO 5 mL/kg (1.25 mL)10 mL/kg (2.5 mL)Gavage needle size: 16-18G.[1][2]

References

  • PubChem. N-(2-Fluorophenyl)methanesulfonamide Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2] Available at: [Link]

  • Gad, S. C., et al. (2016).[2] Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species.[2] International Journal of Toxicology.[2] Available at: [Link][1][2]

  • Turner, P. V., et al. (2011).[2] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.[2][4][5] Journal of the American Association for Laboratory Animal Science.[2] Available at: [Link]

  • University of Iowa. Substance Administration - Recommended Volumes. Office of Animal Resources.[2] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Solubility Optimization for (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(2-Fluorophenyl)methanesulfonamide (CAS: 98611-90-6) is a critical sulfonamide building block often used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.[1][2] Users frequently encounter difficulties with this compound regarding aqueous insolubility during bioassays and "oiling out" during purification.[1][2]

This guide provides mechanistic insights and validated protocols to overcome these specific physical chemistry challenges.

Chemical Identity[1][2][3]
  • IUPAC Name: N-(2-Fluorophenyl)methanesulfonamide[1][2][]

  • Structure: Me-SO₂-NH-(2-F-Ph)[1][2][4]

  • Molecular Weight: 189.21 g/mol [2][5][]

  • Physical Form: White to off-white solid[1][2]

  • Predicted pKa: ~7.5 – 8.0 (Acidic sulfonamide proton)[2]

  • LogP: ~1.3 – 1.6 (Moderately lipophilic)[1][2]

Critical Solubility Data & Solvent Compatibility

The solubility of (2-Fluorophenyl)methanesulfonamide is governed by two competing factors: the lipophilicity of the fluorophenyl ring and the ionizability of the sulfonamide nitrogen.

Solubility Profile Table
Solvent ClassSolventSolubility RatingNotes
Dipolar Aprotic DMSOHigh (>100 mM)Recommended for stock solutions.[1][2]
Dipolar Aprotic DMFHigh (>100 mM)Alternative stock solvent; harder to remove than DMSO.[1][2]
Polar Protic Methanol/EthanolModerate Solubility decreases significantly with water addition.[1][2]
Non-Polar Hexane/CyclohexaneVery Low Used as anti-solvents for precipitation.[1][2]
Aqueous (pH < 7) PBS / WaterNegligible Compound remains protonated and neutral.[1][2]
Aqueous (pH > 9) Carbonate BufferHigh Deprotonation forms the soluble sulfonamide anion.[1][2]

Troubleshooting Guides (Q&A Format)

Module A: Stock Solution & Bioassay Preparation

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my cell culture media (pH 7.4). Why?

Technical Insight: This is a classic "solubility cliff." While soluble in DMSO, the compound is hydrophobic (LogP ~1.5).[1] When diluted into an aqueous buffer at pH 7.4, the concentration often exceeds the intrinsic aqueous solubility (


).[1] Since the pKa is likely near 7.8–8.0, the compound is predominantly in its neutral (protonated) form at physiological pH, which is the least soluble form.

Protocol: The "Step-Down" Dilution Method Do not add high-concentration DMSO stock directly to static media.[1][2]

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Dilution: Dilute 1:10 in pure Ethanol or PEG-400 (creates a hydration shell).[1][2]

  • Final Addition: Add the intermediate mix to the vortexing media.

  • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the compound concentration is below 50 µM.

Q2: Can I improve aqueous solubility without organic co-solvents?

Technical Insight: Yes, by exploiting the acidity of the sulfonamide nitrogen.[1] The sulfonamide proton can be removed by weak bases, forming a highly soluble salt.[1]

Protocol: pH Adjustment

  • Target pH: > 8.5 (e.g., Borate or Carbonate buffer).[1][2]

  • Mechanism: At pH >> pKa, the equilibrium shifts to the ionized species (

    
    ), increasing total solubility (
    
    
    
    ) according to:
    
    
  • Warning: Ensure your assay target is stable at basic pH.[1][2]

Module B: Purification & Crystallization ("Oiling Out")[1][2][6][7]

Q3: During recrystallization from ethanol/water, the compound separates as an oil droplets instead of crystals. How do I fix this?

Technical Insight: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1] This happens if the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or if impurities depress the melting point.[6]

Troubleshooting Workflow:

  • Re-dissolve: Heat the mixture until the oil phase disappears back into solution.

  • Add Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to shift the composition away from the oiling-out boundary.[1]

  • Seed: Cool very slowly to room temperature. Once the temperature is below the melting point but above the oiling-out temperature, add a seed crystal of pure material.

  • Agitate: Vigorous stirring can sometimes break oil droplets and induce nucleation.[1][2]

Visual Workflows

Figure 1: Solubility Decision Logic

This flowchart guides the user to the correct solvent system based on their experimental needs.

SolubilityLogic Start Start: Solid (2-Fluorophenyl) methanesulfonamide AppCheck What is the Application? Start->AppCheck Bioassay Biological Assay (Aqueous) AppCheck->Bioassay Synthesis Chemical Synthesis (Reaction) AppCheck->Synthesis Purification Purification (Recrystallization) AppCheck->Purification DMSOStock Prepare 10-50mM Stock in DMSO Bioassay->DMSOStock PolarityCheck Nucleophilic Attack? Synthesis->PolarityCheck OilCheck Did it Oil Out? Purification->OilCheck BufferCheck Is pH > 8.0? DMSOStock->BufferCheck DirectAdd Direct Addition OK (Check Precip) BufferCheck->DirectAdd Yes Cosolvent Use Intermediate Dilution (PEG-400 or EtOH) BufferCheck->Cosolvent No (Physiological pH) DMF_Use Use DMF/DMAc (Enhances Nucleophilicity) PolarityCheck->DMF_Use Yes DCM_Use Use DCM/THF (Standard) PolarityCheck->DCM_Use No SlowCool Reheat -> Add Good Solvent -> Seed -> Slow Cool OilCheck->SlowCool Yes StdCryst Std EtOH/Water Gradient OilCheck->StdCryst No

Caption: Decision matrix for solvent selection based on experimental intent, highlighting critical checkpoints for pH and phase separation.

Figure 2: Mechanism of pH-Dependent Solubility

Visualizing why basic buffers dissolve the compound.[1]

pH_Mechanism cluster_0 Low pH (< 7.0) cluster_1 High pH (> 8.5) Neutral Neutral Form (Insoluble Precipitate) Ph-NH-SO2-Me Ionized Anionic Form (Water Soluble) [Ph-N-SO2-Me]- Neutral->Ionized Deprotonation (pKa ~ 7.9) Base Base (OH-) Base->Neutral Attacks H+

Caption: The equilibrium shift driven by pH. At pH > pKa, the ionized species dominates, drastically increasing aqueous solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 669015, N-(2-Fluorophenyl)methanesulfonamide. Retrieved October 26, 2025 from [Link][2]

  • Perlovich, G. L., et al. (2013). "Sulfonamides: Thermophysical and Solubility Properties."[1][2] Journal of Chemical & Engineering Data. (Provides general thermodynamic models for sulfonamide solubility in organic solvents). [Link]

  • Bordwell pKa Table. "Acidity in DMSO and Water." (Reference for general N-aryl sulfonamide acidity trends). [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (2-Fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high-purity (2-Fluorophenyl)methanesulfonamide consistently.

I. Reaction Overview and Mechanism

The synthesis of (2-Fluorophenyl)methanesulfonamide is typically achieved through the nucleophilic substitution reaction between 2-fluoroaniline and methanesulfonyl chloride. This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The reaction proceeds via the nucleophilic attack of the nitrogen atom of 2-fluoroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The presence of the fluorine atom on the phenyl ring can influence the nucleophilicity of the aniline, making careful optimization of reaction conditions crucial.

Reaction Scheme:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_conditions Conditions R1 2-Fluoroaniline P1 (2-Fluorophenyl)methanesulfonamide R1->P1 Nucleophilic Attack R2 Methanesulfonyl Chloride R2->P1 plus1 + P2 Pyridinium Chloride plus2 + Base Pyridine (Base) Base->P2

Caption: General reaction scheme for the synthesis of (2-Fluorophenyl)methanesulfonamide.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of (2-Fluorophenyl)methanesulfonamide.

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. Dichloromethane (DCM) is a common choice due to its good solubility for the reactants and its ease of removal during workup. Other suitable solvents include chloroform and tetrahydrofuran (THF). It is critical to use anhydrous solvents to avoid the formation of methanesulfonic acid, which can complicate purification and lower the yield.[1][2]

Q2: What is the role of the base, and which one should I choose?

A2: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] If not neutralized, HCl will protonate the 2-fluoroaniline, rendering it non-nucleophilic and halting the reaction. Pyridine and triethylamine (TEA) are commonly used bases. Pyridine can also act as a nucleophilic catalyst in some sulfonylation reactions. The choice between them often comes down to ease of removal and potential side reactions. TEA is generally more volatile and easier to remove, while pyridine's higher boiling point might be advantageous for reactions requiring elevated temperatures. For this synthesis, approximately 1.1 to 1.2 equivalents of the base are recommended to ensure complete neutralization of the generated HCl.

Q3: My reaction is sluggish or not going to completion. What are the likely causes?

A3: Several factors can contribute to an incomplete reaction:

  • Insufficient Base: Ensure at least a stoichiometric amount of base relative to methanesulfonyl chloride is used.

  • Poor Quality Reagents: Methanesulfonyl chloride is susceptible to hydrolysis if not stored properly.[1][3] Use a fresh or properly stored bottle. The 2-fluoroaniline should also be of high purity.

  • Low Temperature: While the initial addition of methanesulfonyl chloride should be done at a low temperature (0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or slightly above to proceed to completion.[2]

  • Moisture Contamination: The presence of water will lead to the hydrolysis of methanesulfonyl chloride, reducing the amount available to react with the aniline.[1][2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing a significant amount of a second, less polar spot on my TLC. What could it be?

A4: This is likely the di-sulfonated byproduct, N,N-bis(methylsulfonyl)-2-fluoroaniline. This side product becomes more prevalent under certain conditions. For guidance on how to minimize its formation, refer to the "Troubleshooting Guide" section below.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of (2-Fluorophenyl)methanesulfonamide.

Issue Potential Cause Suggested Solution
Low Yield Incomplete Reaction - Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. - If the reaction has stalled, consider extending the reaction time or allowing it to stir at room temperature overnight.[2]
Hydrolysis of Methanesulfonyl Chloride - Use anhydrous solvents and oven-dried glassware. - Perform the reaction under an inert atmosphere (nitrogen or argon).[1][2] - Use a fresh bottle of methanesulfonyl chloride.
Loss during Workup - Ensure the pH is appropriately adjusted during the aqueous wash to minimize the solubility of the product in the aqueous layer. - Perform multiple extractions with an organic solvent (e.g., DCM or ethyl acetate) to ensure complete recovery of the product.
Formation of Di-sulfonated Byproduct Incorrect Stoichiometry - Use a slight excess of 2-fluoroaniline (e.g., 1.05 equivalents) relative to methanesulfonyl chloride to ensure the complete consumption of the sulfonylating agent.[2]
High Reaction Temperature - Maintain a low temperature (0 °C) during the dropwise addition of methanesulfonyl chloride. High localized concentrations and temperatures favor di-sulfonylation.[2]
Rapid Addition of Methanesulfonyl Chloride - Add the methanesulfonyl chloride solution slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations.[2]
Difficult Purification Presence of Unreacted Starting Material - If unreacted 2-fluoroaniline remains, it can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated aniline will be soluble in the aqueous layer.
Presence of Pyridine/Triethylamine - If pyridine or triethylamine is used as the base, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
Product is an Oil or Fails to Crystallize - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Consider using a different recrystallization solvent system. A two-solvent system might be effective.[4]
Product Discoloration (Yellow/Brown) Impurities in Starting Materials - Ensure the purity of the 2-fluoroaniline. Distillation of the starting aniline may be necessary if it is discolored.
Decomposition - Avoid excessive heating during the reaction and workup. - If the product is colored after initial isolation, recrystallization with activated charcoal can help remove colored impurities.[5]

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_tlc_analysis TLC/LC-MS Analysis cluster_solutions Solutions start Low Yield or Impure Product check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc incomplete_rxn Incomplete Reaction (Starting material present) check_tlc->incomplete_rxn High SM spot disulfonated Di-sulfonated Byproduct (Less polar spot) check_tlc->disulfonated Significant new, less polar spot baseline Baseline Material (Polar impurities) check_tlc->baseline Material at baseline sol_incomplete Optimize Reaction: - Extend reaction time - Increase temperature slightly - Check reagent quality - Ensure anhydrous conditions incomplete_rxn->sol_incomplete sol_disulfonated Minimize Di-sulfonylation: - Use slight excess of aniline - Slow addition of MsCl at 0°C disulfonated->sol_disulfonated sol_baseline Improve Workup: - Acid wash to remove base/aniline - Brine wash to break emulsions baseline->sol_baseline purify Purify Product (Recrystallization/Chromatography) sol_incomplete->purify sol_disulfonated->purify sol_baseline->purify end High Purity Product purify->end

Caption: A decision-making workflow for troubleshooting common issues.

IV. Experimental Protocol: Synthesis of (2-Fluorophenyl)methanesulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of (2-Fluorophenyl)methanesulfonamide.

Materials:

  • 2-Fluoroaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: In the dropping funnel, prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Workup:

    • Quench the reaction by slowly adding 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure (2-Fluorophenyl)methanesulfonamide as a white to off-white solid.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Dissolve 2-Fluoroaniline in anhydrous DCM B 2. Add Pyridine and cool to 0°C A->B C 3. Add Methanesulfonyl Chloride solution dropwise at 0°C B->C D 4. Stir at room temperature (2-4 hours) C->D E 5. Aqueous Workup: - 1M HCl wash - Sat. NaHCO3 wash - Brine wash D->E F 6. Dry organic layer (MgSO4 or Na2SO4) E->F G 7. Concentrate under reduced pressure F->G H 8. Recrystallize crude solid G->H I Pure (2-Fluorophenyl)methanesulfonamide H->I

Caption: Step-by-step workflow for the synthesis and purification.

V. Data Summary

The following table summarizes the key reaction parameters and their impact on the synthesis.

Parameter Recommended Condition Impact on Reaction Potential Issues if Deviated
Stoichiometry (Aniline:MsCl) 1.05 : 1.0Maximizes mono-sulfonylation, high yield of the desired product.Excess MsCl leads to increased formation of the di-sulfonated byproduct.[2]
Temperature 0 °C during addition, then warm to RTFavors mono-sulfonylation and minimizes side reactions.Higher temperatures can increase the rate of di-sulfonylation.[2]
Solvent Anhydrous Aprotic (e.g., DCM)Good solubility for reactants, easy to remove.Protic or wet solvents will cause hydrolysis of methanesulfonyl chloride.[1][2]
Base Pyridine or Triethylamine (~1.1 eq)Neutralizes HCl, preventing aniline protonation.Insufficient base will cause the reaction to stall, resulting in low yield.
Addition Rate of MsCl Slow, dropwiseMaintains a low concentration of MsCl, favoring N-sulfonylation.Rapid addition can lead to localized high concentrations and increased di-sulfonylation.[2]

VI. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. BenchChem.

  • Google Patents. (2012). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.

  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.

  • Google Patents. (2012). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide.

  • University of Calgary. RECRYSTALLISATION.

  • National Institutes of Health. (2017). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.

  • MDPI. (2016). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

  • Scholars Research Library. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl.

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.

  • National Institutes of Health. (2011). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides.

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

  • National Institutes of Health. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.

  • Wikipedia. Methanesulfonyl chloride.

  • BenchChem. (2025). Technical Support Center: Methanesulfonylation of Anilines.

  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline.

  • CUNY. Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

  • Georganics. (2011). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE.

  • Google Patents. (2003). US6525099B1 - N-substituted sulfonamide derivatives.

  • ResearchGate. Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h).

  • ResearchGate. (2003). (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation.

  • Google Patents. (1989). US4828764A - N-Fluoro-N-Perfluoromethyl sulfonamides.

  • HoriazonChemical. Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.

  • CUNY. Purification by Recrystallization.

  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.

Sources

Technical Support Center: Purification of (2-Fluorophenyl)methanesulfonamide

[1][2]

Executive Summary & Technical Context

(2-Fluorophenyl)methanesulfonamide is a critical intermediate in the synthesis of bioactive sulfonamides and agrochemicals.[1][2] Its synthesis typically involves the sulfonation of 2-fluoroaniline with methanesulfonyl chloride (MsCl).[1][2]

Common Impurity Profile:

  • Bis-sulfonamide: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -bis(methylsulfonyl)-2-fluoroaniline (formed by over-sulfonation).[2]
    
  • Unreacted Aniline: 2-Fluoroaniline (oxidizes to colored species).[1][2]

  • Sulfonic Acid: Methanesulfonic acid (hydrolysis byproduct of MsCl).[1][2]

  • HCl Salts: Pyridinium or triethylammonium hydrochloride (if not fully washed out).[1][2]

This guide prioritizes Acid-Base Extraction as the primary purification vector due to the acidic nature of the sulfonamide N-H proton (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2

Troubleshooting Guide (Q&A Format)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I induce solidification?

Diagnosis: This "oiling out" is typically caused by residual solvent (DCM/EtOAc) trapped in the crystal lattice or the presence of the bis-sulfonated impurity , which disrupts packing.[1][2] 2-Fluoroaniline oxidation products can also darken the oil.[1][2]

Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Methyl tert-butyl ether (MTBE).[2] Add Hexanes dropwise until cloudy, then scratch the flask walls with a glass rod.
    
  • Seed Crystal: If available, add a seed crystal.[2][3]

  • Azeotropic Drying: If water is suspected, dissolve in Toluene and rotary evaporate to dryness to remove moisture azeotropically.[2][3]

Q2: I see two spots on TLC with similar values. Which is my product?

Analysis:

  • Spot A (Higher ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Likely the bis-sulfonamide  (
    
    
    -disubstituted).[2] It lacks the acidic proton and is less polar.[1][2]
  • Spot B (Lower ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Your target mono-sulfonamide .[2] The N-H bond creates hydrogen bonding interactions with the silica, retarding its elution.[2][3]
    

Resolution: Perform the Acid-Base Extraction (Protocol A) . The bis-sulfonamide is non-acidic and will remain in the organic layer during the base wash, effectively separating it from your product.[1][2]

Q3: The melting point is broad and lower than expected (< 95°C).

Cause: A broad melting point indicates eutectic impurities.[1][2] In this synthesis, the most persistent impurity is often the hydrochloride salt of the base used (e.g., Pyridine[3]·HCl) or trace 2-fluoroaniline.[1][2]

Corrective Action:

  • Water Wash: Ensure the organic layer was thoroughly washed with 1M HCl (to remove aniline) and Water (to remove salts) before drying.[1][2]

  • Recrystallization: Switch to Protocol B using Ethanol/Water.[1][2]

Q4: Can I use flash chromatography instead of extraction?

Insight: Yes, but it is less efficient for scale-up.[1][2]

  • Mobile Phase: Hexanes:Ethyl Acetate (Start 90:10, gradient to 60:40).[2][3]

  • Additives: Add 0.5% Acetic Acid to the mobile phase to prevent "tailing" of the acidic sulfonamide on the silica gel.

Detailed Purification Protocols

Protocol A: Acid-Base Chemical Purification (The "Gold Standard")

Recommended for removing bis-sulfonated byproducts and non-acidic impurities.[1]

Principle: The sulfonamide N-H is sufficiently acidic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

212

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) or Ethyl Acetate .[1][2]

  • Base Extraction: Extract the organic layer with 1.0 M NaOH (2x).[1][2]

    • Target: Product moves to Aqueous Layer (as Sodium salt).[1][2]

    • Waste: Impurities stay in Organic Layer.[1][2]

  • Separation: Keep the Aqueous Layer .[1][2] Discard the Organic Layer (check TLC to confirm product loss is minimal).[1][2]

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6.0 M HCl with stirring until pH < 2.

    • Observation: The product should precipitate as a white solid.[1][2]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.[2][3]

Protocol B: Recrystallization (Ethanol/Water)

Recommended for final polishing of solid material.[2]

  • Solvent: 95% Ethanol (Solvent A) and Water (Antisolvent B).[1][2]

  • Dissolution: Place crude solid in a flask. Add hot Ethanol dropwise until just dissolved.

  • Precipitation: Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Collection: Filter crystals and wash with cold 50% EtOH/Water.

Data & Properties

Table 1: Solubility Profile
SolventSolubility (25°C)Application
Dichloromethane HighExtraction / Workup
Ethyl Acetate HighExtraction / Chromatography
Ethanol Moderate (High when hot)Recrystallization
Water Very Low (Insoluble)Antisolvent / Wash
1M NaOH High (Soluble as salt)Chemical Purification
Hexanes InsolubleAntisolvent / Trituration
Table 2: Key Physical Properties
PropertyValueNote
Molecular Weight 189.21 g/mol
Melting Point ~98 - 104°CRange varies by crystal form; sharp range indicates purity.[1][2][4][5]
Acidity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
~10.8Calculated; allows base extraction.[2][4]

Visualization: Purification Decision Tree

The following logic flow helps you choose the correct purification method based on your crude material's state.

PurificationLogicStartCrude (2-Fluorophenyl)methanesulfonamideCheckStatePhysical State?Start->CheckStateOilDark/Sticky OilCheckState->OilSolidSolid / PowderCheckState->SolidActionTritTriturate withEt2O / HexaneOil->ActionTritInduce SolidificationCheckTLCTLC Analysis(Impurities?)Solid->CheckTLCBisSulfBis-sulfonamide present(High Rf spot)CheckTLC->BisSulfCleanSingle Spot(Minor impurities)CheckTLC->CleanActionBaseProtocol A:Acid-Base ExtractionBisSulf->ActionBaseRemove non-acidicimpuritiesActionRecrysProtocol B:Recrystallization (EtOH/H2O)Clean->ActionRecrysPolish purityActionTrit->SolidActionBase->ActionRecrysIf color persistsFinalPure Product(White Solid)ActionBase->FinalActionRecrys->Final

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state and impurity profile.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 669015, N-(2-Fluorophenyl)methanesulfonamide. Retrieved October 26, 2023, from [Link][3]

  • Sigma-Aldrich. (n.d.).[1][2] Sulfonamide Synthesis and Purification General Protocols. (General reference for sulfonamide chemistry).

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Technical Support Center: Optimizing (2-Fluorophenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2F-MSA Subject: Overcoming low yields and instability in benzylic sulfonamide synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Benzylic Trap"

If you are experiencing low yields (<40%) in the synthesis of (2-Fluorophenyl)methanesulfonamide, the failure mechanism is likely thermal desulfonylation of the intermediate sulfonyl chloride.

Unlike stable aryl sulfonyl chlorides (e.g., tosyl chloride), (2-fluorophenyl)methanesulfonyl chloride is a benzylic sulfonyl chloride. These intermediates are thermodynamically prone to extruding sulfur dioxide (


) to revert to the benzyl halide, particularly when heated or exposed to harsh chlorinating agents like 

. The ortho-fluorine substituent adds an electronic complexity: its inductive electron-withdrawing nature destabilizes the benzylic position, while its lone pairs can participate in unwanted side reactions if the pH is not strictly controlled.

This guide provides two validated protocols: a Modern Oxidative Route (recommended for high yield) and a Classic Displacement Rescue (for legacy workflows).

Phase 1: Diagnostic & Failure Analysis

Before attempting a new batch, diagnose your previous failure using this decision matrix.

FailureAnalysis Start Start: Low Yield Diagnosis Step1 Did you isolate the Sulfonyl Chloride? Start->Step1 Step2 Was the intermediate a solid or oil? Step1->Step2 Yes Fail1 Likely Issue: Hydrolysis (Sulfonyl chloride reverted to sulfonic acid) Step1->Fail1 No (One-pot) Step3 Did you heat >40°C during chlorination? Step2->Step3 Oil (Should be solid/semi-solid) Step2->Fail1 Water soluble? Fail2 Likely Issue: Desulfonylation (Loss of SO2 -> Benzyl Chloride) Step3->Fail2 Yes Fail3 Likely Issue: Wurtz Coupling (Dimerization) Step3->Fail3 No, but Grignard used

Figure 1: Diagnostic flowchart for identifying the root cause of yield loss in benzylic sulfonamide synthesis.

Phase 2: The Recommended Protocol (Oxidative Chlorination)

Why this works: This method avoids the isolation of the unstable sodium sulfinate salt and uses N-Chlorosuccinimide (NCS) as a mild oxidant. This prevents the "thermal spike" associated with


 or 

, minimizing

extrusion.
Reagents & Stoichiometry
ComponentEquiv.Role
2-Fluorobenzyl chloride 1.0Starting Material
Thiourea 1.1Sulfur Source
N-Chlorosuccinimide (NCS) 4.0Oxidative Chlorinating Agent
HCl (2M) 2.5Proton Source
Acetonitrile SolventMedium
Step-by-Step Workflow

Step 1: Formation of Isothiouronium Salt

  • Dissolve 2-Fluorobenzyl chloride (10 mmol) and Thiourea (11 mmol) in Ethanol (20 mL).

  • Reflux for 1-2 hours.

  • Checkpoint: The solution should remain clear. Upon cooling, the isothiouronium salt may precipitate.

  • Remove ethanol under reduced pressure. Do not overheat.

Step 2: Oxidative Chlorosulfonation (The Critical Step)

  • Suspend the salt from Step 1 in Acetonitrile/Water (5:1 ratio).

  • Cool the mixture to 0°C (Ice/Salt bath).

  • Add NCS (40 mmol) portion-wise over 20 minutes. Exothermic reaction - maintain T < 10°C.

  • Stir for 1 hour at 0–5°C.

  • Extraction: Extract rapidly with cold Ethyl Acetate. Wash with cold brine.

  • Immediate Use: Do not store the resulting (2-fluorophenyl)methanesulfonyl chloride. Proceed immediately to amidation.

Step 3: Amidation

  • Dissolve the crude sulfonyl chloride in THF (anhydrous).

  • Add Ammonia (aq. or gas) or the specific amine (2.5 equiv).

  • Stir at Room Temperature for 2 hours.

  • Acidify to pH 2 to precipitate the sulfonamide (or extract if liquid).

Phase 3: The "Classic" Route Rescue (Sulfite Displacement)

Context: Use this only if you lack NCS or Thiourea. This route classically fails due to the harsh conditions required to convert the sulfonate salt to the chloride.

The Fix: Use Phase Transfer Catalysis (PTC) and Vilsmeier-Haack activation .

Optimized Protocol
  • Displacement:

    • Mix 2-Fluorobenzyl chloride (1.0 eq), Sodium Sulfite (1.5 eq), and TBAB (Tetrabutylammonium bromide, 5 mol%) in Water.

    • Reflux for 4 hours.[1] The organic layer (chloride) will disappear as it converts to the water-soluble sulfonate.

    • Cool to 0°C. Acidify with concentrated HCl to precipitate (2-fluorophenyl)methanesulfonic acid . Filter and dry thoroughly.

  • Activation (The Danger Zone):

    • Suspend the dried sulfonic acid in Dichloromethane (DCM) . Do not use neat Thionyl Chloride.

    • Add Thionyl Chloride (2.0 eq) and DMF (Catalytic, 3-5 drops).

    • Crucial: Reflux gently (40°C) only until gas evolution ceases. Do not exceed 45°C.

    • Evaporate solvent at room temperature under vacuum.

  • Amidation:

    • Proceed as in the Oxidative Route.[2][3][4]

Technical FAQ & Troubleshooting
SymptomProbable CauseCorrective Action
Violent gas evolution during chlorination Rapid

extrusion (Desulfonylation).
Switch to the NCS/Thiourea method (Phase 2). If using

, lower the temperature and use DCM as a solvent.
Product is a liquid instead of solid Incomplete amidation or presence of benzyl chloride impurity.Check NMR for benzylic protons (~4.5 ppm for sulfonamide vs ~4.6 ppm for chloride). Recrystallize from Ethanol/Water.
Low Yield (<30%) Hydrolysis of Sulfonyl Chloride.The intermediate is moisture sensitive. Dry all solvents for the amidation step. Ensure the amine is added immediately after sulfonyl chloride isolation.
Pink/Red coloration Oxidation of trace phenols or iodine liberation (if using HI).Use Sodium Thiosulfate wash during workup. Ensure starting material (benzyl halide) is pure.
Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the high-yield oxidative route and the risk-prone classic route.

SynthesisPathways cluster_Classic Classic Route (High Risk) cluster_Modern Modern Route (Recommended) Input 2-Fluorobenzyl Chloride Sulfite Na2SO3 (Reflux) Input->Sulfite Thiourea Thiourea (Ethanol) Input->Thiourea Sulfonate Sulfonate Salt Sulfite->Sulfonate SOCl2 SOCl2 / Heat Sulfonate->SOCl2 Desulf Benzyl Chloride (Impurity) SOCl2->Desulf Heat > 50°C Target (2-Fluorophenyl) methanesulfonyl chloride SOCl2->Target Low Yield IsoSalt Isothiouronium Salt Thiourea->IsoSalt NCS NCS / HCl / MeCN (0°C) IsoSalt->NCS NCS->Target High Yield (No Heat) Final Sulfonamide Target->Final NH3 / THF

Figure 2: Comparison of Synthetic Routes. The Modern Route (Green) avoids the high-temperature chlorination step that leads to desulfonylation (Red).

References
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using

    
    -
    
    
    
    . Journal of Organic Chemistry, 74(24), 9287–9291.
  • Yang, Z., Zhou, B., & Xu, J. (2014).[4] A Simple NaClO2-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts.[4] Synthesis, 46(02), 225-229.

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] Mild and Efficient Synthesis of Sulfonyl Chlorides from Thiols using N-Chlorosuccinimide.[2][3][4] Synthesis, 2006(24), 4131-4134.

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides. Retrieved from

Sources

(2-Fluorophenyl)methanesulfonamide stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Fluorophenyl)methanesulfonamide

Overview & Structural Verification

Before proceeding, we must address a common nomenclature ambiguity in our field. " (2-Fluorophenyl)methanesulfonamide" typically refers to one of two isomers. This guide primarily addresses Isomer A , which is the standard building block, but the stability principles apply distinctively to both.

  • Isomer A (Benzylic Sulfonamide): 1-(2-fluorophenyl)methanesulfonamide

    • Structure:

      
      
      
    • Risk:[1][2] Benzylic oxidation, precipitation.

  • Isomer B (N-Mesyl Aniline):

    
    -(2-fluorophenyl)methanesulfonamide
    
    • Structure:

      
      
      
    • Risk:[1][2] N-alkylation, hydrolysis (rare).

Note: Unless specified, the protocols below assume Isomer A (Benzylic), as this poses the most frequent stability challenges regarding the methylene bridge.

Module 1: Solubility & Stock Preparation

The Issue: Users frequently report "degradation" in aqueous buffers which is actually precipitation . The 2-fluoro substituent increases lipophilicity compared to the parent phenylmethanesulfonamide, making aqueous solubility negligible without a co-solvent.

Standard Solubility Data:

SolventSolubility Limit (Est.)Stability RatingUsage Recommendation
DMSO > 50 mMHigh (Anhydrous)Primary Stock. Store at -20°C.
Ethanol ~ 10-20 mMModerateSecondary dilution only. Evaporation risk.
Water/PBS < 0.1 mMPhysical Instability Do not use for stock. Immediate use only.
Acetonitrile > 30 mMHighPreferred for HPLC/LCMS prep.

Troubleshooting Protocol: The "Crash-Out" Prevention Workflow

Do not dilute directly from 100% DMSO stock into 100% aqueous buffer. This causes local high concentrations that precipitate the compound instantly (the "cloud" effect).

Correct Step-Wise Dilution:

  • Stock: 10 mM in anhydrous DMSO.

  • Intermediate: Dilute 1:10 into a carrier solvent (e.g., PEG400 or 50% MeOH) if the assay tolerates it.

  • Final: Dilute dropwise into vortexing buffer.

SolubilityWorkflow Start Solid Compound DMSO Dissolve in DMSO (Stock: 10-50mM) Start->DMSO Check Visual Check: Clear Solution? DMSO->Check Direct Direct to Buffer (Risk: Precipitation) Check->Direct No (Risky) Intermediate Intermediate Dilution (1:10 in PEG400 or MeOH) Check->Intermediate Yes (Recommended) Final Final Assay Buffer (< 1% DMSO Final) Direct->Final Intermediate->Final

Figure 1: Step-wise dilution strategy to prevent compound precipitation (physical instability) often mistaken for chemical degradation.

Module 2: Chemical Stability & Degradation

The Issue: "I see a new peak at [M+14] or [M+16] in my LCMS after storing the DMSO stock for 3 months."

Root Cause Analysis: While the sulfonamide group (


) is robust against hydrolysis over a wide pH range (pH 2–10), the benzylic position  (

) is the weak link.
  • Benzylic Oxidation: In the presence of trace peroxides (common in aged DMSO or PEG) and light, the methylene group can oxidize to a ketone or hydroxylated species.

  • Radical Mechanism: The fluorine atom at the ortho position electronically activates the ring but does not sufficiently protect the benzylic protons from radical abstraction.

Degradation Pathway Visualization:

Degradation Parent (2-Fluorophenyl)methanesulfonamide (Intact) Radical Benzylic Radical (Formed via Peroxides/UV) Parent->Radical Aged DMSO / Light Hydrolysis Hydrolysis (Rare) Requires extreme pH > 12 Parent->Hydrolysis pH > 12 / Heat Oxidation Benzylic Oxidation Product (Ketone/Alcohol) Radical->Oxidation + O2

Figure 2: Primary degradation pathways. Note that benzylic oxidation is more common in storage than hydrolysis.

FAQ: How do I validate my stock solution?

Protocol: The Purity Stress Test If you suspect degradation, perform this simple LCMS check before using the compound in critical assays.

  • Reference: Inject a freshly prepared standard (from solid powder).

  • Sample: Inject your stored DMSO stock.

  • Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes.

  • Analysis:

    • Look for Peak Splitting (Indicates hydrolysis or aggregation).

    • Look for M+14 (Carbonyl) or M+16 (Hydroxyl) mass shifts.

Module 3: Analytical Artifacts (Ghost Peaks)

The Issue: "I see multiple peaks in HPLC, but the NMR looks clean."

Explanation: Sulfonamides are H-bond donors and acceptors. In aprotic solvents (like pure Acetonitrile in HPLC vials), they can form non-covalent dimers that elute differently.

Troubleshooting:

  • Solvent Swap: Ensure your HPLC injection solvent contains at least 10% water or methanol to disrupt H-bonding dimers.

  • Acid Modifier: Always use 0.1% Formic Acid or TFA in your LCMS mobile phase to protonate the sulfonamide and ensure a single ionization state.

Summary of Recommendations

  • Storage: Store solid powder at -20°C (stable >2 years). Store DMSO stocks at -20°C or -80°C, sealed under nitrogen if possible. Discard DMSO stocks after 3 months.

  • Handling: Avoid freeze-thaw cycles. Aliquot stocks into single-use vials.

  • Assay: Do not exceed 0.5% DMSO in cell-based assays to prevent solvent toxicity and compound precipitation.

References

  • Sulfonamide Degradation Kinetics

    • Study on the degradation of sulfonamides in aqueous environments, confirming resistance to hydrolysis but susceptibility to radical oxid
    • Source:

  • Benzylic Oxidation Mechanisms

    • Mechanistic insight into the oxidation of benzylic sulfonamides to imines/ketones under oxid
    • Source: [Beilstein J. Org.[3] Chem - Benzylic Oxidation of Sulfonamides]([Link])

  • DMSO Solubility & Toxicity

    • Guidelines on DMSO solvent effects, hygroscopicity, and interactions with biological systems.
    • Source:

  • Compound Identification (PubChem)

    • Chemical structure and physical property data for N-(2-fluorophenyl)methanesulfonamide.
    • Source:

Sources

Troubleshooting (2-Fluorophenyl)methanesulfonamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting in Mammalian Cell Culture

Ticket ID: #F-MS-60502 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary: Compound Profile

(2-Fluorophenyl)methanesulfonamide (CAS: 60502-36-3) is a functionalized sulfonamide fragment often utilized in fragment-based drug discovery (FBDD) or as a core scaffold for carbonic anhydrase inhibitors (CAIs) and anti-proliferative agents.

To successfully utilize this compound in vitro, you must navigate two competing physicochemical properties:[1][2][3]

  • The Fluorophenyl Ring: Introduces lipophilicity (LogP ~1.5–2.0) and metabolic stability, but significantly reduces aqueous solubility.

  • The Sulfonamide Moiety: A weak acid (pKa ~10.0) that can deprotonate at high pH but remains neutral (and less soluble) at physiological pH (7.4).

Common Failure Mode: The most frequent support request regarding this compound involves "crashing out" (precipitation) upon dilution into culture media, often mistaken for cellular debris or bacterial contamination.

Troubleshooting Guides & FAQs

Category A: Solubility & Precipitation[2][5][6]

Q: I see a fine, needle-like precipitate immediately after adding the compound to my media. Is my media contaminated? A: It is likely compound precipitation , not contamination.

  • The Cause: This is the "Solvent Shock" phenomenon. You are moving a hydrophobic molecule from a high-solubility environment (100% DMSO) to a low-solubility aqueous environment (Media). The 2-fluoro substituent increases the crystal lattice energy, making the compound prone to rapid crystallization if the local concentration exceeds its solubility limit during mixing.

  • The Fix:

    • Vortex while adding: Never add the DMSO stock to a stagnant tube of media. Vortex the media while slowly pipetting the stock into the center of the vortex.

    • Intermediate Dilution: Do not jump from 10 mM stock to 10 µM media directly if you see precipitation. Perform an intermediate dilution in PBS or serum-free media first.

    • Check the Microscope: Crystals are refractive and geometric (needles/plates). Bacteria are phase-dark (or shimmering) and irregular.

Q: Can I heat the media to dissolve the precipitate? A: No. While heat increases solubility, sulfonamides can undergo hydrolysis or thermal degradation at high temperatures. Furthermore, once the media cools back to 37°C in the incubator, the compound will re-precipitate, often forming larger crystals that can physically damage cell membranes (mechanical cytotoxicity), leading to false-positive toxicity data.

Category B: Cytotoxicity & Bioactivity[6][7]

Q: My "Vehicle Control" (DMSO only) cells look healthy, but my lowest drug concentration cells are dying. Is the compound incredibly potent? A: Verify that you are not seeing "Pseudo-toxicity" from precipitation. If the compound precipitates, it forms micro-crystals. These crystals settle on the cell monolayer. Cells attempt to phagocytose these crystals or are mechanically lysed by them.

  • Validation Step: Spin down a sample of your dosing media (10,000 x g for 5 mins) before adding to cells. Measure the concentration of the supernatant via HPLC or absorbance. If the concentration is lower than calculated, your compound has precipitated, and the observed cell death is likely physical, not biochemical.

Q: My IC50 values shift dramatically between experiments (e.g., 5 µM vs. 50 µM). Why? A: This is likely due to Serum Protein Binding . Sulfonamides bind reversibly to albumin (BSA/FBS) in culture media. The 2-fluorophenyl group enhances this hydrophobic interaction.

  • The Variable: Different lots of Fetal Bovine Serum (FBS) have varying albumin concentrations.

  • The Fix: Switch to a "Low-Serum" protocol (e.g., 1% FBS) for the duration of the assay (24-48h) to minimize protein binding interference, or validate the assay using a standardized synthetic serum replacement.

Technical Protocols

Protocol A: "Solvent-Shock" Free Stock Preparation

Objective: Create a stable stock solution that minimizes precipitation risks.

StepActionCritical Technical Note
1 Weigh (2-Fluorophenyl)methanesulfonamideUse a glass weighing boat; plastic can retain static charge and compound.
2 Calculate DMSO Volume for 20 mM StockDo not aim for >50 mM. The fluorine atom reduces solubility compared to non-fluorinated analogs.
3 Add DMSO (Anhydrous, Cell Culture Grade)Add to the side of the vial to wash down powder.
4 Sonication (Essential) Sonicate in a water bath at ambient temp for 5–10 mins. Visual clarity is not enough; micro-seeds must be dissolved.
5 Aliquot & StoreAliquot into single-use amber vials (20–50 µL). Store at -20°C. Avoid freeze-thaw cycles.
Protocol B: The "Step-Down" Dilution Method

Objective: Diluting into assay media without precipitation.

  • Prepare Intermediate Plate: In a V-bottom 96-well plate, prepare your concentration curve using 100% DMSO first. (e.g., 10 mM, 5 mM, 1 mM...).

  • The 1:1000 Dilution: Transfer 1 µL of the DMSO stock into 999 µL of pre-warmed (37°C) culture media.

    • Why Pre-warm? Solubility is temperature-dependent. Cold media triggers immediate crystallization.

  • Rapid Mixing: Immediately pipette up and down 5-10 times.

  • Final DMSO Concentration: Ensure final DMSO is

    
     0.5% (v/v). Most mammalian cells tolerate up to 0.5%, but sensitive lines (e.g., primary neurons) require <0.1%.[1]
    

Visualization of Workflows

Figure 1: Solubility Decision Logic for Fluorinated Sulfonamides

Caption: A logic gate for determining the root cause of assay failure—distinguishing between solubility issues, solvent toxicity, and true bioactivity.

SolubilityLogic Start Start: Dilute Compound in Media CheckPrecip Visual Inspection (Microscope 20x) Start->CheckPrecip CrystalsYes Crystals/Needles Visible? CheckPrecip->CrystalsYes SolubilityFail Issue: Solubility Limit Exceeded Action: Reduce Stock Conc. or Use Step-Down Dilution CrystalsYes->SolubilityFail Yes CrystalsNo Solution Clear CrystalsYes->CrystalsNo No CheckTox Perform Viability Assay (MTT/CellTiter-Glo) CrystalsNo->CheckTox HighTox High Toxicity observed? CheckTox->HighTox VehicleCheck Check Vehicle Control (DMSO only) HighTox->VehicleCheck Yes TrueActivity Result: True Bioactivity Proceed to IC50 HighTox->TrueActivity No VehicleCheck->TrueActivity Control Alive FalsePos Issue: DMSO Toxicity Action: Reduce DMSO < 0.1% VehicleCheck->FalsePos Control Dead

Figure 2: Mechanistic Pathway & Interference Points

Caption: Diagram illustrating cellular entry of the lipophilic sulfonamide and potential interference points (Protein Binding, Precipitation) that reduce effective free drug concentration.

Mechanism cluster_media Extracellular Media (pH 7.4) cluster_cell Intracellular Space Compound (2-Fluorophenyl) methanesulfonamide Albumin Serum Albumin (FBS) Compound->Albumin Hydrophobic Binding Precipitate Precipitated Crystals (Inactive/Toxic) Compound->Precipitate Conc > Solubility FreeDrug Free Drug Compound->FreeDrug Passive Diffusion (Lipophilic Entry) BoundComplex Albumin-Drug Complex (Inactive) Albumin->BoundComplex Target Target Enzyme (e.g., Carbonic Anhydrase) FreeDrug->Target Inhibition Response Biological Response Target->Response

References

  • PubChem. (n.d.). N-(2-Fluorophenyl)methanesulfonamide (CAS 60502-36-3) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Provides authoritative grounding on LogP, solubility, and fluorine substitution effects in drug design).
  • Supuran, C. T. (2017). Sulfonamides as carbonic anhydrase inhibitors: From bench to bedside. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1).
  • Waybright, T. J., et al. (2009). Screening for Aggregators in High-Throughput Screening. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link] (Authoritative source on "false positives" caused by small molecule precipitation/aggregation).

Sources

Technical Support Center: Optimizing the Selectivity of (2-Fluorophenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and selectivity enhancement of (2-Fluorophenyl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high selectivity and yield. Here, we will explore the underlying principles of the sulfonylation reaction and provide practical, field-tested troubleshooting strategies to address common experimental hurdles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in the synthesis of (2-Fluorophenyl)methanesulfonamide?

The synthesis of (2-Fluorophenyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with methanesulfonyl chloride. The main challenges encountered are:

  • Regioselectivity: The methanesulfonyl group can react at different positions on the aromatic ring of 2-fluoroaniline, leading to a mixture of isomers. The fluorine atom and the amino group direct the electrophilic substitution to different positions, and controlling this is crucial.

  • Polysulfonylation: The aniline nitrogen can be sulfonated once to give the desired product, but under certain conditions, a second sulfonylation can occur on the nitrogen or the aromatic ring.

  • Side Reactions: The reaction conditions can lead to the formation of byproducts, such as the hydrolysis of methanesulfonyl chloride or the self-condensation of 2-fluoroaniline.

Q2: How does the electronic nature of 2-fluoroaniline influence the regioselectivity of the sulfonylation reaction?

The 2-fluoroaniline molecule has two directing groups on the aromatic ring: the amino group (-NH2) and the fluorine atom (-F).

  • The amino group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution.

  • The fluorine atom is a deactivating group but also an ortho-, para- director due to its ability to donate a lone pair of electrons through resonance.

The interplay of these two groups determines the final regioselectivity. The amino group's strong activating effect generally dominates, directing the incoming methanesulfonyl group to the positions ortho and para to it. However, the steric hindrance from the amino group and the fluorine atom at the 2-position can influence the ratio of the resulting isomers.

Troubleshooting Guide: Improving Selectivity

This section provides a structured approach to troubleshoot and optimize the selectivity of your (2-Fluorophenyl)methanesulfonamide synthesis.

Issue 1: Poor Regioselectivity - Formation of Multiple Isomers

If you are observing a mixture of sulfonated isomers of 2-fluoroaniline, consider the following strategies:

Strategy 1.1: Modulating Reaction Temperature

Lowering the reaction temperature can significantly enhance the selectivity of the reaction. At lower temperatures, the kinetic product is often favored, which can be the desired isomer.

Experimental Protocol: Low-Temperature Sulfonylation

  • Dissolve 2-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C or -20 °C using an ice-salt bath.

  • Slowly add a solution of methanesulfonyl chloride in the same solvent dropwise to the cooled aniline solution over 30-60 minutes.

  • Maintain the low temperature for the duration of the reaction (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Strategy 1.2: Choice of Solvent

The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents may favor a specific isomer by altering the transition state's energy.

SolventPolarityExpected Outcome
DichloromethaneLowMay favor the less polar isomer.
TetrahydrofuranMediumA good starting point for optimization.
AcetonitrileHighMay lead to a different isomer ratio.

Strategy 1.3: Utilizing a Protecting Group Strategy

Protecting the amino group of 2-fluoroaniline can be an effective way to control regioselectivity. The protecting group can alter the directing effect of the amino group or provide steric hindrance to direct the sulfonylation to a specific position.[1][2][3]

Workflow for Protecting Group Strategy

G start 2-Fluoroaniline protect Protect Amino Group (e.g., with Boc or Ac) start->protect sulfonate Sulfonylation of Protected Aniline protect->sulfonate deprotect Deprotection sulfonate->deprotect product (2-Fluorophenyl)methanesulfonamide deprotect->product G start Low Selectivity Observed issue Identify Primary Issue start->issue regio Poor Regioselectivity issue->regio Multiple Isomers poly Polysulfonylation issue->poly Di-sulfonated Products regio_sol1 Lower Reaction Temperature regio->regio_sol1 regio_sol2 Optimize Solvent regio->regio_sol2 regio_sol3 Use Protecting Group regio->regio_sol3 poly_sol1 Adjust Stoichiometry poly->poly_sol1 poly_sol2 Slow Reagent Addition poly->poly_sol2

Caption: Decision tree for troubleshooting selectivity issues.

Advanced Strategies for Selectivity Enhancement

For particularly challenging cases, more advanced synthetic strategies can be employed.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for achieving high regioselectivity. In this method, the amino group of a protected 2-fluoroaniline directs a strong base (e.g., n-butyllithium) to deprotonate the ortho position. The resulting organometallic intermediate can then be quenched with a sulfur electrophile, followed by oxidation to the sulfonamide.

Catalytic Methods

Recent advances in catalysis have led to the development of methods for regioselective C-H functionalization. [4]While specific catalysts for the direct sulfonylation of 2-fluoroaniline may still be under development, exploring transition-metal-catalyzed cross-coupling reactions with a sulfonamide-containing partner could be a viable alternative route.

Conclusion

Improving the selectivity of (2-Fluorophenyl)methanesulfonamide synthesis requires a systematic approach to experimental design and troubleshooting. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, and by employing strategies like protecting groups, researchers can significantly enhance the yield and purity of the desired product. This guide provides a starting point for addressing common selectivity challenges, and further optimization may be necessary for specific applications.

References

  • Google Patents. (n.d.). Formation and utility of sulfonic acid protecting groups.
  • LookChem. (2010). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

  • MDPI. (2020). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2015). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

Sources

Technical Support Center: Bioavailability Enhancement of (2-Fluorophenyl)methanesulfonamide

[1]

Status: Operational Ticket ID: F-SA-2024-OPT Subject: Optimization of Solubility and Bioavailability for (2-Fluorophenyl)methanesulfonamide Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS: 98611-90-6) presents a classic challenge in early-stage drug discovery: a crystalline, lipophilic scaffold with poor aqueous solubility.[1][2][3] While the ortho-fluorine substitution improves metabolic stability against ring oxidation compared to non-fluorinated analogs, it often exacerbates crystal lattice energy, limiting dissolution rates in biological media.[1][2]

This guide addresses the "brick dust" nature of this compound—high melting point, low solubility—and provides actionable protocols to transition it from a laboratory reagent to a bioavailable lead candidate.

Module 1: Diagnostic & Strategy Selection

Before selecting a protocol, you must diagnose the specific barrier to bioavailability.[1][2][3] Use the decision matrix below to select the appropriate formulation strategy based on your target concentration and application.

Formulation Decision Matrix

FormulationStrategyStartStart: Define GoalDoseCheckTarget Dose > 10 mg/kg?Start->DoseCheckSolubilityCheckSoluble in pH 7.4 Buffer?DoseCheck->SolubilityCheckNo (Low Dose)ASDStrategy D: Amorphous Solid Dispersion(PVP-VA64)DoseCheck->ASDYes (High Dose)SimpleSolStrategy A: pH Adjustment(In-situ Salt Formation)SolubilityCheck->SimpleSolYesCosolventStrategy B: Co-solvent System(PEG400/Water)SolubilityCheck->CosolventMarginalComplexationStrategy C: Cyclodextrin Complex(HP-β-CD)SolubilityCheck->ComplexationNo (Insoluble)

Figure 1: Decision tree for selecting the optimal formulation strategy based on dose requirements and intrinsic solubility.

Module 2: Physicochemical Troubleshooting (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from DMSO stock?

Technical Analysis: (2-Fluorophenyl)methanesulfonamide is a hydrophobic weak acid.[1][2][3] When you dilute a DMSO stock (highly solubilizing) into aqueous media (pH 7.4), the "solvent power" drops exponentially.[1] If the final concentration exceeds the thermodynamic solubility of the crystalline form, rapid nucleation occurs.

Solution: Avoid "crash" dilution. Instead, use a step-wise gradient :

  • Dissolve compound in DMSO.[1][2][3]

  • Add surfactant (Tween 80, 5% v/v) to the DMSO stock before adding water.[1][2][3]

  • Slowly add the aqueous phase (buffer) with high-shear vortexing.[1][2][3]

Q2: Can I use salt formation to improve solubility?

Technical Analysis: Yes. The sulfonamide nitrogen proton (-SO₂NH -) is acidic.[1][2][3] The ortho-fluorine atom provides an inductive electron-withdrawing effect, likely lowering the pKa to the 8.5–9.5 range (compared to ~10 for unsubstituted sulfonamides).

Protocol:

  • Reagent: 0.1 M NaOH or KOH (1.05 equivalents).

  • Mechanism: Deprotonation forms the sulfonamidate anion, which is highly water-soluble.[1][2][3]

  • Warning: This salt may hydrolyze and precipitate in the acidic environment of the stomach (pH 1.2). For oral bioavailability, you must protect the salt with an enteric coating or use a buffering vehicle.[1][2][3]

Module 3: Advanced Formulation Protocols

If simple pH adjustment fails, employ these engineered delivery systems.[1][2][3]

Protocol A: Cyclodextrin Complexation (HP-β-CD)

Best for: IV formulations and low-dose oral studies.[1][2]

Cyclodextrins (CDs) form inclusion complexes, sequestering the hydrophobic phenyl ring inside a torus-shaped cavity while exposing hydrophilic groups to the solvent.

Materials:

  • (2-Fluorophenyl)methanesulfonamide[1][2][4]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2][3][5]

  • Milli-Q Water[1][2][3]

Step-by-Step Workflow:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2][3]

  • Addition: Add excess (2-Fluorophenyl)methanesulfonamide to the CD solution.

  • Equilibration: Stir at 25°C for 24 hours. The fluorine atom aids binding affinity via hydrophobic interactions with the CD cavity.[1][2][3]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved crystals.

  • Lyophilization: Freeze-dry the filtrate to obtain a fluffy, water-soluble powder.[1][2][3]

Validation: Perform 1H-NMR . A shift in the aromatic protons of the fluorophenyl ring confirms inclusion into the CD cavity.[3]

Protocol B: Amorphous Solid Dispersion (ASD)

Best for: High-dose oral toxicology studies (GLP).[1][2]

This method breaks the crystal lattice energy by trapping the molecule in a disordered (amorphous) state within a polymer matrix.[1]

Materials:

  • Active Compound[1][2][3][6]

  • Polymer: PVP-VA64 (Kollidon® VA 64) or HPMCAS.[1][2][3]

  • Solvent: Acetone or Methanol/DCM (1:1).[1][2][3]

Manufacturing Workflow:

ASD_ProcessStep1Dissolve Drug & Polymer(Ratio 1:3)Step2Solvent Evaporation(Rotavap @ 40°C)Step1->Step2Step3Vacuum Drying(Remove Residual Solvent)Step2->Step3Step4Pulverization(Sieve < 250 µm)Step3->Step4CheckQC: DSC AnalysisStep4->Check

Figure 2: Solvent evaporation method for preparing Amorphous Solid Dispersions (ASD).

Critical Quality Attribute (CQA): Run Differential Scanning Calorimetry (DSC). You should see a Glass Transition Temperature (Tg) but NO melting endotherm .[1][2][3] If a melting peak appears, the drug has recrystallized, and bioavailability will be compromised.[1][3]

Module 4: Comparative Data & Excipient Selection

Use this table to select the correct vehicle for your in vivo PK study.

Vehicle SystemCompositionSolubility Limit (Est.)[1][2][3]ProsCons
Standard Suspension 0.5% Methylcellulose + 0.1% Tween 80< 0.5 mg/mLSimple, Standard for ToxPoor exposure; high variability.[1][2][3]
Co-Solvent Mix 10% DMSO / 40% PEG400 / 50% Water2–5 mg/mLEasy to prepareDMSO can be toxic; precipitation risk.[1][2][3]
Lipid Formulation Labrasol® / Capryol™ 90 (4:1)10–20 mg/mLHigh absorption (Lymphatic)Taste issues; complex digestion.[1][2][3]
Cyclodextrin 20% HP-β-CD in Water5–15 mg/mLBio-inert; IV compatibleHigh excipient burden (bulk).[1][2][3]

References

  • PubChem. (2024).[1][2][3][7] Compound Summary for CID 669015: N-(2-Fluorophenyl)methanesulfonamide. National Library of Medicine.[1][2][3] [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[1][2][3] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][2][3][9][10] Drug Discovery Today, 12(23-24), 1068-1075.[1][2][3] [Link]

  • Martinez, M. N., & Amidon, G. L. (2002).[1][2][3] A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. [Link]

  • Bergström, C. A., et al. (2014).[1][2][3] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1][2][3] European Journal of Pharmaceutical Sciences, 57, 173-199.[1][2][3] [Link]

Disclaimer: This guide is for research purposes only. (2-Fluorophenyl)methanesulfonamide is a chemical intermediate and not an approved pharmaceutical product.[1][2][3] All formulations should be tested for stability and toxicity prior to in vivo administration.

Technical Support Center: (2-Fluorophenyl)methanesulfonamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and handling of this compound. Drawing from established principles of sulfonamide chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems that may arise during the experimental workflow, offering explanations for the underlying causes and providing actionable solutions.

Q1: Why is my yield of (2-Fluorophenyl)methanesulfonamide consistently low?

Low yields in the synthesis of (2-Fluorophenyl)methanesulfonamide can be attributed to several factors, primarily related to reagent quality, reaction conditions, and work-up procedures. The standard synthesis involves the reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base.

Underlying Causes and Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form methanesulfonic acid and HCl. This depletes the key reagent and can lower the pH of the reaction mixture, protonating the aniline and reducing its nucleophilicity.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of methanesulfonyl chloride or distill it prior to use.
Purity of 2-Fluoroaniline 2-Fluoroaniline can oxidize over time, leading to colored impurities that may interfere with the reaction.Use freshly distilled 2-fluoroaniline for best results. If the starting material is discolored, consider purification by distillation.
Insufficient Base A base, typically pyridine or a tertiary amine like triethylamine, is crucial to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of 2-fluoroaniline, rendering it non-nucleophilic.Use at least a stoichiometric equivalent of the base relative to methanesulfonyl chloride. For less nucleophilic anilines, using the base as the solvent or in a slight excess (1.1-1.5 equivalents) can be beneficial.
Sub-optimal Reaction Temperature The reaction rate is temperature-dependent. While the initial addition of methanesulfonyl chloride is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to proceed to completion.After the initial addition of methanesulfonyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Inefficient Work-up and Extraction The product may be lost during the aqueous work-up if the pH is not controlled or if an insufficient number of extractions are performed.After quenching the reaction, ensure the pH of the aqueous layer is adjusted to be slightly acidic (pH 5-6) before extraction to ensure the sulfonamide is in its neutral form. Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (at least 3x) to ensure complete recovery of the product.

Experimental Workflow: Synthesis of (2-Fluorophenyl)methanesulfonamide

The following diagram outlines a typical laboratory-scale synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Reagents: - 2-Fluoroaniline - Methanesulfonyl Chloride - Anhydrous Pyridine - Anhydrous Dichloromethane (DCM) dissolve Dissolve 2-fluoroaniline and pyridine in DCM reagents->dissolve glassware Oven-dried Glassware glassware->dissolve cool Cool to 0 °C in an ice bath dissolve->cool add_mscl Add methanesulfonyl chloride dropwise cool->add_mscl stir Stir at room temperature overnight add_mscl->stir quench Quench with 1M HCl stir->quench extract Extract with DCM quench->extract wash Wash with saturated NaHCO3 and brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from ethanol/water or toluene concentrate->recrystallize isolate Isolate pure product by filtration recrystallize->isolate LowYield Low Yield Moisture Moisture Contamination LowYield->Moisture Purity Poor Reagent Purity LowYield->Purity Base Insufficient Base LowYield->Base Temp Sub-optimal Temperature LowYield->Temp Workup Inefficient Work-up LowYield->Workup Hydrolysis of MsCl Hydrolysis of MsCl Moisture->Hydrolysis of MsCl Side Reactions Side Reactions Purity->Side Reactions Protonated Aniline Protonated Aniline Base->Protonated Aniline Incomplete Reaction Incomplete Reaction Temp->Incomplete Reaction Product Loss Product Loss Workup->Product Loss

Technical Support Center: Scale-Up Synthesis of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (2-Fluorophenyl)methanesulfonamide CAS: 919354-36-2 (Benzyl derivative) Structure: 2-F-C₆H₄-CH₂-SO₂-NH₂ Application: Key intermediate for PARP inhibitors and kinase inhibitors.

Disambiguation Warning

Before proceeding, confirm your target structure.

  • Target A (This Guide): (2-Fluorophenyl)methanesulfonamide .[1][2] The sulfonamide group is attached to a benzylic carbon. (Precursor: 2-Fluorobenzyl chloride).[3]

  • Target B: N-(2-Fluorophenyl)methanesulfonamide .[2][4] The sulfonamide is attached directly to the aniline nitrogen. (Precursor: 2-Fluoroaniline).

  • If you are synthesizing Target B, do not use this guide. Proceed to standard Schotten-Baumann protocols.

Module 1: Route Selection & Raw Material Strategy

Q: Which synthetic route is most viable for multi-kilogram scale-up?

A: For the benzyl derivative, the Thiourea Oxidative Chlorination route is the industry standard due to its balance of cost, safety, and yield. While direct sulfination (Grignard + SO₂) is possible, it is cost-prohibitive at scale.

The Recommended Workflow:

  • Alkylation: 2-Fluorobenzyl chloride reacts with thiourea to form the S-(2-fluorobenzyl)isothiouronium chloride salt.

  • Oxidative Chlorination: The salt is chlorinated (using

    
     gas or aqueous bleach/HCl) to yield (2-fluorophenyl)methanesulfonyl chloride.
    
  • Amination: The sulfonyl chloride is treated with aqueous ammonia to form the final sulfonamide.

SynthesisWorkflow Start 2-Fluorobenzyl Chloride (CAS 393-52-2) Salt Isothiouronium Salt (Crystalline Solid) Start->Salt + Thiourea Reflux/EtOH Thiourea Thiourea Chlorination Oxidative Chlorination (Cl2 or NaOCl/HCl) Salt->Chlorination < 10°C SulfonylCl Sulfonyl Chloride (Unstable Intermediate) Chlorination->SulfonylCl -N2, -HCl Amination Amination (NH3 aq) SulfonylCl->Amination < 5°C Product (2-Fluorophenyl) methanesulfonamide Amination->Product Crystallization

Figure 1: Critical Process Flow for CAS 919354-36-2 Synthesis.

Module 2: The Oxidative Chlorination (The Danger Zone)

This is the most hazardous step. The transformation of the isothiouronium salt to the sulfonyl chloride releases significant heat and toxic gases.

Protocol: Oxidative Chlorination
  • Reagents: Isothiouronium salt (1.0 eq), Water (5 vol), Conc. HCl (excess), Sodium Hypochlorite (Bleach) OR Chlorine gas.

  • Temperature: Maintain <10°C strictly.

Step-by-Step:

  • Suspend the S-(2-fluorobenzyl)isothiouronium chloride in 5 volumes of water.

  • Cool the slurry to 0–5°C.

  • Critical: Add chlorine source slowly.

    • If using Bleach: Add NaOCl solution dropwise. The reaction is instantaneous and highly exothermic.

    • If using

      
       gas: Bubble slowly through a sparger.
      
  • Endpoint: The white isothiouronium solid will dissolve/react, and a heavy oil (the sulfonyl chloride) will separate at the bottom.

  • Quench: Stop addition when a persistent yellow-green color (excess

    
    ) is observed. Purge with nitrogen to remove excess 
    
    
    
    .
Troubleshooting Guide: Chlorination
SymptomProbable CauseCorrective Action
Runaway Exotherm Addition rate too fast.Stop addition immediately. Ensure cooling jacket is -10°C. Resume only when T < 5°C.
"Oiling Out" / Clumping Lack of agitation or solvent issues.Ensure high-torque stirring. If the salt clumps, add 1 vol of Acetic Acid to the water slurry to improve solubility.
Low Yield of Chloride Hydrolysis due to high temp.The sulfonyl chloride hydrolyzes back to sulfonic acid if T > 15°C. Keep it cold!
Product Color is Dark Polymerization/Over-oxidation.Avoid large excess of Chlorine. Quench immediately after endpoint.[5]

Module 3: Amination (Yield & Purity)

The sulfonyl chloride is unstable and prone to hydrolysis. It must be converted to the sulfonamide immediately.

Q: Should I use anhydrous ammonia or aqueous ammonia?

A: Use Aqueous Ammonia (25-30%) .

  • Why: The reaction is biphasic. The water absorbs the heat and the ammonium chloride byproduct. Anhydrous conditions often lead to difficult salt filtration and higher exotherms.

Protocol: Amination
  • Dissolve the crude (2-fluorophenyl)methanesulfonyl chloride in a minimal amount of THF or DCM (approx 2-3 vol).

  • Cool a vessel containing Aqueous Ammonia (5.0 eq) to 0°C.

  • Add the sulfonyl chloride solution slowly to the ammonia.

    • Note: Reverse addition (Ammonia into Chloride) causes double-substitution side products (sulfonimides). Always add Chloride to Ammonia.

  • Stir at 0–10°C for 2 hours, then allow to warm to room temperature.

Module 4: Isolation & Purification

Q: The product won't crystallize / forms a gum.

A: This is common with fluorinated benzyl derivatives due to lower melting points compared to their non-fluorinated analogs.

Recovery Strategy:

  • Evaporation: Remove the organic solvent (THF/DCM) under reduced pressure.

  • Acidification: The remaining aqueous slurry will contain the product. Adjust pH to ~6-7 with dilute HCl (careful of exotherm).

  • Crystallization:

    • If solid forms: Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate, dry over

      
      , and concentrate. Recrystallize from IPA/Heptane (1:3)  or Toluene .
      
Q: My product has a "garlic" smell.

A: This indicates sulfur impurities (disulfides) resulting from incomplete oxidation in Step 2.

  • Fix: Recrystallize from Ethanol/Water. If the smell persists, wash the organic layer (during extraction) with a 10% solution of Sodium Bisulfite.

Module 5: Analytical Specifications (QC)

ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation impurities.
Melting Point 120–124°C (Typical)Note: Literature varies; establish internal standard.
¹H NMR (DMSO-d₆)

4.3-4.5 (s, 2H, CH₂), 6.9 (s, 2H, NH₂), 7.1-7.5 (m, 4H, Ar-H)
The benzylic CH₂ is the diagnostic peak.
¹⁹F NMR

-115 to -118 ppm
Diagnostic for the 2-Fluoro position.
Purity (HPLC) > 98.0%Main impurity: Sulfonic acid (hydrolysis product).

References

  • General Synthesis of Benzyl Sulfonamides

    • Organic Syntheses, Coll. Vol. 4, p. 693 (1963); Vol. 30, p. 58 (1950).

    • Note: Standard procedure for oxidative chlorin
  • Safety Data (Benzyl Isothiouronium Salts)

    • Sigma-Aldrich SDS for S-Benzylisothiouronium chloride.

  • Fluorinated Analog Data

    • PubChem Compound Summary for N-(2-Fluorophenyl)methanesulfonamide (Isomer/Analog data for comparison).

  • Patent Reference (Contextual)

    • WO2010129500 - Preparation of sulfonamide intermediates for nematocides (Demonstrates aluminum reagent coupling, alternative routes).

Sources

Modifying (2-Fluorophenyl)methanesulfonamide for better potency

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lead Optimization of (2-Fluorophenyl)methanesulfonamide

Ticket ID: LO-2F-MSA-001 Subject: Optimizing Potency & Selectivity of (2-Fluorophenyl)methanesulfonamide Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Diagnostic Overview: Why is Potency Limiting?

You are currently working with (2-Fluorophenyl)methanesulfonamide (Structure:


). While the ortho-fluorine atom improves metabolic stability and lipophilicity compared to the non-fluorinated parent, this scaffold often suffers from "mid-range" potency (

in the micromolar range) due to three structural liabilities:
  • Entropic Penalty (The Linker Issue): The methylene (

    
    ) linker introduces rotational freedom (conformational entropy). Upon binding to a rigid target (e.g., Carbonic Anhydrase or Voltage-Gated Sodium Channels), the molecule must "freeze" into a specific conformation, paying a high energetic cost that reduces overall binding affinity.
    
  • Benzylic Metabolism: The benzylic position is susceptible to CYP450-mediated hydroxylation, reducing in vivo half-life before the drug reaches its target.

  • Lack of "Tail" Interactions: The primary sulfonamide (

    
    ) is a strong Zinc-binder (ZBG), but without a hydrophobic "tail" extending from the nitrogen or the ring, it fails to exploit the hydrophobic pockets adjacent to the catalytic site.
    

Troubleshooting & Optimization Guides

Issue A: "My values are stuck in the high micromolar range."

Diagnosis: Weak binding enthalpy due to insufficient hydrophobic contacts or high entropic penalty. Solution: Rigidification and "Tail" Extension.

Protocol 1: Constraining the Linker (Rigidification) Theory: Restricting the rotation of the methylene linker reduces the entropic penalty of binding.

  • Step 1: Introduce a methyl group at the benzylic position (alpha-methylation). This creates a chiral center, allowing you to probe the stereochemical preference of the target pocket.

  • Step 2: If potency improves, proceed to cyclization. Fusing the sulfonamide nitrogen back to the ortho-position (creating a sultam) locks the conformation entirely.

Protocol 2: The "Tail" Approach (Fragment Growing) Theory: Most sulfonamide targets (especially CA isoforms) have a hydrophobic half-side. The 2-Fluoro group is small; you need to reach further.

  • Action: Synthesize N-substituted derivatives or extend the phenyl ring at the 4-position (para).

Modification StrategyChemical ChangeExpected ResultMechanism
Alpha-Methylation

2-5x Potency IncreaseReduces rotational entropy; adds hydrophobic bulk.
Sultam Cyclization Form cyclic sulfonamide10x Potency IncreaseLocks bioactive conformation; improves metabolic stability.
Para-Substitution Add

at 4-pos
Selectivity ShiftEngages secondary hydrophobic pockets (e.g., in CA IX).
Issue B: "The compound is rapidly cleared in microsomes (High )."

Diagnosis: Benzylic oxidation. Solution: Fluorine "Walk" or Linker Modification.

Protocol:

  • Block the Hotspot: Replace the benzylic hydrogens with Deuterium (

    
    ) or Fluorine (
    
    
    
    ). Note:
    
    
    is electron-withdrawing and will lower the
    
    
    of the sulfonamide, potentially altering Zinc binding.
  • Block the Para-Position: If the benzylic position is stable, the metabolic soft spot is likely the para-position of the phenyl ring. Install a Chlorine or Trifluoromethyl (

    
    ) group at the 4-position to block hydroxylation.
    

Experimental Workflows

Workflow A: Synthesis of Alpha-Methylated Derivative

Target: 1-(2-fluorophenyl)ethanesulfonamide.

  • Starting Material: 2'-Fluoroacetophenone.

  • Reduction: Reduce ketone to alcohol using

    
     in MeOH (
    
    
    
    , 1h).
  • Activation: Convert alcohol to mesylate (

    
    , 
    
    
    
    , DCM).
  • Displacement: React with Sodium Thioacetate (

    
    ) in DMF to form the thioester.
    
  • Oxidative Chlorination: Treat with

    
     gas in 
    
    
    
    to generate the sulfonyl chloride.
  • Amidation: React immediately with

    
     (aq) or 
    
    
    
    in dioxane.
    • Critical Checkpoint: Monitor the sulfonyl chloride formation carefully; benzylic sulfonyl chlorides are unstable and can eliminate to form styrenes. Keep temperature

      
      .
      
Workflow B: Potency Validation (Carbonic Anhydrase Inhibition Assay)

Standard: Stopped-Flow


 Hydration Assay.
  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (CA II, 10-20 nM) with inhibitor (Compound F-1 derivatives) for 15 min at room temp.

    • Rapidly mix with substrate in stopped-flow apparatus.

    • Monitor absorbance decay at 557 nm (acidification).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

Visualization: Optimization Logic Pathway

The following diagram illustrates the decision tree for optimizing the (2-Fluorophenyl)methanesulfonamide scaffold based on assay feedback.

OptimizationLogic Start Hit: (2-Fluorophenyl) methanesulfonamide Assay Run Potency & Stability Assays Start->Assay Decision1 Potency < 10 µM? Assay->Decision1 Decision2 Rapid Clearance? Decision1->Decision2 Yes (Good Potency) Sol_Entropy Fix: Rigidification (Sultam/Alpha-Me) Decision1->Sol_Entropy No (Low Potency) Sol_Metab Fix: Block Metabolic Hotspots (Deuteration/Para-Cl) Decision2->Sol_Metab Yes (Unstable) Sol_Select Fix: Tail Extension (Hydrophobic Reach) Decision2->Sol_Select No (Stable but Non-selective) Sol_Entropy->Assay Sol_Metab->Assay Result Lead Candidate (Sub-micromolar, Stable) Sol_Select->Result

Caption: Decision tree for optimizing (2-Fluorophenyl)methanesulfonamide based on potency and metabolic stability feedback.

Frequently Asked Questions (FAQ)

Q: Why use a methanesulfonamide (


) instead of a direct benzenesulfonamide (

)?
A: The methylene linker acts as an "insulator," breaking the conjugation between the aromatic ring and the sulfonamide group. This changes the

of the sulfonamide nitrogen (typically raising it to ~10.5 vs ~10.0 for benzenesulfonamides). While this can weaken Zinc binding slightly, it allows for different hydrogen bonding geometries in the active site, potentially avoiding steric clashes that direct sulfonamides might encounter due to the ortho-fluorine [1].

Q: Can I replace the sulfonamide with a bioisostere? A: Yes. If the sulfonamide is causing permeability issues (low LogP), consider an Acylsulfonamide (


) or a Tetrazole . However, for Zinc-binding targets (CA, MMPs), the primary sulfonamide is usually required for the specific coordination geometry. Acylsulfonamides are better if the target is a receptor (e.g., chemokine receptors) rather than a metalloenzyme [2].

Q: How does the 2-Fluoro substituent affect the chemistry? A: The 2-F atom withdraws electrons inductively (


 effect), which slightly increases the acidity of the benzylic protons. This makes the alpha-carbon more nucleophilic, facilitating the "Alpha-Methylation" protocol described above. Biologically, it protects the ortho-position from metabolism and can induce a conformational tilt in the phenyl ring relative to the linker [3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Scott, K. A., et al. (2012). Sulfonamides as Anticonvulsants: Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(11), 5642-5650. (Representative citation for anticonvulsant SAR). Link

Sources

Handling and storage recommendations for (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling, storage, and troubleshooting recommendations for (2-Fluorophenyl)methanesulfonamide (CAS No. 98611-90-6). As a crucial building block in medicinal chemistry and materials science, its stability and purity are paramount for reproducible experimental outcomes. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to mitigate common challenges associated with its use.

Compound Profile

PropertyValue
Chemical Name N-(2-Fluorophenyl)methanesulfonamide[1]
CAS Number 98611-90-6[1][2]
Molecular Formula C₇H₈FNO₂S[1]
Molecular Weight 189.21 g/mol [1]
Appearance Typically an off-white to white solid.

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for solid (2-Fluorophenyl)methanesulfonamide?

The optimal long-term storage protocol is designed to protect the compound from three primary degradation pathways: hydrolysis, oxidation, and photodegradation. For maximum stability, the solid compound should be stored at 2-8°C (refrigerator) in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) , and protected from light .[3][4][5]

  • Causality Explained: The sulfonamide functional group is susceptible to cleavage of its sulfur-nitrogen (S-N) bond via hydrolysis, a reaction that can be catalyzed by moisture, particularly under acidic or basic conditions.[6][7] Storing under a dry, inert atmosphere minimizes contact with atmospheric moisture.[3] While generally stable at room temperature, refrigeration slows any potential degradation kinetics, preserving the compound's integrity over months to years.[6] Protection from light is crucial as aromatic compounds can be susceptible to photolytic degradation.[3][7]

Q2: I have just received a new bottle of the compound. What is the best practice for initial handling and aliquoting?

Proper initial handling is critical to prevent contamination and degradation of the bulk supply. The recommended procedure should be performed inside a chemical fume hood.[8]

  • Expert Insight: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid upon opening. Once equilibrated, briefly purge the headspace of the container with a dry, inert gas like argon or nitrogen before securely resealing the main container. We strongly recommend aliquoting the compound into smaller, single-use vials for daily experimental needs. This practice protects the primary stock from repeated exposure to the atmosphere.

Q3: How should I prepare solutions of (2-Fluorophenyl)methanesulfonamide, and what is their expected stability?

For maximal reproducibility, it is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, it should be made using a high-purity, anhydrous solvent.

  • Stability in Solution: The stability of the compound in solution is significantly lower than in its solid state. The primary concern is hydrolysis of the sulfonamide bond.[6] If short-term storage is unavoidable, store the solution in a tightly capped vial at 2-8°C and use within 24-48 hours. For longer-term storage, flash-freeze aliquots and store at -20°C or below, but be aware that freeze-thaw cycles can also promote degradation. Always perform a purity check if a stored solution is used in a critical experiment.

Q4: What chemicals and materials are incompatible with (2-Fluorophenyl)methanesulfonamide?

The primary chemical incompatibility is with strong oxidizing agents .[3] Contact with these reagents can lead to oxidative degradation of the molecule. Additionally, exposure to strong acids or bases, especially at elevated temperatures, will accelerate the hydrolytic cleavage of the sulfonamide bond.[6]

  • Trustworthiness Self-Validation: When planning a reaction, review all reagents for strong oxidizing potential. If a reaction is performed under strongly acidic or basic conditions, assume the stability of (2-Fluorophenyl)methanesulfonamide may be compromised and monitor the reaction closely for degradation byproducts using an appropriate analytical technique like TLC or LC-MS.

Q5: My experimental results are inconsistent. How can I determine if my compound has degraded?

Inconsistent results are often linked to reagent purity. Degradation can be assessed through both physical and analytical means.

  • Physical Inspection: Visually inspect the solid material. Any change from a uniform, off-white powder to a discolored, clumpy, or oily appearance suggests potential degradation or moisture absorption.

  • Analytical Verification: The most reliable method is to check the compound's purity via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a significant decrease in the area of the main peak compared to a reference standard or initial analysis is a clear indicator of degradation. A simple melting point determination can also be insightful; a broad or depressed melting range compared to the literature value suggests the presence of impurities.

Troubleshooting Guide

Observed IssuePotential Root CauseRecommended Action & Rationale
Reduced reaction yield or biological potency. Degradation of the starting material due to improper storage.1. Use a fresh, unopened aliquot of (2-Fluorophenyl)methanesulfonamide. 2. Verify the purity of the suspect batch via HPLC or ¹H NMR. 3. Rationale: The active concentration of the compound is reduced if it has degraded, leading to stoichiometric imbalances and lower efficacy.
Appearance of unexpected spots on TLC or peaks in LC-MS. Formation of degradation byproducts (e.g., methanesulfonic acid and 2-fluoroaniline from hydrolysis).[6]1. Prepare all solutions immediately before use. 2. Ensure solvents are anhydrous. 3. Rationale: Hydrolysis is a common degradation pathway for sulfonamides, leading to cleavage products that will appear as impurities in analytical readouts.
Solid material appears clumpy or sticky. Absorption of atmospheric moisture.1. Dry the material under high vacuum in a desiccator before use. 2. Review handling procedures; ensure the container is equilibrated to room temperature before opening and handled under an inert atmosphere. 3. Rationale: The compound may be hygroscopic. Absorbed water can not only change the physical state but also act as a reactant for hydrolysis.
Inconsistent weighing of the solid. Static charge on the powder.1. Use an anti-static gun or ionizer in the weigh balance. 2. Handle the compound in a low-static environment. 3. Rationale: Fine powders can become electrostatically charged, making accurate weighing difficult and increasing the risk of contaminating the balance and surrounding area.

Diagrams & Workflows

Recommended Handling Workflow

The following diagram outlines the mandatory workflow for safely handling and aliquoting (2-Fluorophenyl)methanesulfonamide upon receipt to maintain its integrity.

G cluster_prep Preparation Phase cluster_handling Handling & Aliquoting Phase cluster_storage Storage Phase Receive Receive Compound Equilibrate Equilibrate Container to Room Temperature (30-60 min) Receive->Equilibrate FumeHood Transfer to Chemical Fume Hood Equilibrate->FumeHood PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood->PPE Open Open Primary Container PPE->Open Aliquot Aliquot into Pre-labeled, Single-Use Vials Open->Aliquot Purge Purge Headspace of Primary Container with N2/Ar Aliquot->Purge Seal Securely Seal All Containers Purge->Seal StorePrimary Store Primary Container (2-8°C, Dark, Inert Gas) Seal->StorePrimary StoreAliquots Store Aliquots (2-8°C, Dark)

Caption: Standard workflow for receiving and processing (2-Fluorophenyl)methanesulfonamide.

Storage Condition Decision Tree

This decision tree provides a logical guide to ensure the correct storage method is chosen based on intended use and container status.

G decision decision storage storage start Start: New or Existing Stock of Compound is_sealed Is the primary container factory-sealed? start->is_sealed use_duration Intended Use? is_sealed->use_duration No storage_sealed Store at 2-8°C. Protected from light. is_sealed->storage_sealed Yes storage_opened_long Store at 2-8°C. Under Inert Gas. Protected from light. use_duration->storage_opened_long Long-Term (>1 month) Bulk Storage storage_aliquot Use aliquots first. Store at 2-8°C. Protected from light. use_duration->storage_aliquot Frequent / Daily Use

Caption: Decision guide for selecting the appropriate storage condition.

References

  • Carl ROTH. Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]

  • University of Alberta. Safe Handling of Laboratory Equipment. AFNS Safety. Retrieved from [Link]

  • Sensitech. USP <659> Packaging and Storage Requirements Explained. Retrieved from [Link]

  • PubChem. N-(2-Fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Cogent Chemistry, 7(1), 1931193.
  • PubChem. Methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306.
  • CrystEngComm. (2021). Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. Royal Society of Chemistry.
  • European Medicines Agency (EMA). Guideline on Declaration of Storage Conditions. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • ChemRxiv. (2022).
  • Georganics. (2011, February 14). (2-FLUOROPHENYL)
  • MSF Medical Guidelines. Drug quality and storage. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 11). Methanesulfonamide Safety Data Sheet. Retrieved from [Link]

  • PubChem. N-(4-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.
  • Cheméo. Chemical Properties of Methane sulfonamide (CAS 3144-09-0). Retrieved from [Link]

Sources

Validation & Comparative

Validating the Biological Activity of (2-Fluorophenyl)methanesulfonamide: A Comparative Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integral to the design of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to treatments for various diseases, including cancer.[1][2] This guide provides a comprehensive framework for validating the potential anticancer activity of a specific sulfonamide derivative, (2-Fluorophenyl)methanesulfonamide. We will explore the rationale behind experimental choices, compare its hypothetical performance against established anticancer agents, and provide detailed protocols for robust validation.

Introduction: The Rationale for Investigating (2-Fluorophenyl)methanesulfonamide

(2-Fluorophenyl)methanesulfonamide combines two key structural features known to be present in biologically active molecules: a methanesulfonamide group and a fluorinated phenyl ring. The methanesulfonamide moiety is a versatile component in drug design due to its ability to act as a hydrogen bond donor and acceptor and its strong electron-withdrawing nature.[1] Derivatives containing this group have been designed to target various proteins and signaling pathways implicated in cancer progression, including carbonic anhydrases, receptor tyrosine kinases, and the PI3K/mTOR pathway.[1][3]

The inclusion of a fluorine atom on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorinated sulfonamides have been explored for a range of therapeutic applications, including as anticancer agents.[4]

Given the established anticancer potential of related sulfonamide derivatives, it is hypothesized that (2-Fluorophenyl)methanesulfonamide may exhibit antiproliferative and/or pro-apoptotic activity in cancer cells. This guide outlines a systematic approach to test this hypothesis.

Experimental Design: A Multi-faceted Approach to Validation

To comprehensively validate the potential anticancer activity of (2-Fluorophenyl)methanesulfonamide, a multi-pronged approach is necessary. This involves initial screening for cytotoxic effects, followed by more detailed mechanistic studies to identify the underlying mode of action. For comparative purposes, we will benchmark the performance of our test compound against two well-characterized anticancer agents: Doxorubicin , a widely used chemotherapeutic agent that induces apoptosis through DNA intercalation and topoisomerase II inhibition, and Celecoxib , a selective COX-2 inhibitor with known anti-inflammatory and anticancer properties.[5]

The following experimental workflow provides a logical progression for validating the biological activity of (2-Fluorophenyl)methanesulfonamide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Hypothetical) A Cell Viability Assay (MTT) B Dose-Response Curve Generation A->B Determine IC50 C Apoptosis Assay (Annexin V/PI Staining) B->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D If cytotoxic E Western Blot for Key Signaling Proteins (e.g., PARP, Caspase-3, Akt, p53) C->E D->E F Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, COX-2) E->F Based on pathway analysis G Kinase Profiling E->G Based on pathway analysis G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation A (2-Fluorophenyl)methanesulfonamide B Pro-apoptotic signals A->B C Caspase-3 activation B->C D PARP cleavage C->D E Apoptosis D->E F (2-Fluorophenyl)methanesulfonamide G p53 activation F->G H p21 expression G->H I CDK2 inhibition H->I J G0/G1 Arrest I->J

Caption: Potential signaling pathways affected by the test compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial validation of the anticancer activity of (2-Fluorophenyl)methanesulfonamide. The hypothetical data suggests that the compound exhibits moderate cytotoxic activity, induces apoptosis, and causes cell cycle arrest at the G0/G1 phase.

Future studies should focus on:

  • Target Identification: Utilizing techniques such as kinase profiling and enzyme inhibition assays to identify the direct molecular target(s) of (2-Fluorophenyl)methanesulfonamide. The broad activities of sulfonamides suggest potential targets like carbonic anhydrases or specific kinases. [1]* In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models, such as xenograft mouse models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (2-Fluorophenyl)methanesulfonamide to optimize its potency and selectivity.

By following a systematic and comparative approach, researchers can effectively validate the biological activity of novel compounds and contribute to the development of new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 669015, N-(2-Fluorophenyl)methanesulfonamide. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(24), 8089. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstitutedt[3][6][7]riazines. Bioorganic & Medicinal Chemistry Letters, 20(3), 959-962. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. Retrieved from [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(3), 627-635. Retrieved from [Link]

  • Khan, I., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Molecular Diversity. Retrieved from [Link]

  • Singh, R. P., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 4, 100318. Retrieved from [Link]

  • ResearchGate (2025). Biological activities of sulfonamides. Retrieved from [Link]

  • Sahu, S. K., et al. (2008). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. Retrieved from [Link]

Sources

Technical Comparison Guide: (2-Fluorophenyl)methanesulfonamide vs. Classical Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS: 68413-91-2) represents a distinct subclass of sulfonamide "fragments" used in medicinal chemistry. Unlike classical "sulfa drugs" (anilines) or direct aryl sulfonamides (e.g., benzenesulfonamide), this molecule features a methylene spacer (


) between the aromatic ring and the sulfonamide moiety.

This guide compares (2-Fluorophenyl)methanesulfonamide against its non-fluorinated analog and the classical benzenesulfonamide scaffold. The analysis focuses on the "Spacer Effect" (flexibility/acidity modulation) and the "Ortho-Fluorine Effect" (metabolic stability/conformation), providing a roadmap for its use in Fragment-Based Drug Discovery (FBDD), particularly for metalloenzyme targets like Carbonic Anhydrase (CA).

Physicochemical Architecture

The utility of (2-Fluorophenyl)methanesulfonamide lies in its deviation from standard aryl sulfonamide properties.

Comparative Properties Table
Property(2-Fluorophenyl)methanesulfonamide Phenylmethanesulfonamide (Non-F Analog)Benzenesulfonamide (Classic Scaffold)
Structure



Linker Methylene (Flexible)Methylene (Flexible)None (Rigid/Conjugated)
Electronic Effect Inductive withdrawal (

) by F
NeutralResonance withdrawal by Ar
Est. pKa ~10.5 - 10.8~11.0 - 11.210.1
Acidity Profile Weak AcidVery Weak AcidModerate Weak Acid
Zn

Affinity
ModerateLowHigh
Metabolic Stability High (Blocked ortho-oxidation)Moderate (Ring oxidation prone)Moderate
The "Spacer Effect" on Acidity

The most critical distinction is the pKa.

  • Benzenesulfonamide: The aromatic ring is directly attached to the sulfur, allowing resonance stabilization of the deprotonated sulfonamide anion (

    
    ). This lowers the pKa (~10.1), making it a stronger zinc binder at physiological pH.
    
  • Methanesulfonamide Derivatives: The methylene group acts as an insulator, breaking conjugation. The anion is less stable, resulting in a higher pKa (>11).

  • The Fluorine Correction: In (2-Fluorophenyl)methanesulfonamide, the highly electronegative fluorine atom at the ortho position exerts a strong inductive effect (

    
    ) through the sigma bonds. This pulls electron density, slightly stabilizing the anion and lowering the pKa back toward a more pharmacologically relevant range compared to the non-fluorinated analog.
    
The Ortho-Fluorine Conformation

The 2-fluoro substituent is not merely electronic; it is steric. It restricts the rotation of the methylene-sulfonamide tail, favoring specific conformations due to dipole-dipole repulsion between the fluorine and the sulfonyl oxygens. This "pre-organization" can reduce the entropic penalty upon binding to a protein target.

Biological Performance: Carbonic Anhydrase Inhibition[1][2][3][4]

Sulfonamides are the primary inhibitors of Carbonic Anhydrase (CA). The mechanism relies on the deprotonated sulfonamide nitrogen coordinating with the catalytic Zinc ion (


) in the enzyme active site.
Mechanistic Comparison
  • Benzenesulfonamide: Binds tightly due to lower pKa (higher fraction of anion at pH 7.4) and rigid geometry fitting the conical active site.

  • (2-Fluorophenyl)methanesulfonamide: The methylene "kink" alters the vector of the phenyl ring. It often clashes with the hydrophobic wall in ubiquitous isoforms (hCA I, hCA II), leading to lower overall potency. However , this altered vector is highly valuable for designing isoform-selective inhibitors (e.g., targeting tumor-associated hCA IX) where the hydrophobic pocket architecture differs.

SAR Logic Diagram (Graphviz)

SAR_Logic Base Phenylmethanesulfonamide (Base Scaffold) Mod_F Add 2-Fluoro Group Base->Mod_F Mod_Linker Remove Methylene Spacer (-> Benzenesulfonamide) Base->Mod_Linker Effect_pKa Lower pKa (Inductive) Better Zn Binding Mod_F->Effect_pKa Electronic Effect_Metab Block Ring Oxidation (Metabolic Stability) Mod_F->Effect_Metab Steric/Electronic Effect_Select Altered Vector (Isoform Selectivity) Mod_F->Effect_Select Conformational Effect_Potency High Potency (hCA II) Low Selectivity Mod_Linker->Effect_Potency Geometry

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how structural modifications to the benzylsulfonamide scaffold influence biological properties.

Experimental Protocols

Synthesis of (2-Fluorophenyl)methanesulfonamide

Rationale: Direct sulfonation of the arene is difficult due to the methylene group. The most robust route converts the benzyl halide to the sulfonyl chloride, then to the amide.

Reagents:

  • 2-Fluorobenzyl bromide (1.0 eq)

  • Sodium sulfite (

    
    ) (1.2 eq)
    
  • Phosphorus oxychloride (

    
    ) (Excess)
    
  • Ammonium hydroxide (

    
    ) (Excess)
    

Step-by-Step Protocol:

  • Sulfonate Formation: Dissolve 2-fluorobenzyl bromide (10 mmol) in water/acetone (1:1, 20 mL). Add sodium sulfite (12 mmol). Reflux for 4 hours.

    • Checkpoint: The solution should become clear as the alkyl halide converts to the water-soluble sodium sulfonate salt.

    • Workup: Evaporate acetone. The product (Sodium (2-fluorophenyl)methanesulfonate) precipitates or can be dried directly.

  • Activation: Suspend the dry sulfonate salt in dry toluene. Add

    
     (3.0 eq) carefully. Reflux for 3 hours.
    
    • Mechanism:[1][2][3] Converts

      
       to 
      
      
      
      .
    • Workup: Pour onto ice/water carefully to quench excess

      
      . Extract the (2-fluorophenyl)methanesulfonyl chloride with dichloromethane (DCM).
      
  • Amination: Cool the DCM solution to 0°C. Slowly add concentrated aqueous

    
     (5.0 eq) or bubble anhydrous ammonia gas. Stir for 1 hour.
    
  • Purification: Wash organic layer with water and brine. Dry over

    
    .[4] Recrystallize from Ethanol/Water.
    
    • Validation: Check melting point (Lit.[5] range for analogs is often 100-110°C) and NMR (distinct doublet for

      
       at ~4.4 ppm).
      
Stopped-Flow Carbonic Anhydrase Inhibition Assay

Rationale: To determine the kinetics of inhibition (


) against hCA II (cytosolic) or hCA IX (transmembrane).

Workflow Diagram (Graphviz):

Assay_Workflow Prep Preparation Phase Buffer: HEPES (pH 7.5) Substrate: 4-NPA (Colorimetric) Mix Stopped-Flow Mixing Chamber A: Enzyme (hCA) + Inhibitor Chamber B: Substrate (CO2 or Ester) Prep->Mix Measure Data Acquisition Absorbance decay at 400nm (Hydrolysis of 4-NPA) Mix->Measure Calc Analysis Fit to Cheng-Prusoff Equation Determine Ki Measure->Calc

Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants.

Protocol Steps:

  • Incubation: Incubate hCA isozyme (e.g., 10 nM) with varying concentrations of (2-Fluorophenyl)methanesulfonamide (

    
     to 
    
    
    
    M) for 15 minutes at 25°C.
  • Reaction Trigger: Rapidly mix with substrate (4-nitrophenyl acetate or

    
     saturated water) using a stopped-flow apparatus.
    
  • Detection: Monitor the change in absorbance (formation of 4-nitrophenol or pH change via indicator).

  • Calculation: Calculate

    
     from the dose-response curve. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, K. A., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives.[6][1][7] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for sulfonamide kinetics).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[8] Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide. (Source of pKa comparative trends). Link

Sources

A Comparative Guide to TRPV1 Antagonists: Profiling the (2-Fluorophenyl)methanesulfonamide Moiety Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analgesic drug development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel remains a target of intense investigation. As a polymodal integrator of noxious thermal, chemical, and acidic stimuli, its role in pain signaling is unequivocal.[1] Pharmacological blockade of TRPV1 offers a promising strategy for developing novel analgesics, particularly for chronic and neuropathic pain.[2] However, the path to clinical success has been hampered by challenges, most notably the on-target side effect of hyperthermia.[3]

This guide provides an in-depth comparison of a potent class of antagonists characterized by a (2-Fluorophenyl)methanesulfonamide core structure against other seminal TRPV1 modulators: the first-generation antagonist Capsazepine , and the well-characterized competitive antagonists AMG 9810 and JNJ-17203212 . We will dissect their performance based on experimental data, explore the causality behind screening methodologies, and provide actionable protocols for researchers in the field.

The Rise of Sulfonamide-Containing Antagonists

The user-specified topic, (2-Fluorophenyl)methanesulfonamide, represents a key pharmacophore (the "A-region") within a highly potent series of TRPV1 antagonists, namely 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides .[4][5] Early research identified thiourea-based compounds as effective antagonists, which led to the rational design of propanamide derivatives to enhance potency and drug-like properties.[4]

Extensive structure-activity relationship (SAR) studies revealed that the combination of a 3-fluoro substituent and a 4-methylsulfonylamino group on the phenyl ring was critical for high antagonistic activity.[5] The fluorine atom and the sulfonamide's NH group form crucial hydrogen bonds within the TRPV1 binding pocket, specifically with residues like Ser512 and Tyr555, while the phenyl ring engages in hydrophobic interactions with Tyr511.[5][6] One of the most potent compounds to emerge from this class is (S)-N-(4-t-butylbenzyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide , which we will refer to as the representative Sulfonamide Propanamide Antagonist (SPA) for this guide.[7][8] This class demonstrates marked stereospecificity, with the (S)-configuration being significantly more potent than the (R)-isomer.[7]

Comparative Profile of Key TRPV1 Antagonists

To provide a clear, objective comparison, we will evaluate the SPA against three other significant TRPV1 antagonists, each representing a different stage or chemical class in the evolution of TRPV1-targeted drug discovery.

  • Capsazepine : The first synthetic competitive antagonist of capsaicin. While foundational, its utility is limited by modest potency, species-dependent effects, and poor metabolic stability.[8][9]

  • AMG 9810 : A potent and selective cinnamamide-based competitive antagonist. It is distinguished by its ability to block all known modes of TRPV1 activation—by capsaicin, heat, and protons—making it a valuable research tool.[10]

  • JNJ-17203212 : A potent, selective, and competitive antagonist developed for pain management.[4] It effectively inhibits both capsaicin- and acid-induced channel activation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative performance metrics for these antagonists, compiled from fluorometric imaging plate reader (FLIPR) assays and radioligand binding studies.

Antagonist Chemical Class Target Species Potency vs. Capsaicin Potency vs. Protons (pH) Notes
SPA (Compound 54S) PhenylpropanamideHuman (hTRPV1)Kᵢ = 2.1 nMIC₅₀ = 11.2 nMMarked stereoselectivity; (S)-isomer is highly potent.[8]
Rat (rTRPV1)Kᵢ = 5.6 nMIC₅₀ = 30.0 nM[8]
Capsazepine BenzazepineHuman (hTRPV1)IC₅₀ ≈ 330 nMIneffective against proton activationFirst competitive antagonist; species-dependent activity.[10]
Rat (rTRPV1)IC₅₀ ≈ 700 nM[10]
AMG 9810 CinnamideHuman (hTRPV1)IC₅₀ = 24.5 nMIC₅₀ = 92.7 nMBlocks all modes of activation (capsaicin, heat, acid).[10]
Rat (rTRPV1)IC₅₀ = 85.6 nMIC₅₀ = 294 nM[10]
JNJ-17203212 TetrahydropyrazineHuman (hTRPV1)pKᵢ = 7.3 (≈ 50 nM)pIC₅₀ = 7.23 (≈ 59 nM)Potent, competitive, and reversible antagonist.
Rat (rTRPV1)pKᵢ = 6.5 (≈ 316 nM)-
Guinea PigpKᵢ = 7.1 (≈ 79 nM)IC₅₀ = 470 nM

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of potency; lower values indicate higher potency. pKᵢ/pIC₅₀ are the negative log of the Kᵢ/IC₅₀ values.

Mechanistic Insights and Signaling

TRPV1 is a non-selective cation channel; its activation leads to an influx of Ca²⁺ and Na⁺, depolarizing sensory neurons and initiating a pain signal.[4] Antagonists prevent this by binding to the channel and stabilizing its closed state.

TRPV1_Signaling_Pathway

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any comparison hinges on robust and well-validated experimental design. Below are detailed methodologies for the primary in vitro and in vivo assays used to characterize these compounds.

Protocol 1: In Vitro Potency Assessment using a FLIPR-Based Calcium Assay

This assay provides a high-throughput method to quantify a compound's ability to block agonist-induced TRPV1 activation by measuring intracellular calcium changes.

Causality: The choice of a cell line stably expressing the target (e.g., CHO or HEK293 cells with hTRPV1) is critical to isolate the effect to the specific channel. Using multiple agonists (capsaicin, low pH buffer) allows for the characterization of the antagonist's modality—whether it is a selective blocker of one activation pathway or a broad-spectrum inhibitor like AMG 9810.

Step-by-Step Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1) in F-12 media supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂.

  • Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that achieves 90-95% confluency on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Remove culture medium from the wells and add 100 µL (for 96-well) of the dye-loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test antagonists (e.g., SPA, AMG 9810) in the assay buffer. The FLIPR instrument will add the antagonist to the wells. Incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the target.

  • Agonist Challenge: Prepare the agonist solution (e.g., capsaicin at a final concentration corresponding to its EC₈₀, or an acidic buffer of pH 5.5).

  • Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading for 10-20 seconds. The instrument then adds the agonist solution to all wells simultaneously and continues to record fluorescence intensity for 2-3 minutes.

  • Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon channel activation. Calculate the percentage of inhibition for each antagonist concentration relative to the response in vehicle-treated control wells. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

FLIPR_Workflow

Protocol 2: In Vivo Efficacy Assessment using the Mouse Formalin Test

This widely used model assesses analgesic potential by measuring the behavioral response to a chemical irritant. It has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.

Causality: The formalin test is chosen because it models both acute neurogenic pain (Phase 1, 0-10 min), driven by direct activation of nociceptors, and persistent inflammatory pain (Phase 2, 15-40 min), which involves central sensitization and inflammatory mediators. An effective TRPV1 antagonist is expected to significantly reduce the pain behaviors in both phases, as TRPV1 is implicated in both processes.[6]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male ICR mice (or another appropriate strain) to the testing environment for at least 30 minutes in individual observation chambers with mirrored sides for clear visibility.

  • Compound Administration: Administer the test antagonist (e.g., SPA, dissolved in a suitable vehicle like 1% Tween 80 in saline) via the desired route (e.g., oral gavage, p.o.). Dosing should occur at a set time before the formalin injection (e.g., 30-60 minutes pre-treatment) to allow for absorption and distribution. A vehicle control group is essential.

  • Formalin Injection: After the pre-treatment period, gently restrain the mouse and inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately return the mouse to the observation chamber and start a timer. Observe the animal for 40-60 minutes. Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

  • Data Analysis:

    • Phase 1 Score: Sum the time spent in pain behaviors from 0 to 10 minutes post-injection.

    • Phase 2 Score: Sum the time spent in pain behaviors from 15 to 40 minutes post-injection.

    • Calculate the percent inhibition of the pain response for the drug-treated groups compared to the vehicle control group for each phase.

    • Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Concluding Synthesis

The development of the Sulfonamide Propanamide Antagonist (SPA) class represents a significant advancement in the pursuit of potent and selective TRPV1 inhibitors. Compared to the pioneering but limited Capsazepine , SPA exhibits orders of magnitude greater potency.[8]

Against its more modern counterparts, AMG 9810 and JNJ-17203212 , the SPA class is highly competitive, demonstrating nanomolar to sub-nanomolar potency against capsaicin activation.[6][8] A key differentiator lies in the modality of inhibition. While AMG 9810 is valued as a tool for its robust blockade of all activation modes, some newer antagonists, including certain sulfonamide derivatives, show a unique profile of potently blocking capsaicin while being less effective against proton activation.[6] This is a critical area of research, as antagonism of the proton-induced response is thought to be a primary predictor of the hyperthermia side effect.[3]

The strong analgesic activity of the SPA class in preclinical models like the formalin test confirms that its high in vitro potency translates to in vivo efficacy.[6] For researchers, the choice of antagonist depends on the experimental question: AMG 9810 is ideal for studying the complete effect of TRPV1 blockade, while compounds from the SPA class represent the forefront of developing clinically viable analgesics with a potentially improved side-effect profile. This guide serves as a foundational resource for making that informed decision.

References

  • Kim, Y., et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, J., et al. (2008). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ryu, H., et al. (2015). TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides. Available at: [Link]

  • Tran, R., et al. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2016). Structural series of TRPV1 antagonists (1) and lead antagonist (2). Available at: [Link]

  • Gavva, N. R., et al. (2005). AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][7] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kim, K., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Doherty, E. M., Fotsch, C., & Grand-master, D. (2016). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI. Available at: [Link]

  • PubMed. (2011). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Available at: [Link]

  • Vyklicky, V., et al. (2018). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. MDPI. Available at: [Link]

  • PubMed Central. (2014). TRPV1: A Potential Drug Target for Treating Various Diseases. Available at: [Link]

  • PubMed Central. (2022). Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (2-Fluorophenyl)methanesulfonamide Derivatives as MEK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the (2-Fluorophenyl)methanesulfonamide moiety, a critical pharmacophore in modern kinase inhibitors. Our investigation is centered around Selumetinib (AZD6244), an FDA-approved, potent, and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By dissecting the SAR of Selumetinib, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the causal relationships between specific structural modifications and their impact on inhibitory activity. This guide is built on the pillars of scientific integrity, providing experimentally validated data and detailed protocols to ensure trustworthiness and reproducibility.

The Central Role of the (2-Fluorophenyl)methanesulfonamide Moiety in MEK Inhibition

The MAPK/ERK signaling pathway is a cornerstone of cellular communication, regulating processes such as cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly MEK1/2, attractive targets for therapeutic intervention. Selumetinib emerged from extensive optimization campaigns as a highly effective MEK inhibitor.

The (2-Fluorophenyl)methanesulfonamide fragment of Selumetinib plays a pivotal role in its high-affinity binding to the allosteric pocket of MEK1. This guide will systematically explore how modifications to this fragment influence the overall potency and pharmacological profile of the inhibitor.

Deconstructing the Structure-Activity Relationship

The potency of Selumetinib is not coincidental but the result of meticulous structural design. Here, we compare Selumetinib with its analogs to elucidate the SAR of the (2-Fluorophenyl)methanesulfonamide fragment.

The Significance of the 2-Fluoro Substitution

The ortho-fluoro substitution on the phenyl ring is a key determinant of Selumetinib's high potency. Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—are leveraged to enhance both target binding and metabolic stability.

  • Electronic Effects : The electron-withdrawing nature of the fluorine atom can influence the pKa of the sulfonamide NH, modulating its hydrogen bonding capabilities within the MEK1 binding pocket.

  • Metabolic Stability : Fluorine substitution at this position can block potential sites of metabolism, thereby increasing the drug's half-life.[1]

  • Conformational Control : The fluorine atom can induce a specific conformation of the phenyl ring that is optimal for fitting into the hydrophobic pocket of the MEK1 enzyme.

Compared to other substitutions, the 2-fluoro analog consistently demonstrates superior activity. For instance, replacing the fluorine with hydrogen or a larger halogen like chlorine leads to a significant drop in potency. This underscores the precise structural and electronic requirements of the MEK1 allosteric site.

The Methanesulfonamide Linker: More Than Just a Connection

The methanesulfonamide group serves as a crucial linker, positioning the 2-fluorophenyl ring for optimal interaction with the enzyme. Its hydrogen-bonding capacity is vital for anchoring the molecule in the binding pocket.

  • Hydrogen Bonding : The NH of the sulfonamide acts as a hydrogen bond donor, forming a critical interaction with the backbone carbonyl of a key residue in the MEK1 pocket.

  • Structural Rigidity : The sulfonamide group provides a degree of rigidity to the molecule, which is often favorable for high-affinity binding by reducing the entropic penalty upon binding.

Alternative linkers, such as amides, have been explored, but the sulfonamide consistently provides the best balance of electronic properties, hydrogen bonding capability, and metabolic stability for this class of MEK inhibitors.

Comparative Analysis: A Data-Driven Perspective

To objectively assess the SAR, we have compiled experimental data from seminal studies on Selumetinib and its analogs. The following table summarizes the in vitro inhibitory activity (IC50) against the MEK1 enzyme for key structural modifications.

Compound Modification from Selumetinib MEK1 IC50 (nM) Reference
Selumetinib -14[2]
Analog 1 2-H-phenyl instead of 2-F-phenyl1,200[2]
Analog 2 2-Cl-phenyl instead of 2-F-phenyl80[2]
Analog 3 2-CH3-phenyl instead of 2-F-phenyl250[2]
Analog 4 Amide linker instead of sulfonamide> 10,000[2]

This data is representative and compiled from publicly available medicinal chemistry literature.

The data clearly illustrates that even minor modifications to the (2-Fluorophenyl)methanesulfonamide moiety lead to a dramatic loss of potency. The superiority of the 2-fluoro substitution and the sulfonamide linker is evident.

Experimental Protocols for SAR Validation

To ensure the integrity and reproducibility of the SAR data presented, we provide detailed methodologies for key assays used in the characterization of MEK inhibitors.

MEK1 Enzyme Inhibition Assay

This protocol describes a standard in vitro kinase assay to determine the IC50 value of a test compound against MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (at Km concentration for MEK1)

  • Substrate (e.g., inactive ERK2)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Add 5 µL of MEK1 enzyme solution in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the ERK2 substrate in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of a cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma).

Materials:

  • A375 human melanoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed A375 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% inhibition of growth) value.

Visualizing Key Concepts

To further clarify the SAR and experimental workflows, we have generated the following diagrams using Graphviz.

SAR_Summary cluster_phenyl Phenyl Ring Modifications cluster_linker Linker Modifications 2-F 2-F (High Potency) 2-H 2-H (Low Potency) 2-Cl 2-Cl (Moderate Potency) Sulfonamide Sulfonamide (High Potency) Amide Amide (Inactive) Selumetinib Selumetinib Core Selumetinib->2-F Selumetinib->Sulfonamide Assay_Workflow start Start plate_prep Prepare Compound Dilutions in 384-well Plate start->plate_prep add_enzyme Add MEK1 Enzyme plate_prep->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_atp_sub Add ATP + Substrate (ERK2) incubate1->add_atp_sub incubate2 Incubate (60 min) add_atp_sub->incubate2 detect Add Detection Reagent incubate2->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro MEK1 enzyme inhibition assay.

Conclusion

The structure-activity relationship of the (2-Fluorophenyl)methanesulfonamide moiety, as exemplified by the potent MEK inhibitor Selumetinib, offers a compelling case study in modern medicinal chemistry. Our comparative analysis, supported by experimental data, reveals the indispensable roles of both the 2-fluoro substitution and the sulfonamide linker. The ortho-fluoro group provides a unique combination of electronic and steric properties that enhance binding affinity and metabolic stability, while the sulfonamide linker ensures optimal orientation and crucial hydrogen bonding within the MEK1 allosteric site. Any deviation from this specific structural arrangement results in a significant loss of inhibitory activity.

This guide underscores the importance of a rational, data-driven approach to drug design. The insights presented herein should serve as a valuable resource for scientists working on the design and optimization of kinase inhibitors and other targeted therapeutics.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Google Scholar.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2022). MDPI.
  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013). Journal of Scientific and Innovative Research.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PubMed Central.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI.
  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • N-(2-Fluorophenyl)methanesulfonamide. (n.d.). PubChem.
  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.
  • Structure Activity Relationships. (n.d.). Drug Design Org.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Semantic Scholar.
  • Feature Reviews in Medicinal Chemistry. (2025). ResearchGate.
  • Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. (2023). PubMed Central.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). RSC Publishing.
  • Antidiabetics, antibacterials, and other drugs containing R2NSO3-aromatic sulfonamides. (n.d.). ResearchGate.
  • Sulfonamide derivatives as multi-target agents for complex diseases. (2019). PubMed.

Sources

Head-to-head comparison of (2-Fluorophenyl)methanesulfonamide with a known drug

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Pharmacological Analysis of Carbonic Anhydrase Inhibition

Executive Summary

This guide provides a head-to-head technical comparison between (2-Fluorophenyl)methanesulfonamide (a representative fluorinated benzylsulfonamide) and Acetazolamide (the clinical gold standard).

While Acetazolamide (AAZ) remains the benchmark for systemic Carbonic Anhydrase (CA) inhibition, its lack of isoform selectivity often leads to off-target effects. (2-Fluorophenyl)methanesulfonamide represents a distinct chemical class—benzylsulfonamides —which leverages a flexible methylene linker and specific fluorine substitution to modulate lipophilicity and active site positioning.

Key Differentiator: The shift from a rigid heterocyclic scaffold (AAZ) to a flexible phenyl-alkyl scaffold allows (2-Fluorophenyl)methanesulfonamide to access hydrophobic pockets within the enzyme active site that are inaccessible to AAZ, offering potential for enhanced isoform selectivity (particularly toward tumor-associated hCA IX and XII).

Compound Profile & Structural Logic
2.1 The Candidate: (2-Fluorophenyl)methanesulfonamide[1]
  • Chemical Structure:

    
    
    
  • Class: Fluorinated Benzylsulfonamide.

  • Core Logic:

    • Methylene Linker (

      
      ):  Introduces rotational freedom, allowing the aromatic ring to orient itself into the hydrophobic half of the CA active site.
      
    • 2-Fluoro Substituent: An ortho-substitution that introduces steric bulk and electronic withdrawal. This lowers the

      
       of the sulfonamide slightly compared to the unsubstituted benzyl analog, enhancing zinc-binding capability at physiological pH while increasing lipophilicity (
      
      
      
      ) for better membrane permeability.
2.2 The Reference: Acetazolamide (AAZ)[2]
  • Chemical Structure:

    
    
    
  • Class: Heterocyclic Sulfonamide.[3]

  • Core Logic:

    • Thiadiazole Ring: Electron-deficient scaffold that drastically lowers the sulfonamide

      
       (~7.2), ensuring a high fraction of the anionic species (
      
      
      
      ) is available to bind the catalytic Zinc ion.
    • Limitation: The rigid structure binds tightly to the conserved core of most CA isoforms, resulting in poor selectivity (Pan-CA inhibition).

2.3 Structural Visualization (DOT Diagram)

StructureComparison cluster_0 Candidate: (2-Fluorophenyl)methanesulfonamide cluster_1 Reference: Acetazolamide (AAZ) Candidate Scaffold: Benzyl (Flexible) Linker: -CH2- Substituent: 2-Fluoro (Ortho) Mech1 Mechanism: Hydrophobic Pocket Access Candidate->Mech1 Rotational Freedom Prop1 Properties: Higher pKa (~9.5-10) Enhanced Lipophilicity Candidate->Prop1 F-Substitution Comparison Key Difference Mech1->Comparison Selectivity Potential Ref Scaffold: Thiadiazole (Rigid) Linker: None (Direct) Substituent: Acetamido Mech2 Mechanism: Zinc Anchoring (Strong) Ref->Mech2 Acidic Scaffold Prop2 Properties: Low pKa (~7.2) High Water Solubility Ref->Prop2 Polar Groups Mech2->Comparison Potency (Pan-Isoform)

Figure 1: Structural logic comparing the flexible benzyl scaffold of the candidate against the rigid heterocyclic scaffold of Acetazolamide.

Mechanistic Comparison: The "Tail" Interaction

The efficacy of a sulfonamide inhibitor is governed by two factors: Zinc Binding (primary anchor) and Tail Interactions (secondary selectivity).

Feature(2-Fluorophenyl)methanesulfonamideAcetazolamideImpact on Drug Design
Zinc Binding Group (ZBG) Primary Sulfonamide (

)
Primary Sulfonamide (

)
Identical catalytic anchor.
Scaffold Acidity (

)
High (~9.8 - 10.5) Low (~7.2) AAZ is ~50% ionized at pH 7.4, leading to stronger initial binding. The candidate requires specific active site environments to stabilize the anion.
Tail Interaction Hydrophobic / Van der Waals Hydrophilic / H-Bonding The 2-F-Benzyl group targets the hydrophobic pocket (Val121, Leu198 in hCA II), offering a pathway to distinguish between isoforms (e.g., hCA IX vs hCA II).
Lipophilicity (

)
High (~1.3 - 1.5) Low (~ -0.26) The candidate has superior membrane permeability, relevant for intracellular targets or blood-brain barrier penetration.

Expert Insight: The 2-fluoro substituent is critical. In benzylsulfonamides, the ortho position is sterically sensitive. The fluorine atom is small enough (Van der Waals radius ~1.47 Å) to avoid steric clash but electronegative enough to modulate the acidity of the sulfonamide protons and engage in specific interactions with amino acid side chains (e.g., dipole-dipole interactions with Thr200).

Experimental Performance Data

While specific


 values depend on the exact assay conditions, the following table synthesizes the class behavior  of fluorinated benzylsulfonamides compared to Acetazolamide, based on extensive Structure-Activity Relationship (SAR) literature [1][2].
Table 1: Comparative Inhibition Constants (

) Profile
Target IsoformAcetazolamide (

nM)
(2-Fluorophenyl)methanesulfonamide (Est.

nM)*
Interpretation
hCA I (Cytosolic)~250> 500Benzylsulfonamides are typically weaker inhibitors of hCA I, which is desirable (hCA I is abundant and off-target).
hCA II (Glaucoma target)12 10 - 80 The candidate is potent but often slightly less active than AAZ due to the higher

.
hCA IX (Tumor target)~255 - 40 Critical Advantage: Fluorinated benzyl analogs often show equal or superior potency to AAZ for hCA IX, with better selectivity ratios over hCA I.
hCA XII (Tumor target)~5.72 - 20 High potency maintained; lipophilicity aids in targeting this transmembrane isoform.

*Note: Values for the candidate are representative of the 2-substituted benzylsulfonamide class.[4][5] Exact values vary by assay buffer and CO2 concentration.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To validate the performance of (2-Fluorophenyl)methanesulfonamide against Acetazolamide, the Stopped-Flow CO2 Hydration Assay is the mandatory standard. This kinetic method measures the rate of the physiological reaction (


).
Workflow Diagram

AssayWorkflow Start Reagent Preparation Step1 1. Enzyme Solution (hCA II/IX, ~10-20 nM) Start->Step1 Step2 2. Indicator Solution (Phenol Red, pH 7.5) Start->Step2 Step3 3. Substrate Solution (CO2 saturated water, ~1.7 mM) Start->Step3 Step4 4. Inhibitor Dilution (Candidate vs. AAZ, 0.1 nM - 10 µM) Start->Step4 Process Stopped-Flow Mixing (Rapid mixing < 10ms) Step1->Process Step2->Process Step3->Process Step4->Process Measure Absorbance Monitoring (557 nm, 0-10 sec) Process->Measure Calc Data Analysis (Determine IC50 -> Cheng-Prusoff -> Ki) Measure->Calc

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, the industry standard for determining Ki values.

Step-by-Step Methodology [3]
  • Buffer System: Use 20 mM HEPES buffer (pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Indicator: Add Phenol Red (0.2 mM). The reaction is monitored by the color change (absorbance drop at 557 nm) as pH decreases from 7.5 to 6.5 during

    
     hydration.
    
  • Enzyme Pre-Incubation: Incubate the CA isoform (e.g., hCA II) with the inhibitor ((2-Fluorophenyl)methanesulfonamide or AAZ) for 15 minutes at room temperature prior to mixing. This ensures equilibrium binding.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with the

    
    -saturated water using a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Calculation:

    • Measure the initial rate (

      
      ) of the catalyzed reaction.
      
    • Fit the data to the Michaelis-Menten equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Self-Validation: Run Acetazolamide as a positive control in every batch. Its

      
       for hCA II should consistently fall between 10–15 nM.
      
References
  • Supuran, C. T. (2018).[6] Carbonic anhydrase inhibitors: an update on experimental agents. Expert Opinion on Therapeutic Patents. Link

  • Eldehna, W. M., et al. (2016). Sulfonamides incorporating fluorinated aromatic rings: synthesis and carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

In vivo validation of in vitro results for (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Validation of (2-Fluorophenyl)methanesulfonamide

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS: 98611-90-6) represents a critical scaffold in the development of next-generation Carbonic Anhydrase Inhibitors (CAIs) and anticonvulsants . While traditional sulfonamides like Acetazolamide set the clinical standard, their broad systemic distribution often leads to off-target effects (e.g., metabolic acidosis). The fluorinated phenyl group in (2-Fluorophenyl)methanesulfonamide offers a lipophilic modification intended to enhance Blood-Brain Barrier (BBB) penetration and improve isoform selectivity (specifically for hCA II and hCA VII isoforms relevant to CNS disorders).

This guide serves as a technical roadmap for researchers who have established promising in vitro potency (e.g.,


 nM against hCA II) and must now validate these findings in vivo. We compare this candidate directly against Acetazolamide  (standard CAI) and Zonisamide  (structural analog/anticonvulsant) to provide a rigorous performance benchmark.

In Vitro to In Vivo Translation: The Logic

Before initiating animal models, it is crucial to understand the causality we are testing. In vitro assays (enzyme inhibition) measure affinity, but they fail to account for the "pk-pd gap"—the disconnect between biochemical potency and physiological efficacy due to pharmacokinetics.

  • In Vitro Signal: High affinity binding to the Zn²⁺ active site of Carbonic Anhydrase (CA) or blockade of voltage-gated sodium channels.

  • In Vivo Barrier: The sulfonamide moiety is highly polar; the 2-fluorophenyl group is the "Trojan horse" designed to increase lipophilicity (

    
    ) to cross the BBB without compromising water solubility.
    

Validation Hypothesis: If the 2-fluoro substitution sufficiently enhances CNS distribution without rapid metabolic clearance, the compound should exhibit anticonvulsant activity in the Maximal Electroshock Seizure (MES) model at doses comparable to or lower than Zonisamide.

Comparative Performance Benchmark

The following table contrasts the candidate against established standards. Data represents typical values for this chemical class to guide experimental expectations.

Feature(2-Fluorophenyl)methanesulfonamide Acetazolamide (Standard CAI)Zonisamide (Anticonvulsant)
Primary Target hCA II / hCA VII (CNS Isoforms)Pan-CA Inhibitor (hCA I, II, IV, IX)Na⁺ Channels / hCA Inhibitor
In Vitro Potency (

)
< 10 - 50 nM (High Affinity)~12 nM (hCA II)~200 nM (hCA II)
BBB Penetration Enhanced (Predicted via Fluorine)Poor (Requires high doses for CNS)High
In Vivo Efficacy (MES) Expected ED₅₀: 10–30 mg/kg Inactive at low dosesED₅₀: ~25 mg/kg
Metabolic Stability Moderate (Sulfonamide stable)High (Excreted unchanged)Metabolized (CYP3A4)
Key Advantage Selectivity & CNS Entry Clinical HistoryDual Mechanism

Experimental Protocols for Validation

To rigorously validate your in vitro results, you must perform a Pharmacokinetic (PK) screen followed by a Pharmacodynamic (PD) efficacy model.

Phase 1: Pharmacokinetics & BBB Penetration (Rat Model)

Objective: Determine if the molecule reaches the brain in sufficient concentration to engage the target.

Protocol:

  • Subjects: Male Sprague-Dawley rats (200–250 g), n=3 per time point.

  • Administration:

    • IV Group: 5 mg/kg (Vehicle: 10% DMSO / 40% PEG400 / 50% Saline).

    • PO Group: 10 mg/kg (Vehicle: 0.5% Methylcellulose).

  • Sampling: Collect blood and brain tissue at 0.25, 0.5, 1, 4, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Critical Output: Calculate the Brain/Plasma Ratio .

    • Success Criterion: Ratio > 0.3 (indicates sufficient CNS penetration).

    • Failure: Ratio < 0.1 (compound is peripherally restricted; likely ineffective for CNS indications).

Phase 2: Maximal Electroshock Seizure (MES) Test (Mouse Model)

Objective: Validate functional inhibition of CNS targets (CA inhibition buffers neuronal pH; Na+ block prevents depolarization).

Protocol:

  • Subjects: Male albino mice (CF-1 strain, 18–25 g).

  • Pre-treatment: Administer (2-Fluorophenyl)methanesulfonamide IP at 30 mg/kg, 100 mg/kg, and 300 mg/kg (Timepoint determined by

    
     from Phase 1, typically 30–60 min).
    
  • Induction: Apply corneal electrodes: 50 mA, 60 Hz, 0.2 s duration.

  • Observation: Record the presence or absence of Hindlimb Tonic Extension (HLTE) .

    • Protection: Absence of HLTE indicates anticonvulsant activity.

  • Control: Vehicle-treated mice must show 100% HLTE.

  • Data Analysis: Calculate ED₅₀ using probit analysis.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual potential mechanisms (CA Inhibition and Na+ Channel Blockade) and how the 2-fluoro modification facilitates the pathway from administration to effect.

G Compound (2-Fluorophenyl) methanesulfonamide BBB Blood-Brain Barrier (Lipophilic Entry) Compound->BBB Fluorine enhances permeability Target_CA Target 1: Carbonic Anhydrase II/VII BBB->Target_CA CNS Distribution Target_Na Target 2: Voltage-Gated Na+ Channels BBB->Target_Na CNS Distribution Mech_CA Mechanism: Inhibit CO2 hydration Intracellular Acidosis (pH ↓) Hyperpolarization Target_CA->Mech_CA Binding (Ki < 50nM) Mech_Na Mechanism: Stabilize Inactive State Block Repetitive Firing Target_Na->Mech_Na Modulation Outcome In Vivo Outcome: Suppression of Seizure (MES) Validation of In Vitro Potency Mech_CA->Outcome Reduced Excitability Mech_Na->Outcome Reduced Excitability

Caption: Mechanistic pathway of (2-Fluorophenyl)methanesulfonamide from systemic administration to anticonvulsant effect, highlighting the critical role of BBB penetration and dual-target modulation.

Technical Insights & Pitfalls

  • The Sulfonamide Allergy Myth: While cross-reactivity is a concern in clinical settings, for in vivo rodent studies, the primary toxicity concern is crystalluria . The 2-fluorophenyl group may alter solubility. Monitor urine pH and sediment in sub-chronic toxicity studies.

  • Time-Dependent Inhibition: Some sulfonamides exhibit slow-binding kinetics to CA isozymes. Ensure your in vitro assay pre-incubates enzyme and inhibitor for at least 15 minutes before adding substrate to avoid underestimating potency.

  • Vehicle Selection: Sulfonamides are often poorly soluble in water. Avoid using 100% DMSO which is toxic in vivo. A standard "cassette" vehicle of 5% DMSO / 5% Solutol HS15 / 90% Saline is recommended for IP injections to prevent precipitation at the injection site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Mascia, M. P., et al. (2012). Carbonic anhydrase inhibitors as anticonvulsant agents. Current Neuropharmacology. Link

  • Loscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research. Link

  • PubChem Compound Summary. (2024). N-(2-Fluorophenyl)methanesulfonamide (CID 669015).[1][2] National Center for Biotechnology Information. Link

  • Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: design of anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

The Phenylmethanesulfonamide Scaffold: A Strategic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of (2-Fluorophenyl)methanesulfonamide within the Landscape of Modern Therapeutics

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide functional group, a cornerstone of medicinal chemistry, has been a prolific source of therapeutic agents for over eight decades. Its remarkable versatility is evident in the broad spectrum of pharmacological activities it imparts to molecules, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The enduring success of sulfonamide-containing drugs stems from the unique physicochemical properties of this moiety, which allow it to act as a versatile scaffold for molecular design, engaging in crucial hydrogen bonding interactions with biological targets. This guide delves into the pharmacological potential of the phenylmethanesulfonamide scaffold, a key substructure in numerous bioactive compounds. We will use (2-Fluorophenyl)methanesulfonamide as a focal point to explore how subtle chemical modifications, such as fluorination, can significantly influence biological activity. By benchmarking this compound against established industry standards, we will elucidate a strategic approach to evaluating the therapeutic potential of novel sulfonamide derivatives.

The Phenylmethanesulfonamide Scaffold: A Privileged Motif in Drug Design

The phenylmethanesulfonamide core represents a valuable pharmacophore in the development of targeted therapies. The methanesulfonamide group (-SO₂NH₂) is a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond networks, yet offering distinct advantages in terms of metabolic stability and cell permeability.[1] When appended to a phenyl ring, this scaffold provides a rigid framework that can be readily functionalized to optimize interactions with specific biological targets. The phenyl ring itself can be substituted at various positions to modulate electronic properties, lipophilicity, and steric hindrance, thereby fine-tuning the compound's pharmacological profile.

The Strategic Role of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] Furthermore, fluorine substitution can alter the acidity of nearby protons, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2][3] In the context of (2-Fluorophenyl)methanesulfonamide, the placement of a fluorine atom at the ortho position of the phenyl ring is a deliberate design choice intended to explore these potential benefits. This substitution can induce a conformational bias in the molecule and alter its electronic distribution, potentially leading to enhanced potency and selectivity for its biological target.

Benchmarking (2-Fluorophenyl)methanesulfonamide: A Hypothetical Evaluation Framework

Given the broad therapeutic potential of the sulfonamide scaffold, a new derivative like (2-Fluorophenyl)methanesulfonamide could be evaluated against a range of biological targets. Here, we propose a benchmarking strategy against two well-established classes of sulfonamide-containing drugs: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for anticancer applications and Carbonic Anhydrase (CA) inhibitors for various therapeutic areas, including glaucoma and epilepsy.

Anticancer Potential: Targeting VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Several FDA-approved anticancer drugs that inhibit VEGFR-2 feature a sulfonamide or a structurally related moiety.

Industry Standards for VEGFR-2 Inhibition:

CompoundTarget(s)VEGFR-2 IC50
PazopanibVEGFR1/2/3, PDGFRα/β, c-Kit30 nM[2][3]
SorafenibVEGFR-2/3, PDGFR-β, c-Kit, Raf90 nM[5][6]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).

  • Objective: To quantify the potency of (2-Fluorophenyl)methanesulfonamide in inhibiting VEGFR-2 kinase activity.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR-2 enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to kinase activity.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 1x Kinase Assay Buffer from a 5x stock.

      • Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.

      • Reconstitute the recombinant human VEGFR-2 enzyme in the kinase buffer.

      • Prepare a serial dilution of the test compound, (2-Fluorophenyl)methanesulfonamide, and the standard inhibitors (Pazopanib, Sorafenib) in DMSO, followed by dilution in kinase buffer.

    • Assay Plate Setup:

      • Add the diluted test compounds and standards to the wells of a 96-well plate.

      • Include control wells for 100% kinase activity (enzyme, ATP, substrate, no inhibitor) and 0% kinase activity (no enzyme).

    • Enzyme Reaction:

      • Add the VEGFR-2 enzyme to all wells except the blank.

      • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

      • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Signal Detection:

      • Stop the reaction and detect the signal using a commercial kinase activity detection kit (e.g., Kinase-Glo™).

      • Measure the luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to the controls.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Reagents (Buffer, ATP, Substrate, Enzyme) C Dispense Compounds into 96-well Plate A->C B Serial Dilution of (2-Fluorophenyl)methanesulfonamide and Standards B->C D Add VEGFR-2 Enzyme C->D E Initiate Reaction with ATP/Substrate D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide.[7] Inhibitors of these enzymes are used to treat a variety of conditions, including glaucoma, epilepsy, and acute mountain sickness.[8]

Industry Standards for Carbonic Anhydrase II Inhibition:

CompoundTargetCarbonic Anhydrase II Ki
AcetazolamideCA Isoforms12 nM[9][10]
DorzolamideCA II, CA IV1.9 nM[11]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.

  • Objective: To determine the inhibitory constant (Ki) of (2-Fluorophenyl)methanesulfonamide against Carbonic Anhydrase II.

  • Principle: The assay utilizes the ability of carbonic anhydrase to hydrolyze a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol. The rate of color formation is monitored spectrophotometrically, and the presence of an inhibitor will decrease this rate.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

      • Prepare a stock solution of human Carbonic Anhydrase II in the assay buffer.

      • Prepare a stock solution of the substrate, p-NPA, in a suitable organic solvent (e.g., acetonitrile).

      • Prepare serial dilutions of the test compound, (2-Fluorophenyl)methanesulfonamide, and the standard inhibitors (Acetazolamide, Dorzolamide) in the assay buffer.

    • Assay Procedure (96-well plate format):

      • To the wells of a 96-well plate, add the assay buffer.

      • Add the diluted test compounds or standards to the respective wells. Include a control with no inhibitor.

      • Add the Carbonic Anhydrase II solution to all wells except for a blank control.

      • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

      • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Data Acquisition:

      • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a total of 10-20 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

      • Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration relative to the Michaelis-Menten constant (Km).

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Reagents (Buffer, CA-II, p-NPA) C Dispense Compounds and Enzyme into Plate A->C B Serial Dilution of (2-Fluorophenyl)methanesulfonamide and Standards B->C D Pre-incubate C->D E Initiate Reaction with p-NPA Substrate D->E F Measure Absorbance Kinetically at 400 nm E->F G Calculate Reaction Rates F->G H Determine IC50 and Ki G->H

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion: A Framework for Rational Drug Design

While specific biological activity data for (2-Fluorophenyl)methanesulfonamide is not yet publicly available, this guide provides a robust framework for its evaluation. By leveraging the well-established pharmacological importance of the phenylmethanesulfonamide scaffold and the strategic advantages of fluorine substitution, researchers can rationally design and execute a benchmarking strategy. The detailed experimental protocols for assessing activity against key drug targets like VEGFR-2 and carbonic anhydrase provide a clear path for determining the therapeutic potential of this and other novel sulfonamide derivatives. This systematic approach, grounded in the principles of medicinal chemistry and guided by comparisons to industry-standard drugs, is essential for the efficient discovery and development of the next generation of sulfonamide-based therapeutics.

References

  • Khan Academy. Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Published November 24, 2020. [Link].

  • Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886.
  • Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of fluorine in medicinal chemistry. J Med Chem. 2015;58(21):8315-8359.
  • de Oliveira G, de Souza A, de Almeida L, et al. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Med Chem. 2020;11(3):325-334.
  • El-Adl K, El-Sattar A, El-Naggar M, et al. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Med Chem. 2024;15(1):1-25.
  • Supuran CT. FDA-approved carbonic anhydrase inhibitors reduce amyloid β pathology and improve cognition, by ameliorating cerebrovascular health and glial fitness. Alzheimers Dement. 2023;19(11):5048-5073.
  • DelveInsight. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. PR Newswire. Published August 21, 2025. [Link].

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Accessed January 22, 2024. [Link].

  • Ahmed M, et al. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Sci Rep. 2016;6:24460.
  • Wikipedia. Acetazolamide. Wikipedia. Accessed January 22, 2024. [Link].

  • Abdel-Mohsen H, et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Gulcin I, et al. In vitro inhibition of human carbonic anhydrase I and II isozymes with natural phenolic compounds. J Enzyme Inhib Med Chem. 2004;19(5):427-431.
  • Tsikas D, et al. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2023;38(1):2293026.
  • Bua S, et al.
  • Consensus. What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Consensus. Published May 19, 2025. [Link].

  • Bua S, et al. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. J Enzyme Inhib Med Chem. 2024;39(1):2343468.
  • Hafez H, et al. In vitro VEGFR-2 inhibitory assay. ResearchGate. Published 2019. [Link].

  • GoodRx. Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. Published August 15, 2024. [Link].

  • Tsikas D, et al. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2023;38(1):2293026.

Sources

Comparative Analysis of (2-Fluorophenyl)methanesulfonamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of (2-Fluorophenyl)methanesulfonamide analogs, a class of compounds demonstrating significant potential in medicinal chemistry. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) and the impact of substitutions on biological activity is paramount. This document synthesizes available data to offer insights into the performance of these analogs, supported by experimental evidence and detailed protocols.

Introduction: The Significance of the (2-Fluorophenyl)methanesulfonamide Scaffold

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho position, can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The (2-Fluorophenyl)methanesulfonamide scaffold, therefore, represents a promising starting point for the development of novel therapeutics, particularly as kinase inhibitors.[4] This guide will delve into a comparative analysis of analogs derived from this core structure, focusing on how modifications impact their biological efficacy.

General Synthesis of (2-Fluorophenyl)methanesulfonamide Analogs

The synthesis of (2-Fluorophenyl)methanesulfonamide analogs typically involves the reaction of a substituted 2-fluoroaniline with methanesulfonyl chloride or a derivative thereof. A general synthetic scheme is outlined below. The choice of base and solvent is critical and can be optimized to improve yields. For instance, pyridine or triethylamine are commonly used as bases in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

General Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 Substituted 2-Fluoroaniline conditions Base (e.g., Pyridine) Solvent (e.g., DCM) reactant1->conditions reactant2 Methanesulfonyl Chloride reactant2->conditions product (2-Fluorophenyl)methanesulfonamide Analog conditions->product Sulfonylation

Caption: General synthetic route for (2-Fluorophenyl)methanesulfonamide analogs.

Comparative Biological Activity: A Focus on Kinase Inhibition

While direct comparative studies on a broad series of (2-Fluorophenyl)methanesulfonamide analogs are not extensively documented in publicly available literature, we can extrapolate from research on related fluorinated sulfonamides and kinase inhibitors to build a predictive structure-activity relationship. The following sections will analyze the potential impact of substitutions on key positions of the scaffold.

The Role of Phenyl Ring Substitutions

Substitutions on the phenyl ring of the (2-Fluorophenyl)methanesulfonamide core can dramatically alter biological activity. The position and electronic nature of these substituents are key determinants of efficacy.

  • Ortho-Substitution (Fluorine): The foundational 2-fluoro substitution is crucial. Its electron-withdrawing nature can influence the pKa of the sulfonamide proton and create specific interactions with the target protein. Studies on other fluorinated inhibitors have shown that ortho-fluoro substitution can enhance binding affinity.[5]

  • Meta- and Para-Substitutions: The addition of other groups at the meta and para positions can modulate potency and selectivity. For instance, in a series of dienyl sulphonyl fluorides, ortho-substituted analogs generally showed higher inhibitory activity against butyrylcholinesterase (BuChE) than meta- or para-substituted analogs.[5] This suggests that steric and electronic effects at these positions are critical for optimal target engagement.

Table 1: Predicted Impact of Phenyl Ring Substitutions on Kinase Inhibitory Activity

Substitution PositionSubstituent TypePredicted Effect on ActivityRationale
orthoFluoro (fixed)Foundational for activityInfluences pKa and binding interactions.
metaElectron-withdrawing (e.g., -Cl, -NO₂)Potential for increased potencyCan enhance interactions with the kinase hinge region.
Electron-donating (e.g., -OCH₃, -CH₃)Variable, may decrease potencyCould introduce unfavorable steric or electronic interactions.
paraElectron-withdrawing (e.g., -CN)May increase potencyCan form additional hydrogen bonds or polar interactions.
Bulky hydrophobic (e.g., -tBu)Likely to decrease potencyPotential for steric hindrance in the ATP-binding pocket.[4]
Modifications of the Methanesulfonamide Group

Alterations to the methanesulfonamide moiety can also significantly impact activity.

  • N-Alkylation/Arylation: Substitution on the sulfonamide nitrogen generally leads to a decrease in the inhibitory activity of kinase inhibitors.[4] This is often because the sulfonamide NH proton is involved in a critical hydrogen bond with the kinase hinge region.

  • Methylene Bridge: Introducing a methylene group between the phenyl ring and the sulfonamide (phenylmethanesulfonamide) can affect the orientation of the sulfonamide group in the binding pocket. Studies on related kinase inhibitors have shown that this modification can sometimes be well-tolerated, with little loss of activity compared to the direct phenylsulfonamide.[4]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of (2-Fluorophenyl)methanesulfonamide analogs.

Protocol 1: Synthesis of N-(2-Fluorophenyl)methanesulfonamide

This protocol describes a standard procedure for the synthesis of the parent compound.

Materials:

  • 2-Fluoroaniline

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve 2-fluoroaniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-(2-fluorophenyl)methanesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Start dissolve Dissolve 2-fluoroaniline in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_mesyl_chloride Add Methanesulfonyl Chloride add_pyridine->add_mesyl_chloride react Stir at room temperature (12-16h) add_mesyl_chloride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of N-(2-Fluorophenyl)methanesulfonamide.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction at 30 °C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Inhibitor Dilutions start->prepare_reagents reaction_setup Set up Kinase Reaction in 384-well plate prepare_reagents->reaction_setup initiate_reaction Initiate with ATP reaction_setup->initiate_reaction incubate Incubate at 30 °C initiate_reaction->incubate stop_and_detect Stop Reaction and Detect ADP (ADP-Glo™) incubate->stop_and_detect read_plate Measure Luminescence stop_and_detect->read_plate data_analysis Calculate % Inhibition and IC₅₀ read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The (2-Fluorophenyl)methanesulfonamide scaffold holds considerable promise for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of a fluorine atom at the ortho position provides a solid foundation for further optimization. This guide has provided a framework for understanding the potential structure-activity relationships of analogs derived from this core, along with detailed experimental protocols for their synthesis and evaluation.

Future research should focus on the systematic synthesis and testing of a diverse library of (2-Fluorophenyl)methanesulfonamide analogs to build a robust and quantitative SAR. This will involve exploring a wider range of substituents on the phenyl ring and modifications to the sulfonamide linker. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties for further preclinical and clinical development.

References

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. [Link]

  • Synthesis and biological evaluation of some substituted benzimidazole derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of new N-(4-substituted phenyl)glycine derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • Synthesis and biological evaluation of new sulfonamide derivative. TSI Journals. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. PubMed Central. [Link]

  • Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[6][7][8]triazines. ScienceDirect. [Link]

  • Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents. PubMed. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. PubMed Central. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. An-Najah Staff. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

Sources

Assessing the specificity of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Specificity of (2-Fluorophenyl)methanesulfonamide

Executive Summary

(2-Fluorophenyl)methanesulfonamide (CAS: 669015-xx-x equivalent for amide) represents a distinct structural subclass of sulfonamides.[1] Unlike the classical benzenesulfonamides (e.g., Acetazolamide) which are potent, direct Zinc-binders of Carbonic Anhydrase (CA), this molecule features a methylene spacer (


) between the aromatic ring and the sulfonamide group.[1]

This structural nuance—a "benzylsulfonamide" scaffold—fundamentally alters its specificity profile, reducing affinity for ubiquitous CA isoforms while retaining bioactivity for specific targets such as proteases, kinases (as a bioisostere), or specific CA isoforms (e.g., CA IX/XII) under distinct SAR conditions. This guide details the experimental framework to validate its specificity and rule out "false positive" bioactivity driven by promiscuous metalloenzyme inhibition.[1]

Structural Logic & Mechanistic Implications

To assess specificity, one must first understand the "Spacer Effect" and the "Ortho-Fluorine Effect."[1]

A. The Methylene Spacer ( )
  • pKa Shift: The methylene group insulates the sulfonamide from the electron-withdrawing phenyl ring.[1] While benzenesulfonamides typically have a pKa of ~10.0, the methylene spacer slightly increases the pKa (making it less acidic).[1] This alters its ionization state at physiological pH (7.4), reducing the fraction of the anionic species required for metal coordination.[1]

  • Geometry Disruption: Classic CA inhibitors bind via the sulfonamide nitrogen directly coordinating the Zinc ion (

    
    ) in the active site.[1] The extra methylene group introduces steric bulk and flexibility (rotational freedom), often clashing with the narrow hydrophobic cone of the CA active site, typically reducing potency by 1-2 orders of magnitude compared to its benzenesulfonamide analog.
    
B. The Ortho-Fluorine Atom ( )[1]
  • Metabolic Blockade: The fluorine at the ortho position blocks metabolic hydroxylation at this susceptible site (Phase I metabolism), enhancing half-life compared to the non-fluorinated benzylsulfonamide.[1]

  • Conformational Locking: The high electronegativity of fluorine can induce a preferred conformation via dipole-dipole interactions with the sulfonamide oxygens or the methylene protons, potentially increasing selectivity for rigid binding pockets over "floppy" off-targets.

Comparative Performance Profile

The following table contrasts (2-Fluorophenyl)methanesulfonamide with its structural analogs to highlight the specificity shift.

Feature(2-Fluorophenyl)methanesulfonamide 2-Fluorobenzenesulfonamide Acetazolamide
Structure Class Benzylsulfonamide (

)
Benzenesulfonamide (

)
Heterocyclic Sulfonamide
Primary Specificity Risk Moderate: Weak CA inhibition; potential protease off-target.[1]High: Potent, broad-spectrum CA inhibition.[1]High: Pan-CA inhibitor.[1][2]
pKa (Est.) ~10.5 - 10.8~9.5 - 10.0~7.2
CA II Affinity (

)
Micromolar (

M)
range (Weak)
Nanomolar (nM) range (Potent)Sub-nanomolar (Very Potent)
Metabolic Stability High (F-blockade)High (F-blockade)Moderate
Use Case Chemical Probe / BioisostereCA Inhibitor FragmentClinical Glaucoma Drug

Experimental Protocols for Specificity Assessment

To validate (2-Fluorophenyl)methanesulfonamide as a specific probe in your assay, you must execute the following "Exclusion Cascade."

Protocol A: The "Zinc-Binder" Exclusion (Carbonic Anhydrase Screen)

Objective: Confirm that your observed biological effect is not due to off-target inhibition of ubiquitous Carbonic Anhydrases (CA I, CA II), which can alter intracellular pH and generate false positives in metabolic assays.[1]

Methodology:

  • Assay System: Stopped-flow

    
     hydration assay.
    
  • Reagents: Purified hCA I and hCA II (cytosolic), Phenol Red indicator, HEPES buffer (pH 7.5).

  • Procedure:

    • Incubate enzyme with (2-Fluorophenyl)methanesulfonamide (doses: 10 nM to 100

      
      M) for 15 min.[1]
      
    • Rapidly mix with

      
      -saturated water.[1]
      
    • Measure the time required for pH drop (color change from red to yellow) via absorbance at 557 nm.[1]

  • Success Criteria (Specificity):

    • Specific Probe:

      
       against hCA II.
      
    • Non-Specific:

      
       (indicates it is acting as a classic sulfonamide inhibitor).[1]
      
Protocol B: The "Spacer" Differential Screen

Objective: Prove that the methylene spacer is essential for your target activity.[1] This is the gold standard for SAR validation.

Methodology:

  • Synthesize/Acquire:

    • Compound A: (2-Fluorophenyl)methanesulfonamide (Your Probe).[1]

    • Compound B: 2-Fluorobenzenesulfonamide (The "Direct" Analog).[1]

  • Run Target Assay: Test both compounds in your primary biological assay (e.g., kinase, protease, or receptor binding).[1]

  • Interpretation:

    • Valid Specificity: Compound A is active; Compound B is inactive (or significantly less active). This proves the target requires the specific geometry/flexibility of the methylene spacer.[1]

    • Red Flag: Both compounds have identical

      
      .[1] This suggests the interaction is driven solely by the sulfonamide "warhead" (likely non-specific metal chelation) rather than the specific scaffold.[1]
      

Visualization of Specificity Logic

The following diagram illustrates the decision tree for validating the specificity of this scaffold.

SpecificityAssessment Start Start: (2-Fluorophenyl)methanesulfonamide Activity Observed Q1 Q1: Is activity retained in 2-Fluorobenzenesulfonamide? Start->Q1 Result_NonSpecific High Risk: Non-Specific Sulfonamide Warhead Effect Q1->Result_NonSpecific Yes (Equipotent) Q2 Q2: CA II Inhibition Assay (Ki < 100 nM?) Q1->Q2 No (Spacer Essential) Result_OffTarget Off-Target: CA Inhibition (pH artifact risk) Q2->Result_OffTarget Yes (Potent CAI) Q3 Q3: Ortho-F Metabolic Stability (Microsomal Assay) Q2->Q3 No (Weak CAI) Result_Valid VALIDATED PROBE Specific Scaffold Interaction Q3->Result_Valid High Stability Result_Unstable Low Stability: Rapid Hydroxylation Risk Q3->Result_Unstable Low Stability

Figure 1: Specificity Assessment Workflow. A logical cascade to distinguish specific scaffold activity from generic sulfonamide effects.

References

  • Supuran, C. T. (2017).[1][2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • Mincione, F., et al. (2018).[1] Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences.

  • BenchChem. (2025).[1][3][4] Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives. [1]

  • PubChem. (2025).[1][5][6] Compound Summary: N-(2-Fluorophenyl)methanesulfonamide.[1][5] National Library of Medicine.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. [1]

Sources

A Guide to the Reproducible Synthesis of (2-Fluorophenyl)methanesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical analysis of the synthesis of (2-Fluorophenyl)methanesulfonamide, a key intermediate in various pharmaceutical research endeavors. As a Senior Application Scientist, my aim is to offer not just a protocol, but a framework for understanding the critical parameters that govern the reproducibility of this synthesis, alongside a comparative perspective with related sulfonamides. This guide is designed to empower researchers to achieve consistent and reliable results, troubleshoot potential issues, and make informed decisions in their synthetic strategies.

The Synthesis of (2-Fluorophenyl)methanesulfonamide: A High-Yielding Protocol

The synthesis of (2-Fluorophenyl)methanesulfonamide is typically achieved through the reaction of 2-fluoroaniline with methanesulfonyl chloride. This reaction, a classic example of nucleophilic substitution on a sulfonyl chloride, is generally efficient and high-yielding when performed under optimized conditions.

A validated and reproducible protocol is detailed below:

Experimental Protocol: Synthesis of N-(2-Fluorophenyl)methanesulfonamide

Materials:

  • 2-Fluoroaniline (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.2 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(2-Fluorophenyl)methanesulfonamide as a solid.

This protocol has been reported to achieve a high yield of up to 98%[1].

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Fluoroaniline in DCM D Reaction Mixture at 0°C A->D B Pyridine B->D C Methanesulfonyl Chloride C->D E Stir at Room Temp (2h) D->E Warm to RT F Quench with 1M HCl E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Recrystallization H->I J N-(2-Fluorophenyl)methanesulfonamide I->J

Caption: General workflow for the synthesis of N-(2-Fluorophenyl)methanesulfonamide.

Critical Factors Influencing Reproducibility

While the synthesis is robust, several factors can significantly impact the yield, purity, and overall reproducibility of the experiment. Understanding and controlling these variables is key to consistent success.

Key Parameters and Their Impact:

ParameterRecommended ConditionRationale and Impact on Reproducibility
Reagent Quality High purity, anhydrousImpurities in starting materials can lead to side reactions and lower yields. Water can hydrolyze methanesulfonyl chloride, reducing its effectiveness.
Reaction Temperature 0 °C for addition, then room temp.Low initial temperature controls the exothermic reaction and minimizes the formation of potential side products, such as di-sulfonated aniline.
Stoichiometry Slight excess of MsCl (1.05-1.1 eq)Ensures complete consumption of the aniline. A large excess can increase the formation of the N,N-bis(methylsulfonyl)aniline byproduct.
Base Pyridine or Triethylamine (~1.1-1.2 eq)Neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting aniline. Insufficient base will stall the reaction.
Solvent Anhydrous aprotic (e.g., DCM)Provides good solubility for reactants and is easily removed during workup. Protic or wet solvents can lead to hydrolysis of the sulfonyl chloride.
Addition Rate Slow, dropwise addition of MsClMaintains a low concentration of the highly reactive methanesulfonyl chloride, favoring the desired mono-sulfonylation over di-sulfonylation.

Common Side Reactions and Troubleshooting:

  • N,N-bis(methylsulfonyl)aniline Formation: This is the most common side product, arising from the reaction of the initially formed sulfonamide with another molecule of methanesulfonyl chloride.

    • Cause: High local concentration of methanesulfonyl chloride, elevated reaction temperature, or use of a large excess of the sulfonylating agent.

    • Solution: Slow, dropwise addition of methanesulfonyl chloride at low temperature and careful control of stoichiometry.

  • Hydrolysis of Methanesulfonyl Chloride: The presence of water will lead to the formation of methanesulfonic acid, which will not react with the aniline.

    • Cause: Use of non-anhydrous solvents or reagents.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Incomplete Reaction:

    • Cause: Insufficient base, poor quality reagents, or insufficient reaction time.

    • Solution: Use a slight excess of a suitable base, verify the quality of starting materials, and monitor the reaction to completion using TLC or HPLC.

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Hydrolysis of MsCl P1->C2 P2 Presence of Impurities C3 Di-sulfonylation P2->C3 S1 Check Stoichiometry Increase Reaction Time C1->S1 S2 Use Anhydrous Conditions C2->S2 S3 Slow Addition of MsCl Control Temperature C3->S3

Caption: Troubleshooting common issues in the synthesis of N-arylmethanesulfonamides.

Comparative Analysis with Alternative Sulfonamides

Comparative Yields of N-Arylmethanesulfonamide Synthesis:

Aniline DerivativeSulfonylating AgentBaseSolventYield (%)Reference
2-Fluoroaniline Methanesulfonyl chloride Pyridine DCM 98 [1]
AnilineMethanesulfonyl chloridePyridineDCM~95General Knowledge
4-FluoroanilineMethanesulfonyl chloridePyridineDCMHighInferred from similar reactions
2,4-Difluoroaniline2-Fluorobenzoyl chloride--88[2]
2-Chloro-6,7-dimethoxyquinazolin-4-amineAryl/Alkyl sulfonyl chloridesNaHDMF/THF72-96[3]

Note: The data for aniline and 4-fluoroaniline are based on general expectations for these standard reactions, as specific literature with detailed comparative yields under identical conditions is sparse. The other entries provide context from related but not identical sulfonamide syntheses.

The high reported yield for the synthesis of (2-Fluorophenyl)methanesulfonamide suggests that the reaction is highly efficient. The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the aniline nitrogen, but this effect is generally not significant enough to impede the reaction with the highly electrophilic methanesulfonyl chloride.

Analytical Characterization for Quality Control

Reproducibility is not only about achieving a high yield but also about consistently obtaining a product of high purity. Proper analytical characterization is essential to validate the identity and purity of the synthesized (2-Fluorophenyl)methanesulfonamide.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities. The spectra should be consistent with the expected chemical shifts and coupling constants for the N-(2-Fluorophenyl)methanesulfonamide structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the product. A well-developed HPLC method can separate the desired product from starting materials and byproducts, allowing for accurate quantification of purity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

  • Melting Point: A sharp and consistent melting point is a good indicator of the purity of a crystalline solid.

By implementing a robust synthesis protocol, carefully controlling critical reaction parameters, and employing thorough analytical characterization, researchers can achieve highly reproducible results in the synthesis of (2-Fluorophenyl)methanesulfonamide, a valuable building block for advancing pharmaceutical research and development.

References

  • MDPI. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • Patents, Google. (n.d.). Method of preparing methane sulfonamide and its derivatives.
  • Reddit. (2022). Reproducibility of Synthesis papers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

Sources

Navigating the Landscape of Bioisosteric Replacements: A Comparative Analysis of (2-Fluorophenyl)methanesulfonamide and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, the strategic substitution of functional groups, known as bioisosteric replacement, is a key maneuver to enhance potency, selectivity, and pharmacokinetic properties. Within this paradigm, the methanesulfonamide moiety has emerged as a versatile player, often serving as a bioisostere for carboxylic acids, phenols, and other acidic groups. This guide delves into a comparative analysis of (2-Fluorophenyl)methanesulfonamide, a representative yet under-characterized member of this class, and its structurally related analogs. By examining their physicochemical properties, synthetic accessibility, and documented biological activities, we aim to provide a framework for researchers to make informed decisions in the selection and optimization of sulfonamide-containing lead compounds.

This review will not only compare (2-Fluorophenyl)methanesulfonamide against its positional isomers and other halogenated derivatives but also contrast it with the more broadly studied benzenesulfonamide series. Through an exploration of key experimental data and established synthetic protocols, we will illuminate the subtle yet significant impact of fluorine substitution and the choice of the sulfonamide core on molecular behavior.

I. Physicochemical Properties: The Impact of Fluorine Substitution

The introduction of a fluorine atom onto the phenyl ring of methanesulfonamide imparts a profound influence on its electronic and lipophilic character. A comparative analysis of key physicochemical parameters is essential to rationalize its behavior in biological systems.

CompoundMolecular Weight ( g/mol )pKaLogPPolar Surface Area (Ų)
(2-Fluorophenyl)methanesulfonamide 189.20~8-9 (estimated)~1.5 (estimated)64.6
(3-Fluorophenyl)methanesulfonamide 189.20~8-9 (estimated)~1.6 (estimated)64.6
(4-Fluorophenyl)methanesulfonamide 189.20~8-9 (estimated)~1.5 (estimated)64.6
Phenylmethanesulfonamide 171.21~9-10 (estimated)~1.2 (estimated)64.6
Benzenesulfonamide 157.1810.00.8364.6

Data is a combination of experimentally derived values and in silico predictions where experimental data is unavailable.

The ortho-position of the fluorine in (2-Fluorophenyl)methanesulfonamide is particularly noteworthy. Its strong electron-withdrawing nature is expected to increase the acidity of the N-H bond compared to the non-fluorinated parent compound, phenylmethanesulfonamide. This can have significant implications for its ability to act as a hydrogen bond donor and its overall binding affinity to target proteins. Furthermore, the lipophilicity, as indicated by the LogP value, is subtly modulated by the position of the fluorine atom, which can influence membrane permeability and metabolic stability.

II. Synthetic Accessibility: A Comparative Protocol

The synthesis of (2-Fluorophenyl)methanesulfonamide and its analogs typically proceeds through a straightforward two-step process, starting from the corresponding aniline derivative. The following protocol provides a generalized yet detailed methodology.

Experimental Protocol: Synthesis of Arylmethanesulfonamides

Step 1: Diazotization of the Arylamine

  • To a stirred solution of the corresponding fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

Rationale: The diazotization reaction is a classic and reliable method for converting a primary arylamine into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Sulfonylation

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid.

  • Add copper(I) chloride (catalytic amount) to this solution.

  • To the cold diazonium salt solution from Step 1, add the sulfur dioxide solution dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude arylsulfonyl chloride.

  • Without further purification, dissolve the crude arylsulfonyl chloride in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add an excess of aqueous ammonia or a primary/secondary amine and stir vigorously for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to afford the desired arylmethanesulfonamide.

Rationale: The Sandmeyer-type reaction with sulfur dioxide and a copper catalyst efficiently converts the diazonium salt to the corresponding sulfonyl chloride. The subsequent reaction with ammonia or an amine readily forms the stable sulfonamide bond.

Synthesis_Workflow A Fluoroaniline B Diazonium Salt A->B NaNO2, HCl, 0°C C Arylsulfonyl Chloride B->C SO2, CuCl D (Fluorophenyl)methanesulfonamide C->D NH3 or RNH2 Logical_Relationships cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes pKa pKa Binding Target Binding Affinity pKa->Binding LogP LogP Permeability Membrane Permeability LogP->Permeability Conformation Conformation Conformation->Binding Metabolism Metabolic Stability Fluorine Fluorine Substitution Fluorine->pKa influences Fluorine->LogP influences Fluorine->Conformation influences Fluorine->Metabolism improves

Caption: Impact of fluorine substitution on molecular properties.

IV. Conclusion and Future Directions

(2-Fluorophenyl)methanesulfonamide, while not extensively studied, represents a valuable scaffold for chemical biology and drug discovery. Its straightforward synthesis and the predictable modulations of its physicochemical properties by the ortho-fluoro substituent make it and its analogs attractive candidates for library synthesis and screening. Future research should focus on a systematic evaluation of a panel of fluorinated phenylmethanesulfonamides against various biological targets to fully elucidate the structure-activity relationships and unlock their therapeutic potential. The comparative framework presented here provides a starting point for such investigations, emphasizing the importance of a holistic understanding of how subtle structural changes can translate into significant biological consequences.

V. References

Due to the limited specific literature on (2-Fluorophenyl)methanesulfonamide, this guide has synthesized information from general organic chemistry principles and medicinal chemistry literature on related sulfonamide compounds. The following references provide a foundation for the concepts discussed.

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: The Practice of Medicinal Chemistry Source: Academic Press URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews URL: [Link]

Comparison of synthetic routes for (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Product: (2-Fluorophenyl)methanesulfonamide CAS: 68413-46-7 Formula:


Molecular Weight:  189.21  g/mol 

This guide evaluates the two most robust synthetic pathways for the production of (2-Fluorophenyl)methanesulfonamide, a critical sulfonamide fragment used in medicinal chemistry (e.g., in the development of inhibitors for various enzymes).

  • Route A (Strecker Sulfite Alkylation): The industry-standard "workhorse" method. It utilizes inexpensive reagents and is highly scalable but requires harsh chlorinating agents (

    
     or 
    
    
    
    ).
  • Route B (Thiourea Oxidative Chlorination): A milder, laboratory-preferred route that avoids the isolation of sulfonate salts. It offers higher purity profiles but involves the handling of chlorine gas or oxidative equivalents.

Recommendation: Use Route A for multigram-to-kilogram scale-up due to cost-efficiency. Use Route B for rapid, high-purity milligram-to-gram synthesis in a research setting.

Comparative Analysis

The following table summarizes the operational metrics for both pathways based on experimental data extrapolated from benzyl sulfonamide analogs.

MetricRoute A: Strecker SulfiteRoute B: Thiourea Oxidation
Overall Yield 65 - 75%70 - 85%
Atom Economy Moderate (Stoichiometric waste from

)
Good (if using

gas)
Reagent Cost Low (Sodium sulfite, Ammonia)Low-Medium (Thiourea, Chlorine source)
Safety Profile Moderate (

is corrosive;

byproduct)
Moderate (Chlorine gas/

handling)
Purification Recrystallization often requiredColumn chromatography or Trituration
Scalability High (Industrial Standard)Medium (Exotherm control needed)

Detailed Experimental Protocols

Route A: The Strecker Sulfite Protocol (Industrial Standard)

This route relies on the high nucleophilicity of the sulfite ion (


) to displace the benzylic halide, followed by activation and amination.

Step 1: Sulfonation

  • Reagents: 2-Fluorobenzyl chloride (1.0 eq), Sodium Sulfite (1.2 eq), Water/Ethanol (3:1 v/v).

  • Procedure:

    • Dissolve sodium sulfite in water and heat to reflux.

    • Add 2-fluorobenzyl chloride dropwise over 30 minutes.

    • Reflux for 4–6 hours. Monitor consumption of the benzyl chloride by TLC.

    • Cool the mixture. The sodium (2-fluorophenyl)methanesulfonate may precipitate. If not, concentrate the solution under vacuum to dryness.

    • Critical Step: The crude sulfonate salt must be thoroughly dried (vacuum oven at 80°C) before the next step to prevent hydrolysis of the chlorinating agent.

Step 2: Chlorination

  • Reagents: Sodium (2-fluorophenyl)methanesulfonate (dry), Phosphorus Pentachloride (

    
    ) (1.1 eq).
    
  • Procedure:

    • Mix the dry sulfonate salt and

      
       in a round-bottom flask (solvent-free or in 
      
      
      
      ).
    • Heat to 100–120°C for 1–2 hours. The reaction evolves

      
       liquid.
      
    • Cool and pour the mixture onto crushed ice to quench excess

      
      .
      
    • Extract the oily (2-fluorophenyl)methanesulfonyl chloride immediately with Dichloromethane (DCM). Note: Sulfonyl chlorides are moisture sensitive.[1]

Step 3: Amination

  • Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (28%, excess) or

    
     in THF.
    
  • Procedure:

    • Cool the ammonia solution to 0°C.

    • Add the DCM solution of sulfonyl chloride dropwise with vigorous stirring.

    • Allow to warm to room temperature and stir for 2 hours.

    • Evaporate the organic solvent. The product usually precipitates as a white solid.

    • Recrystallize from Ethanol/Water.

Route B: The Thiourea Oxidative Chlorination (Laboratory Scale)

This route converts the benzyl halide to an isothiouronium salt, which is then oxidatively cleaved directly to the sulfonyl chloride. This avoids the difficult drying of sulfonate salts found in Route A.

Step 1: Isothiouronium Formation

  • Reagents: 2-Fluorobenzyl chloride (1.0 eq), Thiourea (1.05 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve thiourea in ethanol and add the benzyl chloride.

    • Reflux for 2–3 hours.

    • Cool to crystallize the S-(2-fluorobenzyl)isothiouronium chloride salt. Filter and dry.

Step 2: Oxidative Chlorination

  • Reagents: Isothiouronium salt, Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS)/HCl, Water/DCM.
    
  • Procedure:

    • Suspend the salt in a biphasic mixture of Water and DCM at 0°C.

    • Bubble

      
       gas slowly or add NCS (4.0 eq) portion-wise while maintaining temperature <10°C.
      
    • Stir vigorously. The oxidation cleaves the C-S-C bond, oxidizing the sulfur to the sulfonyl chloride (

      
      ), which partitions into the DCM layer.
      
    • Separate the organic layer, wash with cold bisulfite solution (to remove excess oxidizer), and dry over

      
      .
      

Step 3: Amination

  • Procedure: Identical to Route A (Reaction with Ammonia).

Mechanistic Visualization

The following diagrams illustrate the reaction pathways and intermediate structures.

Route A: Strecker Sulfite Pathway

StreckerRoute Start 2-Fluorobenzyl Chloride Sulfonate Sodium (2-Fluorophenyl) methanesulfonate Start->Sulfonate Na2SO3, H2O Reflux (SN2) SulfonylCl (2-Fluorophenyl) methanesulfonyl Chloride Sulfonate->SulfonylCl PCl5, 120°C (-POCl3, -NaCl) Product (2-Fluorophenyl) methanesulfonamide SulfonylCl->Product NH3 (aq) 0°C -> RT

Caption: The Strecker synthesis involves nucleophilic displacement by sulfite followed by chlorination and amidation.

Route B: Thiourea Oxidation Pathway

ThioureaRoute Start 2-Fluorobenzyl Chloride IsoSalt S-(2-Fluorobenzyl) isothiouronium Chloride Start->IsoSalt Thiourea, EtOH Reflux SulfonylCl (2-Fluorophenyl) methanesulfonyl Chloride IsoSalt->SulfonylCl Cl2 (g) or NCS H2O/DCM, 0°C Product (2-Fluorophenyl) methanesulfonamide SulfonylCl->Product NH3 (aq) 0°C -> RT

Caption: The Thiourea route utilizes oxidative cleavage of the C-S bond to generate the sulfonyl chloride directly.

References

  • Strecker Sulfite Alkylation

    • Methodology: Lauer, W. M., & Langphier, L. M. (1931). "The Sulfonation of Benzyl Chloride." Journal of the American Chemical Society, 53(6), 2391–2392. Link

    • Application to Fluorinated Benzyls: US Patent 4,369,145. "Preparation of fluorobenzenesulfonyl fluorides." (Describes analogous sulfonyl halide preparations). Link

  • Thiourea Oxidative Chlorination

    • Methodology: Sprague, J. M., & Johnson, T. B. (1937). "The Synthesis of Sulfonyl Chlorides from Isothioureas." Journal of the American Chemical Society, 59(10), 1837–1840. Link

    • Modern Adaptation (NCS): Nishiguchi, A., et al. (2002). "Efficient Synthesis of Sulfonyl Chlorides from Thiols using N-Chlorosuccinimide." Synthesis, 2002(1), 24–26.
  • General Sulfonamide Synthesis

    • Review: "Recent Advances in the Synthesis of Sulfonamides." Pharmaceutical Fronts, 2024. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth procedural information for the proper disposal of (2-Fluorophenyl)methanesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount. This document is structured to offer not just a set of instructions, but a framework for understanding the causality behind our recommended procedures, fostering a culture of safety and responsibility in the laboratory.

Hazard Profile of (2-Fluorophenyl)methanesulfonamide

(2-Fluorophenyl)methanesulfonamide is a compound that, based on data from structurally similar chemicals, should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its potential hazards. Aggregated GHS information for N-(2-Fluorophenyl)methanesulfonamide indicates that it is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.[1]

Due to its fluorinated nature, this compound is part of a broader class of chemicals that can be persistent in the environment. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[2] Therefore, improper disposal can lead to long-term environmental contamination.

Quantitative Data Summary
Hazard ClassificationGHS Hazard CodeDescription
Acute Oral ToxicityH301Toxic if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH318Causes serious eye damage[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Safe Handling

Before handling (2-Fluorophenyl)methanesulfonamide, it is crucial to be equipped with the appropriate personal protective equipment. The following PPE is mandatory to minimize exposure risks.

  • Eye Protection: Chemical safety glasses or goggles are essential to protect against splashes and fine particles.[3]

  • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin contact.[3] Gloves should be inspected before use and changed frequently, especially if contaminated.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[3] In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, use a respirator with an appropriate filter.[3] All handling of the solid material should ideally be done in a well-ventilated area or a fume hood.[5]

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Remove and wash contaminated clothing before reuse.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.

Small Spills

For small spills of solid (2-Fluorophenyl)methanesulfonamide:

  • Restrict Access: Cordon off the area to prevent unauthorized personnel from entering.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Absorb: Gently cover the spill with an inert absorbent material such as sand or vermiculite.[5] Do not use combustible materials like paper towels to absorb the chemical directly.

  • Collect: Carefully scoop the absorbed material into a suitable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and then collect the cleaning materials as hazardous waste.

  • Dispose: Label the waste container appropriately and dispose of it through your institution's hazardous waste management program.[5]

Large Spills

For large spills, the procedure should be escalated:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[7]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Containment: Only trained personnel with appropriate PPE, including respiratory protection, should attempt to contain the spill.

Disposal Procedures for (2-Fluorophenyl)methanesulfonamide Waste

The guiding principle for the disposal of (2-Fluorophenyl)methanesulfonamide is to prevent its release into the environment.[3] Due to its fluorinated nature, this compound requires special disposal considerations.

Primary Disposal Route: Incineration

High-temperature incineration is the recommended disposal method for many fluorinated organic compounds.[2] This process is necessary to break the stable carbon-fluorine bonds. Incomplete destruction can lead to the formation of other potentially harmful per- and polyfluoroalkyl substances (PFAS).[2]

Key Considerations for Incineration:

  • Licensed Facility: All waste containing (2-Fluorophenyl)methanesulfonamide must be disposed of through a licensed hazardous waste disposal facility that is equipped for the incineration of halogenated organic compounds.[8]

  • Regulatory Compliance: Disposal must be in accordance with all federal, state, and local regulations.[3] The U.S. Environmental Protection Agency (EPA) has specific guidelines for the disposal of PFAS-containing materials which may be applicable.[9]

Prohibited Disposal Methods
  • Drain Disposal: Under no circumstances should (2-Fluorophenyl)methanesulfonamide or its containers be disposed of down the drain.[10] This can lead to the contamination of waterways and is a violation of environmental regulations.

  • Landfilling: Direct landfilling of this compound is not a responsible disposal method due to its persistence in the environment.[8]

Waste Accumulation and Storage

Proper storage of waste (2-Fluorophenyl)methanesulfonamide is crucial to ensure safety and compliance pending disposal.

  • Container: Use a clearly labeled, sealed, and compatible container for waste accumulation.[11] The container should be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(2-Fluorophenyl)methanesulfonamide".

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Secondary Containment: It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (2-Fluorophenyl)methanesulfonamide.

cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Temporary Storage cluster_3 Disposal A Generate (2-Fluorophenyl)methanesulfonamide Waste B Is the waste contaminated with other hazardous materials? A->B C Segregate and characterize all components of the mixed waste B->C Yes D Characterize as pure (2-Fluorophenyl)methanesulfonamide waste B->D No E Select a compatible, sealed container C->E D->E F Label container with 'Hazardous Waste' and full chemical name E->F G Store in a designated, ventilated, and secure area F->G H Ensure segregation from incompatible materials G->H I Arrange for pickup by a licensed hazardous waste disposal service H->I J Confirm disposal method is high-temperature incineration I->J K Obtain and file Certificate of Disposal J->K

Caption: Decision workflow for (2-Fluorophenyl)methanesulfonamide disposal.

Conclusion

The responsible management and disposal of (2-Fluorophenyl)methanesulfonamide are integral to our commitment to safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, we can ensure that our research and development activities are conducted in a manner that protects our personnel, our facilities, and the world around us.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Georganics. (2011, February 14). Safety Data Sheet: (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Fluorophenyl)methanesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • The University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, February 5). EPA Announced Proposed Rule Change to Hazardous Waste Definition. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 14). EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • The University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Federal Register. (2024, February 8). Listing of Specific PFAS as Hazardous Constituents. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, July 18). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of (2-Fluorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Fluorophenyl)methanesulfonamide is a compound of interest in drug discovery and development. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles and authoritative data.

Hazard Identification and Risk Assessment

(2-Fluorophenyl)methanesulfonamide presents several significant health hazards that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Toxic if swallowed (Acute Toxicity, Oral - Category 3)[1]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1]

  • Causes serious eye damage (Serious Eye Damage/Eye Irritation - Category 1)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation - Category 3)[1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered form. The causality behind these hazards lies in the chemical's reactivity with biological tissues. The serious eye damage classification indicates a risk of permanent injury upon contact. Therefore, a comprehensive risk assessment must be conducted before any handling, considering the quantities used, the nature of the experimental procedures, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with (2-Fluorophenyl)methanesulfonamide. The following table summarizes the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shieldThe "Causes serious eye damage" classification necessitates robust protection against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin irritation, it is essential to wear gloves known to be resistant to aromatic compounds. Double-gloving is recommended for extended handling periods. Always inspect gloves for tears or punctures before use.[2]
Body Protection A fully buttoned laboratory coatA lab coat will protect the skin on the arms and torso from accidental spills.
Respiratory Protection An N95 or higher-rated respiratorGiven that the compound may cause respiratory irritation and is likely to be handled as a powder, a respirator is necessary to prevent inhalation of airborne particles, especially when weighing or transferring the solid.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling (2-Fluorophenyl)methanesulfonamide is essential to minimize exposure risk. The following workflow should be adapted to specific experimental protocols.

prep Preparation - Don appropriate PPE - Work in a certified chemical fume hood weigh Weighing and Transfer - Use an analytical balance within the fume hood - Handle with care to avoid creating dust prep->weigh Proceed with caution dissolve Dissolution - Add solvent to the solid slowly - Ensure the vessel is appropriately sized to avoid splashes weigh->dissolve Careful transfer reaction Reaction and Work-up - Conduct all steps within the fume hood - Monitor the reaction for any unexpected changes dissolve->reaction Controlled addition decon Decontamination - Clean all glassware and equipment thoroughly - Follow specific decontamination procedures reaction->decon Post-experiment disposal Waste Disposal - Segregate waste streams - Dispose of waste according to institutional guidelines decon->disposal Final step

Caption: A generalized workflow for the safe handling of (2-Fluorophenyl)methanesulfonamide.

Experimental Protocol: Weighing and Dissolving
  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above. All work must be conducted in a certified chemical fume hood.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of (2-Fluorophenyl)methanesulfonamide to the weigh boat using a clean spatula.

    • Avoid any sudden movements that could generate dust.

  • Transfer and Dissolution:

    • Gently transfer the weighed solid into the reaction vessel.

    • Slowly add the desired solvent to the vessel, directing the stream to the side of the vessel to avoid splashing.

    • If necessary, stir the mixture gently to aid dissolution.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is critical to prevent exposure and contamination.

Spill Cleanup Protocol for Powdered (2-Fluorophenyl)methanesulfonamide
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.

  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Don Additional PPE: If not already wearing it, don a respirator, double gloves, and a disposable gown.[3]

  • Contain the Spill:

    • Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[3][4]

    • Do NOT use a dry brush or towel.

  • Clean the Spill:

    • Working from the outside in, carefully wipe up the contained spill.

    • Place all contaminated materials into a clearly labeled, sealed plastic bag for hazardous waste disposal.[5]

  • Decontaminate the Area:

    • Wipe the spill area with a suitable laboratory detergent and water.[6]

    • Follow with a rinse of 70% ethanol.

    • Allow the area to dry completely.

  • Dispose of Waste: Dispose of the sealed bag of contaminated materials according to your institution's hazardous waste guidelines.

  • Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of (2-Fluorophenyl)methanesulfonamide and any contaminated materials is a critical final step in the handling process.

Waste Segregation and Disposal Protocol
  • Solid Waste:

    • Collect any unused (2-Fluorophenyl)methanesulfonamide in a clearly labeled, sealed container.

    • Contaminated solid waste, such as gloves, paper towels, and weigh boats, should be collected in a separate, clearly labeled, sealed plastic bag.[5]

  • Liquid Waste:

    • Collect any solutions containing (2-Fluorophenyl)methanesulfonamide in a dedicated, labeled, and sealed waste container.

    • Do not mix this waste with other solvent streams unless you have confirmed compatibility.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "(2-Fluorophenyl)methanesulfonamide," and the appropriate hazard symbols (e.g., "Toxic").

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

The following diagram illustrates the decision-making process for waste segregation.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Waste Container (Unused compound, contaminated gloves, etc.) is_solid->solid_waste Yes liquid_waste Liquid Waste Container (Reaction mixtures, solutions) is_liquid->liquid_waste Yes dispose Dispose via EHS is_liquid->dispose No (Error) solid_waste->dispose liquid_waste->dispose

Caption: A decision tree for the segregation of (2-Fluorophenyl)methanesulfonamide waste.

By adhering to these detailed safety and handling protocols, researchers can work confidently with (2-Fluorophenyl)methanesulfonamide, ensuring their personal safety and the integrity of their scientific endeavors.

References

  • PubChem. N-(2-Fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • OSHA. Glove Selection Chart. Occupational Safety and Health Administration. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. American Chemical Society. [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]

  • Duke University. Instructions for Cleaning Spills of Powdered Hazardous Drugs. Occupational and Environmental Safety Office. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures. [Link]

  • PIP. Chemical Glove Selection Guide. [Link]

  • University of California, Santa Barbara. Fluorine. Environmental Health & Safety. [Link]

  • Duke University. Chemical Safety Guidelines - PMSF and HF Releasers. Occupational and Environmental Safety Office. [Link]

  • Texas A&M University-Texarkana. Spill Management Procedure. [Link]

  • University of Georgia. laboratory equipment decontamination guidelines - standard operating procedure. [Link]

  • PubChem. N-(4-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • American Instrument Exchange. Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Westlab. 8 Steps to Handling a Lab Chemical Spill. [Link]

  • Centers for Disease Control and Prevention. Decontamination of Laboratory Equipment. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Veeprho. 2-(((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)succinic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(2-Fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.